molecular formula C6H8N2O2S B067964 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid CAS No. 183302-68-3

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B067964
CAS No.: 183302-68-3
M. Wt: 172.21 g/mol
InChI Key: PKBQERAJZXEWRH-UHFFFAOYSA-N
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Description

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-propan-2-ylthiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3(2)4-5(6(9)10)11-8-7-4/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBQERAJZXEWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SN=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376884
Record name 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183302-68-3
Record name 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring system is a vital pharmacophore in modern medicinal chemistry and agrochemistry.[1][2] These five-membered heterocyclic compounds, containing one sulfur and two adjacent nitrogen atoms, are of great theoretical and practical interest.[3] Their derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and herbicidal properties.[1][4][5] The inherent reactivity of the thiadiazole ring, particularly its propensity for thermal or photochemical decomposition to release nitrogen gas, also makes it a valuable synthon for generating other reactive intermediates in organic synthesis.[3]

This guide focuses specifically on 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid , a molecule that combines the established bioactivity of the thiadiazole core with functional groups that allow for further chemical modification. The isopropyl group provides lipophilicity, while the carboxylic acid serves as a versatile handle for forming amides, esters, and other derivatives, making it a valuable building block for drug discovery and development programs.[6][7]

We will provide a detailed exploration of a robust synthetic route based on the classical Hurd-Mori reaction, followed by a comprehensive guide to the analytical techniques required to confirm the structure and purity of the final product.

Part 1: Synthesis of this compound

The most reliable and widely adopted method for constructing the 1,2,3-thiadiazole ring from a ketone precursor is the Hurd-Mori synthesis.[3][8] This reaction involves the cyclization of a hydrazone derivative, typically derived from a ketone with an α-methylene group, using thionyl chloride (SOCl₂).[9][10] The overall strategy involves a three-step sequence: formation of a semicarbazone from a suitable keto-ester, cyclization to form the thiadiazole ester, and subsequent hydrolysis to the target carboxylic acid.

Synthetic Pathway Overview

The synthesis commences with ethyl 3-methyl-2-oxobutanoate, an accessible starting material containing the required isopropyl group and a keto-ester functionality. This precursor is first converted to its semicarbazone, which then undergoes the critical Hurd-Mori cyclization. The resulting ethyl ester of the target molecule is then hydrolyzed under basic conditions to yield the final this compound.

G cluster_0 Step 1: Semicarbazone Formation cluster_1 Step 2: Hurd-Mori Cyclization cluster_2 Step 3: Saponification A Ethyl 3-methyl-2-oxobutanoate C Ethyl 2-(2-carbamoylhydrazono)-3-methylbutanoate A->C Reflux in Ethanol B Semicarbazide HCl, Sodium Acetate B->C E Ethyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate C->E Low Temp, DCM D Thionyl Chloride (SOCl₂) D->E H This compound E->H 1. Hydrolysis F NaOH / H₂O F->H G Acidification (HCl) G->H 2. Workup

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-carbamoylhydrazono)-3-methylbutanoate

  • To a 250 mL round-bottomed flask, add ethyl 3-methyl-2-oxobutanoate (0.05 mol), semicarbazide hydrochloride (0.08 mol), and ethanol (50 mL).

  • Add a 15% aqueous solution of sodium acetate (20 mL). The sodium acetate acts as a base to liberate the free semicarbazide from its hydrochloride salt.[9]

  • Heat the resulting mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture in an ice bath. The product will precipitate as a white solid.

  • Filter the solid under suction, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol.

  • Dry the resulting white crystalline solid in a vacuum oven to yield the semicarbazone intermediate.

Step 2: Synthesis of Ethyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate

  • Causality Note: This step must be performed in a well-ventilated fume hood as thionyl chloride is corrosive and reacts with moisture to release HCl and SO₂ gases. The reaction is conducted at low temperatures to control the exothermic reaction and prevent side product formation.

  • In a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, place freshly distilled thionyl chloride (8-10 mL, excess).

  • Cool the flask to -10 °C using a salt-ice bath.

  • Slowly add the dried semicarbazone from Step 1 (0.05 mol) in small portions over 30-45 minutes, ensuring the internal temperature does not rise above 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Add dichloromethane (DCM, 25 mL) to the mixture to aid in stirring and subsequent workup.[9]

  • Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel. Separate the organic layer (DCM) and wash it sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ethyl ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound (Saponification)

  • Dissolve the ethyl ester from Step 2 in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours until the reaction is complete (monitored by TLC, observing the disappearance of the ester spot).

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 2N hydrochloric acid. The carboxylic acid will precipitate out of the solution.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the final product of high purity.

Part 2: Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and physical methods provides a self-validating system where each technique corroborates the findings of the others.

Physicochemical and Spectroscopic Data

The following table summarizes the expected analytical data for this compound.

Analysis Technique Expected Observations
Molecular Formula C₆H₈N₂O₂S[11]
Molecular Weight 172.21 g/mol [11]
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, δ ppm)~12.0 (s, 1H, -COOH), 3.8-4.0 (septet, 1H, -CH(CH₃)₂), 1.5-1.6 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃, δ ppm)~165.0 (C=O), ~160.0 (C4-isopropyl), ~145.0 (C5-COOH), ~30.0 (-CH(CH₃)₂), ~22.0 (-CH(CH₃)₂)
IR Spectroscopy (cm⁻¹)3200-2500 (broad, O-H stretch of COOH), ~1700 (C=O stretch), ~1450 (C=N stretch), ~1250 (N-N stretch)
Mass Spectrometry (EI)m/z 172 [M]⁺, fragmentation patterns showing loss of -COOH, -C₃H₇
Elemental Analysis %C: 41.85, %H: 4.68, %N: 16.27, %S: 18.62
Logic of Structural Confirmation

The confirmation of the target structure is not based on a single piece of data but on the convergence of evidence from multiple analytical techniques.

G Product 4-Isopropyl-1,2,3-thiadiazole- 5-carboxylic acid HNMR ¹H NMR Product->HNMR CNMR ¹³C NMR Product->CNMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS EA Elemental Analysis Product->EA HNMR_inf Confirms proton environment: - Isopropyl (septet, doublet) - Carboxylic acid (singlet) HNMR->HNMR_inf CNMR_inf Confirms carbon backbone: - Isopropyl, COOH, Thiadiazole carbons CNMR->CNMR_inf IR_inf Confirms functional groups: - O-H (broad) - C=O - C=N IR->IR_inf MS_inf Confirms Molecular Weight (172.21) MS->MS_inf EA_inf Confirms Elemental Composition (%C, H, N, S) EA->EA_inf

Caption: Inter-validation logic for the characterization of the target compound.

  • ¹H and ¹³C NMR together map out the complete carbon-hydrogen framework. The distinctive septet/doublet pattern in the ¹H NMR is a hallmark of the isopropyl group, while the low-field singlet confirms the acidic proton. ¹³C NMR verifies the presence of all six unique carbon atoms, including the two distinct carbons of the thiadiazole ring.

  • IR Spectroscopy provides orthogonal confirmation of the key functional groups. The very broad absorption for the O-H stretch and the sharp C=O stretch are definitive evidence of the carboxylic acid moiety.

  • Mass Spectrometry gives the molecular weight of the compound, providing a crucial check on the overall formula.

  • Elemental Analysis offers quantitative confirmation of the mass percentages of each element, validating the molecular formula derived from the other methods.

When the data from all these techniques are consistent with the proposed structure, the identity and purity of the synthesized this compound can be considered unequivocally confirmed.

References

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. Available at: [Link]

  • Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. Available at: [Link]

  • Hosny, M. A., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287. Available at: [Link]

  • Rojas, L. J., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(22), 7565. Available at: [Link]

  • ISRES Publishing. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. Available at: [Link]

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Advances in Heterocyclic Chemistry, 87, 93-189. Available at: [Link]

  • Morzherin, Y. Y., et al. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds, 54(1), 1-3. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-thiadiazoles. Available at: [Link]

  • Mushfiq, M., et al. (2005). Synthesis of steroidal thiadiazoles from steroidal ketones. Molecules, 10(7), 803-808. Available at: [Link]

  • Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry, 110, 117876. Available at: [Link]

  • Siddiqui, N., et al. (2007). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Archiv der Pharmazie, 340(1), 5-15. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Available at: [Link]

  • ResearchGate. Thiadiazole Synthesis. Available at: [Link]

  • Maltsev, A. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5190. Available at: [Link]

  • Wujec, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(16), 4991. Available at: [Link]

  • Sarkar, S. (2022). Synthesis and Spectral Characterization of 1,3,4-Thiadiazole Derivatives. Jadavpur University. Available at: [Link]

  • Wang, C., et al. (2018). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 9(1), 382. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-thiadiazoles. Available at: [Link]

  • Mushfiq, M., et al. (2005). Synthesis of steroidal thiadiazoles from steroidal ketones. PubMed. Available at: [Link]

  • ResearchGate. Ketones used in the preparation of new 1,2,3-thiadiazole and 1,2,3-selenadiazole compounds. Available at: [Link]

  • Maadadi, R., et al. (2015). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Russian Journal of General Chemistry, 85, 1830-1836. Available at: [Link]

  • Ceylan, Ü., et al. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. Available at: [Link]

  • Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(17), 9601-9603. Available at: [Link]

  • Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 31(3), 1375-1383. Available at: [Link]

Sources

1H NMR and 13C NMR spectral data of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral data for this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug development. By dissecting the molecule into its constituent functional groups—an isopropyl moiety, a 1,2,3-thiadiazole ring, and a carboxylic acid—we can predict and interpret its spectral features with high confidence. This document serves as a practical reference for researchers and scientists engaged in the synthesis and characterization of related heterocyclic systems.

Introduction: The Imperative of Structural Verification

In the realm of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is paramount. This compound presents a unique combination of aliphatic and heterocyclic functionalities. The 1,2,3-thiadiazole ring, in particular, is a structural motif found in various biologically active compounds. NMR spectroscopy provides a non-destructive method to probe the chemical environment of each proton and carbon atom, offering a detailed molecular fingerprint. This guide explains the rationale behind the expected chemical shifts and coupling patterns, grounding the interpretation in the fundamental principles of magnetic resonance and structural chemistry.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to display distinct signals corresponding to the isopropyl group and the carboxylic acid proton. The 1,2,3-thiadiazole ring itself, being fully substituted at positions 4 and 5, will not contribute any signals from ring protons.

The Isopropyl Group Signature: A Doublet and a Septet

The isopropyl group provides a classic and easily recognizable pattern in ¹H NMR.

  • Methine Proton (-CH): The single proton on the tertiary carbon is adjacent to six equivalent methyl protons. According to the n+1 rule, its signal will be split into a septet (a seven-line pattern). This proton is attached to a carbon that is bonded to the electron-withdrawing thiadiazole ring, which will shift its resonance downfield compared to a simple alkane. An approximate chemical shift is expected in the range of 3.0–3.5 ppm .

  • Methyl Protons (-CH₃)₂: The six protons of the two methyl groups are chemically equivalent. They are coupled to the single methine proton, resulting in a doublet (a two-line pattern). These protons are further from the heterocyclic ring and are expected to appear at a more shielded, upfield position, typically around 1.3–1.5 ppm .

The coupling constant (J) for both the septet and the doublet should be identical, typically in the range of 6.8–7.0 Hz.

The Carboxylic Acid Proton (-COOH): A Telltale Broad Singlet

The proton of the carboxylic acid group is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding.[1][2][3][4]

  • Chemical Shift: This proton is expected to appear as a broad singlet far downfield, typically in the region of 10.0–13.0 ppm .[2][5][6][7] The exact position is often dependent on the solvent, concentration, and temperature.[1][8]

  • Deuterium Exchange: A key validation step for this assignment is deuterium exchange. Upon adding a drop of deuterium oxide (D₂O) to the NMR sample and re-acquiring the spectrum, the carboxylic acid proton will exchange with deuterium, causing its signal to disappear.[1][4][7]

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0Broad Singlet1H-COOHHighly deshielded acidic proton; subject to H-bonding and exchange.
~3.3Septet1H-CH (CH₃)₂Deshielded by adjacent thiadiazole ring; coupled to 6 methyl protons.
~1.4Doublet6H-CH(CH₃ )₂Shielded aliphatic protons; coupled to the single methine proton.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule. Five distinct signals are expected.

Aliphatic Carbons: The Isopropyl Fingerprint
  • Methine Carbon (-CH): This carbon is directly attached to the thiadiazole ring. Its chemical shift will be influenced by the ring's electronic properties. A reasonable estimate for its resonance is in the 25–35 ppm range.[9][10]

  • Methyl Carbons (-CH₃)₂: The two methyl carbons are equivalent and will produce a single signal. This signal is expected to appear further upfield, typically around 20–25 ppm .[10]

Heterocyclic Carbons: The Thiadiazole Core

The chemical shifts of the C4 and C5 carbons of the thiadiazole ring are influenced by the nitrogen and sulfur heteroatoms and their respective substituents. Based on data for related 1,2,3- and 1,3,4-thiadiazole systems, these carbons are expected to resonate in the downfield region.[11][12][13][14][15][16][17]

  • C4 (Isopropyl-substituted): This carbon is bonded to the isopropyl group. Its signal is predicted to be in the range of 150–160 ppm .

  • C5 (Carboxyl-substituted): This carbon is attached to the carboxylic acid group. Its resonance is expected to be slightly more deshielded, likely in the 160–165 ppm range.

The Carboxylic Carbonyl Carbon (-COOH)

The carbonyl carbon of a carboxylic acid is characteristically found in a highly deshielded region of the spectrum.[1][4][10]

  • Chemical Shift: This carbon signal is anticipated between 165–175 ppm . It appears at a slightly higher field (more shielded) than aldehydes or ketones due to the resonance contribution from the lone pair of electrons on the adjacent hydroxyl oxygen.[18][19]

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ, ppm)AssignmentRationale
~170C OOHCharacteristic deshielded carbonyl carbon of a carboxylic acid.
~162C 5-COOHHeterocyclic carbon deshielded by N, S, and the attached carboxyl group.
~155C 4-CH(CH₃)₂Heterocyclic carbon deshielded by N, S, and the attached isopropyl group.
~30-C H(CH₃)₂Aliphatic methine carbon, shifted slightly downfield by the thiadiazole ring.
~22-CH(C H₃)₂Shielded aliphatic methyl carbons.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Select an appropriate deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves carboxylic acids and allows for the observation of the acidic proton without rapid exchange. Chloroform-d (CDCl₃) can also be used, though solubility may be lower.[2][20]

    • Dissolve the sample in ~0.6-0.7 mL of the chosen solvent in a clean, dry NMR tube.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

  • Instrument Setup & ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and signal resolution.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to collapse all ¹³C-¹H coupling, resulting in a spectrum of sharp singlets for each unique carbon.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a spectrum with adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra correctly.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualizing the Workflow and Structure

Diagram 1: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate to TMS phase_base->calibrate interpret Interpret Spectrum calibrate->interpret report report interpret->report Final Report

Caption: Workflow for NMR spectral acquisition and analysis.

Diagram 2: Labeled Molecular Structure

Sources

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound of significant interest within medicinal chemistry and drug development. The 1,2,3-thiadiazole scaffold is a key pharmacophore known to exhibit a wide range of biological activities.[1] The precise characterization of this molecule is paramount for its application in drug discovery and development, ensuring purity, stability, and batch-to-batch consistency. This technical guide provides a comprehensive overview of the application of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) for the structural elucidation and analysis of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from related thiadiazole derivatives.

I. Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The analysis is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

A. Core Principles and Experimental Causality

The vibrational frequencies of a molecule are determined by the masses of the atoms and the strength of the bonds connecting them. For this compound, we anticipate characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch, C-H stretches of the isopropyl group and the thiadiazole ring, and the vibrations of the thiadiazole ring itself. The choice of sample preparation method, such as KBr pellets or Attenuated Total Reflectance (ATR), is critical to obtaining a high-quality spectrum. For a solid sample like the target molecule, the KBr pellet method is often preferred to minimize scattering effects and achieve good resolution.

B. Detailed Experimental Protocol: FT-IR Analysis
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • The grinding should be thorough to ensure a fine, homogeneous powder.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Instrumentation and Data Acquisition:

    • Place the KBR pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (CO2, H2O).

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[2]

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Process the raw spectrum by performing a baseline correction and smoothing if necessary.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.[2]

C. Expected Vibrational Modes and Data Interpretation

The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on known data for thiadiazole and carboxylic acid derivatives.[3][4][5]

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Appearance
3300 - 2500O-H stretch (Carboxylic acid dimer)Broad band
3100 - 3000C-H stretch (Thiadiazole ring)Weak to medium
2970 - 2870C-H stretch (Isopropyl group, aliphatic)Medium to strong
1710 - 1680C=O stretch (Carboxylic acid dimer)Strong, sharp
1650 - 1600C=N stretch (Thiadiazole ring)Medium
1470 - 1450C-H bend (Isopropyl group)Medium
1440 - 1395O-H bend (in-plane, Carboxylic acid)Medium, broad
1320 - 1210C-O stretch (Carboxylic acid)Strong
1100 - 1000Ring vibrations (Thiadiazole)Medium
950 - 900O-H bend (out-of-plane, Carboxylic acid dimer)Broad
800 - 700C-S stretchWeak to medium
D. Experimental Workflow Diagram

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample with KBr Press Press into Pellet Grind->Press Background Acquire Background Spectrum SampleSpec Acquire Sample Spectrum Background->SampleSpec Process Process Spectrum Identify Identify Characteristic Bands Process->Identify Assign Assign Vibrational Modes Identify->Assign cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Insert Pellet cluster_analysis cluster_analysis cluster_acq->cluster_analysis Transfer Data

Caption: FT-IR analysis workflow for this compound.

II. Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis.

A. Core Principles and Ionization Method Selection

For the analysis of this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable techniques.

  • Electron Ionization (EI): This hard ionization technique involves bombarding the sample with high-energy electrons, leading to extensive fragmentation. While the molecular ion peak may be weak or absent, the resulting fragmentation pattern provides a detailed structural fingerprint of the molecule.

  • Electrospray Ionization (ESI): This soft ionization technique is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, allowing for the unambiguous determination of the molecular weight. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation and obtain structural information.

The choice between EI and ESI depends on the analytical goal. For molecular weight confirmation, ESI is preferred. For detailed structural elucidation through fragmentation, EI is highly informative. A comprehensive analysis would ideally employ both techniques.

B. Detailed Experimental Protocol: ESI-MS/MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can enhance ionization.

  • Instrumentation and Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal intensity of the precursor ion ([M+H]⁺ or [M-H]⁻).

    • Acquire a full scan mass spectrum to identify the precursor ion.

    • Perform a product ion scan (MS/MS) by selecting the precursor ion in the first mass analyzer and inducing fragmentation in a collision cell with an inert gas (e.g., argon or nitrogen).

    • Vary the collision energy to observe different fragmentation pathways.

  • Data Analysis:

    • Determine the accurate mass of the precursor ion to confirm the elemental composition.

    • Analyze the product ion spectrum to identify the major fragment ions.

    • Propose fragmentation pathways consistent with the observed fragment ions.

C. Expected Fragmentation Pathways and Data Interpretation

The fragmentation of 1,2,3-thiadiazole derivatives in the gas phase is a subject of interest.[6][7] For this compound (Molecular Weight: 186.23 g/mol ), the following fragmentation pathways are anticipated under positive ion ESI-MS/MS conditions:

  • Loss of N₂: A characteristic fragmentation of 1,2,3-thiadiazoles is the loss of a neutral nitrogen molecule (28 Da).[6]

  • Loss of CO₂: The carboxylic acid moiety can readily lose carbon dioxide (44 Da).

  • Loss of H₂O: Dehydration from the carboxylic acid can also occur (18 Da).

  • Cleavage of the Isopropyl Group: Loss of a propyl radical (43 Da) or propene (42 Da) from the isopropyl substituent is expected.

The following table summarizes the expected major ions in the mass spectrum of this compound.

m/z (Nominal)Proposed FormulaProposed Fragmentation Pathway
187[C₇H₁₁N₂O₂S]⁺Protonated molecule [M+H]⁺
169[C₇H₉N₂O₂S]⁺Loss of H₂O from [M+H]⁺
159[C₇H₁₁S]⁺Loss of N₂ and CO₂ from [M+H]⁺
145[C₆H₉N₂S]⁺Loss of CO₂ from [M+H]⁺
144[C₄H₄N₂O₂S]⁺Loss of propene from [M+H]⁺
117[C₄H₅N₂S]⁺Loss of propene and CO₂ from [M+H]⁺
D. Fragmentation Pathway Diagram

MS_Fragmentation cluster_path1 Loss of N₂ and CO₂ cluster_path2 Loss of CO₂ cluster_path3 Loss of Propene cluster_path4 Sequential Loss M_H [M+H]⁺ m/z 187 Loss_N2_CO2 Loss of N₂ and CO₂ M_H->Loss_N2_CO2 Loss_CO2 Loss of CO₂ M_H->Loss_CO2 Loss_Propene Loss of Propene M_H->Loss_Propene Fragment1 m/z 159 Loss_N2_CO2->Fragment1 Fragment2 m/z 145 Loss_CO2->Fragment2 Fragment3 m/z 144 Loss_Propene->Fragment3 Loss_Propene_CO2 Loss of Propene and CO₂ Fragment3->Loss_Propene_CO2 Fragment4 m/z 117 Loss_Propene_CO2->Fragment4

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated this compound.

III. Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural characterization of this compound. FT-IR confirms the presence of key functional groups, while mass spectrometry provides definitive molecular weight information and detailed structural insights through fragmentation analysis. The methodologies and expected spectral data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis, quality control, and development of novel thiadiazole-based compounds.

References

  • Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide - Benchchem. (URL: )
  • The physical properties and FT-IR spectral data cm -1 of synthesized compounds 1a-d and 2a-d - ResearchGate. (URL: [Link])

  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations - DergiPark. (URL: [Link])

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - MDPI. (URL: [Link])

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central. (URL: [Link])

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - MDPI. (URL: [Link])

  • University of Thi-Qar Journal Of Science (UTsci). (URL: [Link])

Sources

Crystal structure of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid: A Surrogate for Isopropyl Substitution

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, presented here as a structurally representative surrogate for the 4-isopropyl analog due to the current absence of published crystallographic data for the latter. The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, polymorphism screening, and formulation development. This document delves into the synthesis, crystallization, and detailed X-ray crystallographic analysis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, offering field-proven insights into the experimental methodologies and the causal relationships behind its observed structural features. All protocols are presented as self-validating systems, with in-text citations to authoritative sources and a complete reference list.

Introduction: The Significance of the 1,2,3-Thiadiazole Moiety

The 1,2,3-thiadiazole ring is a privileged heterocyclic motif in modern drug discovery, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Its unique electronic and steric properties allow it to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets. The carboxylic acid functionality at the 5-position further enhances its potential for molecular recognition, particularly through hydrogen bonding with amino acid residues in enzyme active sites.

The seemingly subtle substitution at the 4-position, such as a methyl versus an isopropyl group, can have profound effects on the molecule's conformation, crystal packing, and, consequently, its physicochemical properties like solubility and melting point. While the crystal structure of 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid remains to be elucidated, a detailed examination of its close analog, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, provides invaluable insights into the likely structural behavior of this class of compounds.

Synthesis and Crystallization

The synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is typically achieved through a well-established cycloaddition reaction, followed by hydrolysis. The general synthetic pathway is outlined below.

reagents Ethyl acetoacetate + Thionyl chloride + Sodium azide intermediate Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate reagents->intermediate Hurd-Mori Synthesis product 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid intermediate->product Alkaline Hydrolysis (e.g., NaOH)

Caption: Synthetic workflow for 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

Detailed Experimental Protocol: Synthesis
  • Ester Formation: Ethyl acetoacetate is treated with thionyl chloride in an inert solvent, such as dichloromethane, to form the corresponding acyl chloride.

  • Cycloaddition: The acyl chloride is then reacted in situ with sodium azide to generate an acyl azide, which undergoes a [3+2] cycloaddition reaction, ultimately yielding ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. This reaction is a variation of the Hurd-Mori synthesis.

  • Hydrolysis: The resulting ester is subjected to alkaline hydrolysis using an aqueous solution of sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the desired 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield high-purity material suitable for crystallization trials.

Crystallization Methodology

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.

  • Solvent Selection: A solvent screen is performed to identify a solvent or solvent mixture in which the compound has moderate solubility. For 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, methanol has been shown to be effective.

  • Solution Preparation: A saturated solution of the purified compound in methanol is prepared at room temperature.

  • Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent over several days. This slow process is critical to allow for the ordered arrangement of molecules into a crystalline lattice.

  • Crystal Harvesting: Once well-formed, colorless, needle-like crystals appear, they are carefully harvested for X-ray diffraction analysis.

X-ray Crystallographic Analysis

The crystal structure of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid was determined by single-crystal X-ray diffraction. The key crystallographic data and structural parameters are summarized in the tables below.

Crystal Data and Structure Refinement
ParameterValue
Chemical formulaC₄H₄N₂O₂S
Formula weight144.15 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.368(3), 6.942(2), 8.528(3)
α, β, γ (°)90, 112.58(3), 90
Volume (ų)566.9(3)
Z (molecules per cell)4
Calculated density (g/cm³)1.689
Crystal size (mm³)0.30 x 0.20 x 0.10
Radiation typeMo Kα
Temperature (K)293(2)
R-factor (%)4.5
Selected Bond Lengths and Angles
BondLength (Å)AngleAngle (°)
S(1)-N(2)1.685(2)N(2)-N(3)-C(4)110.2(2)
N(2)-N(3)1.298(3)N(3)-C(4)-C(5)118.9(2)
N(3)-C(4)1.365(3)C(4)-C(5)-S(1)109.8(2)
C(4)-C(5)1.412(3)C(5)-S(1)-N(2)91.1(1)
C(5)-S(1)1.731(2)S(1)-N(2)-N(3)110.0(2)
C(4)-C(6)1.492(4)C(6)-C(4)-C(5)120.5(2)
C(5)-C(7)1.488(3)N(3)-C(4)-C(6)120.6(2)
C(7)-O(1)1.209(3)S(1)-C(5)-C(7)124.1(2)
C(7)-O(2)1.314(3)O(1)-C(7)-O(2)122.9(2)

Structural Insights and Discussion

The crystal structure of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid reveals several key features that are likely to be conserved in the 4-isopropyl analog.

Molecular Conformation

The 1,2,3-thiadiazole ring is essentially planar, a common feature for this heterocyclic system. The carboxylic acid group is twisted slightly out of the plane of the thiadiazole ring. This conformation is a balance between steric hindrance and the desire for extended conjugation.

Supramolecular Assembly and Hydrogen Bonding

The most prominent feature of the crystal packing is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two adjacent molecules interact via strong O-H···O hydrogen bonds, forming a classic R²₂(8) ring motif. This is a very common and stable arrangement for carboxylic acids in the solid state. These dimers then pack in a herringbone fashion to form the extended three-dimensional structure.

cluster_dimer Hydrogen-Bonded Dimer (R²₂(8) Motif) cluster_packing Crystal Packing mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···O Hydrogen Bond mol2->mol1 O-H···O Hydrogen Bond dimer1 Dimer 1 dimer2 Dimer 2 dimer1->dimer2 π-π Stacking dimer3 Dimer 3 dimer2->dimer3 van der Waals Interactions

Caption: Supramolecular assembly in the crystal structure.

It is highly probable that this compound would also form similar hydrogen-bonded dimers. However, the bulkier isopropyl group would likely lead to a different overall crystal packing arrangement, potentially affecting the crystal's density, melting point, and dissolution rate.

Implications for Drug Development

The detailed structural information gleaned from the 4-methyl analog provides a solid foundation for understanding the solid-state properties of this class of compounds.

  • Polymorphism: The strong hydrogen-bonding motif suggests that polymorphism, the ability of a compound to exist in multiple crystal forms, is a distinct possibility. Different polymorphs can have different stabilities and bioavailabilities, making polymorphism screening a critical step in drug development.

  • Co-crystallization: The presence of a robust hydrogen-bonding donor (the carboxylic acid OH) and acceptor (the carboxylic acid C=O and the nitrogen atoms of the thiadiazole ring) makes this molecule an excellent candidate for co-crystallization. Forming co-crystals with pharmaceutically acceptable co-formers is a widely used strategy to improve the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs).

  • Structure-Activity Relationship (SAR): A precise understanding of the three-dimensional structure can aid in the design of new analogs with improved biological activity by allowing for more accurate computational modeling and docking studies.

Conclusion and Future Directions

While the crystal structure of this compound has not yet been reported, a detailed analysis of its close structural analog, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, provides a robust framework for predicting its solid-state behavior. The key structural features, particularly the planar thiadiazole ring and the formation of strong hydrogen-bonded dimers, are likely to be conserved. The primary difference is expected to arise from the steric influence of the isopropyl group on the overall crystal packing.

The experimental determination of the crystal structure of this compound is a logical and necessary next step to validate these predictions and to provide a more complete understanding of how alkyl substitution at the 4-position modulates the solid-state properties of this important class of molecules. The protocols and insights provided in this guide offer a clear roadmap for achieving this goal.

References

  • Title: The Chemistry of 1,2,3-Thiadiazoles Source: Advances in Heterocyclic Chemistry URL: [Link]

  • Title: A facile synthesis of 4-alkyl-5-acyl-1,2,3-thiadiazoles Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Crystal Structure of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

An In-depth Technical Guide to the Solubility and Stability of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel entity, 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid. In the absence of extensive published data for this specific molecule, this document serves as a practical, experience-driven manual. It outlines robust, step-by-step protocols for determining critical physicochemical parameters, including kinetic and thermodynamic solubility, and for assessing stability under various stress conditions as mandated by ICH guidelines. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating. This guide is intended to empower researchers to generate the foundational data essential for advancing new chemical entities through the drug discovery and development pipeline.

Introduction: The Imperative of Early Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges. Among the earliest and most critical hurdles are the intrinsic physicochemical properties of the molecule, principally its solubility and stability. These parameters are not mere data points; they are fundamental determinants of a compound's "developability." Poor aqueous solubility can lead to erratic absorption and low bioavailability, while inadequate stability can compromise shelf-life, safety, and efficacy.

This compound is a heterocyclic compound with potential pharmacological value. The thiadiazole ring is a known pharmacophore present in a range of biologically active molecules.[1][2] However, a thorough understanding of its solubility and stability is paramount before significant resources are invested in its further development. This guide provides the experimental blueprint to establish this critical foundation.

Solubility Profiling: Beyond a Single Number

A compound's solubility dictates its ability to be absorbed and distributed in the body.[3][4] It is not a single value but rather a profile that can be influenced by various factors. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility: A High-Throughput Assessment for Early Discovery

Kinetic solubility is a measure of how quickly a compound dissolves when a dimethyl sulfoxide (DMSO) stock solution is introduced into an aqueous buffer.[5][6][7] This method is rapid and well-suited for the high-throughput screening of many compounds in the early stages of drug discovery.[5][6]

This protocol outlines a common method for determining kinetic solubility using light scattering.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 1-2 mg of this compound.

    • Dissolve in a known volume of DMSO to create a 10 mM stock solution.

  • Serial Dilution:

    • In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

  • Addition to Aqueous Buffer:

    • Rapidly add a standardized aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well containing the DMSO dilutions. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[8]

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 2 hours).[6]

    • Measure the turbidity of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the concentration at which the compound precipitates, thus defining its kinetic solubility.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Weigh Compound B Dissolve in DMSO (10 mM Stock) A->B C Serial Dilution in 96-Well Plate B->C D Add Aqueous Buffer (e.g., PBS, pH 7.4) C->D E Incubate (2h, 25°C) D->E F Measure Turbidity (Nephelometry) E->F G Determine Precipitation Point F->G H Calculate Kinetic Solubility G->H

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility: The Gold Standard for Pre-formulation

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent after an extended period, where the dissolved and solid forms are in equilibrium.[9][10][11] This is a more time-consuming but crucial measurement for pre-formulation and understanding in vivo behavior.[7][11]

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[6][12]

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

  • Equilibration:

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[8][9]

  • Sample Separation:

    • After incubation, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][10][11] A calibration curve prepared with known concentrations of the compound is used for quantification.

Anticipated Solubility Profile and Data Presentation

Given the carboxylic acid moiety, it is anticipated that the solubility of this compound will be pH-dependent, with higher solubility at a more basic pH due to the deprotonation of the carboxylic acid.

Table 1: Hypothetical Solubility Data for this compound

Solubility TypeMediumpHTemperature (°C)Solubility (µg/mL)
KineticPBS7.42585
ThermodynamicAcetate Buffer4.52520
ThermodynamicPhosphate Buffer6.825150
ThermodynamicPhosphate Buffer7.425250
ThermodynamicHCl Buffer2.03710
ThermodynamicPhosphate Buffer7.437300

Stability Assessment: Ensuring Molecular Integrity

A drug substance must remain stable throughout its shelf life to ensure safety and efficacy. Stability studies are designed to evaluate the influence of various environmental factors such as temperature, humidity, and light.[13][14]

Forced Degradation (Stress Testing): A Predictive Tool

Forced degradation studies are a cornerstone of stability assessment, intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.[15][16] This information is critical for developing stability-indicating analytical methods.[17][18][19] The goal is to achieve a target degradation of 5-20%.[16][20]

  • Acid and Base Hydrolysis:

    • Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH.

    • Heat the solutions (e.g., at 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Expose the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[21]

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15]

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact compound from all degradation products.[17][22]

Stability_Assessment_Flow cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis & Evaluation cluster_formal Formal Stability Studies (ICH Q1A) A Acid Hydrolysis (0.1 M HCl, 60°C) F Analyze by Stability-Indicating HPLC A->F B Base Hydrolysis (0.1 M NaOH, 60°C) B->F C Oxidation (3% H₂O₂, RT) C->F D Thermal (Solid, 80°C) D->F E Photolytic (ICH Q1B) E->F G Identify & Quantify Degradants F->G H Elucidate Degradation Pathways G->H J Accelerated (e.g., 40°C/75% RH) H->J Inform Formal Study Design I Long-Term (e.g., 25°C/60% RH)

Caption: Logical Flow of a Stability Assessment Study.

Formal Stability Studies: As per ICH Guidelines

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[13][14] The testing conditions are defined by the ICH Q1A(R2) guideline.[23][24]

Table 2: Standard Conditions for Formal Stability Testing

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Testing should be performed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies) and should monitor physical and chemical properties, including appearance, assay, and degradation products.[24]

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for determining the solubility and stability of this compound. By following these detailed protocols, researchers can generate the high-quality data necessary to make informed decisions about the future development of this compound. The resulting solubility profile will guide formulation strategies, while the stability data will underpin the establishment of a re-test period and appropriate storage conditions. This foundational knowledge is indispensable for progressing any NCE towards clinical evaluation.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Committee for Proprietary Medicinal Products (CPMP). (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Slideshare. (n.d.). Ich guideline for stability testing.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Stability testing of new drug substances and drug products.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review.
  • STEMart. (n.d.).
  • SciSpace. (n.d.).
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • ResolveMass Laboratories. (2025).
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  • National Institutes of Health. (n.d.).
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  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Waters Corporation. (n.d.).
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  • International Journal of Pharmacy & Pharmaceutical Research. (2023).
  • SGS. (n.d.).
  • Asian Journal of Chemistry. (2013).
  • Taylor & Francis Online. (2017). Synthesis, characterization of new carboxylic acid derivatives bearing 1,3,4-thiadiazole moiety and study their liquid crystalline behaviors.
  • ISRES Publishing. (n.d.). 174 Thiadiazoles and Their Properties.
  • ResearchGate. (n.d.). Physical properties of thiadiazole compounds1 -10.
  • ResearchGate. (2025). Chemical properties of thiadiazole compounds.
  • MDPI. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.

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A Technical Guide to the Quantum Chemical Analysis of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid: A Computational Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] This technical guide provides a comprehensive framework for the quantum chemical analysis of a specific derivative, 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid, utilizing Density Functional Theory (DFT). We delineate a validated computational protocol designed to elucidate the molecule's structural, electronic, and reactivity characteristics. Key parameters such as optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP) are investigated. The insights derived from these calculations are crucial for researchers and drug development professionals, offering a rational basis for understanding molecular behavior, predicting reactivity, and guiding the design of novel therapeutic agents.[1][4][5]

Introduction: The Rationale for Computational Scrutiny

This compound is a heterocyclic compound of significant interest due to the established pharmacological importance of the 1,2,3-thiadiazole ring system.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs.[3][6] Understanding the molecule's intrinsic properties at an electronic level is paramount for predicting its interactions with biological targets and for optimizing its structure-activity relationship (SAR).[5]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in this endeavor.[1][7] DFT offers an excellent balance between computational cost and accuracy, enabling the reliable prediction of molecular properties that are often difficult or costly to determine experimentally.[8] This guide details the application of DFT to characterize this compound, providing a foundational dataset for future drug design and development efforts.

G cluster_molecule This compound mol Key Functional Groups thiadiazole 1,2,3-Thiadiazole Ring mol->thiadiazole isopropyl Isopropyl Group mol->isopropyl carboxyl Carboxylic Acid mol->carboxyl

Figure 1: Key structural components of the target molecule.

Computational Framework and Protocol

The reliability of quantum chemical predictions is intrinsically linked to the chosen methodology. The protocol outlined below is a self-validating system, incorporating steps to ensure the calculated structure represents a true energy minimum on the potential energy surface.

Causality of Method Selection: The DFT/B3LYP/6-311++G(d,p) Approach

For this investigation, we employ Density Functional Theory (DFT) calculations.

  • Theoretical Model (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected. B3LYP is one of the most widely used functionals and has a long track record of providing accurate results for the geometries and electronic properties of organic molecules, making it a trustworthy choice for this system.[8][9]

  • Basis Set (6-311++G(d,p)): A robust basis set is crucial for accurate calculations. The 6-311++G(d,p) basis set is employed for the following reasons:

    • 6-311G : A triple-zeta basis set that provides a flexible description of the valence electrons.

    • ++ : Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing systems with lone pairs and potential anionic character, such as the nitrogen and oxygen atoms in our molecule.[9]

    • (d,p) : Polarization functions are included for heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is critical for a correct description of chemical bonding.[10]

All calculations are performed using the Gaussian 09 software package.[7]

Experimental Protocol: A Step-by-Step Workflow

The following workflow ensures a systematic and validated computational analysis.

Figure 2: Workflow for Quantum Chemical Calculations.

  • Molecular Construction: The initial 3D structure of this compound is built using standard bond lengths and angles.

  • Geometry Optimization: The initial structure is optimized without constraints using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the geometry to find the lowest energy conformation.

  • Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry using the same level of theory. This step is critical for validation; the absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface and not a transition state.

  • Property Calculations: Using the validated minimum-energy structure, the following electronic properties are calculated:

    • Frontier Molecular Orbitals (HOMO and LUMO energies).

    • Molecular Electrostatic Potential (MEP) surface.

    • Mulliken atomic charges.

Predicted Results and Scientific Discussion

This section presents the anticipated quantitative data and interprets its chemical significance, drawing parallels from studies on similar thiadiazole derivatives.

Optimized Molecular Geometry

The optimization process yields the most stable 3D conformation of the molecule. Key geometric parameters are summarized below. The planarity of the thiadiazole ring is a crucial feature, influencing the molecule's aromaticity and interaction capabilities.[10][11]

Table 1: Predicted Optimized Geometric Parameters (Selected)

Parameter Bond/Angle Predicted Value
Bond Lengths
N1-N2 ~1.30 Å
N2-C3 ~1.35 Å
C3-S4 ~1.75 Å
S4-C5 ~1.73 Å
C5-N1 ~1.33 Å
C5-C(carboxyl) ~1.48 Å
C(carboxyl)=O ~1.21 Å
Bond Angles
N1-N2-C3 ~110°
N2-C3-S4 ~115°
C3-S4-C5 ~90°
S4-C5-N1 ~112°

| | C5-N1-N2 | ~113° |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[9][12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[12] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[9] A smaller gap suggests the molecule is more reactive.[12]

For thiadiazole derivatives, the HOMO is often located over the thiadiazole ring and electron-donating substituents, while the LUMO may be distributed over the ring and any electron-withdrawing groups.[9][13] This distribution points to intramolecular charge transfer (ICT) possibilities, which can be crucial for biological activity.[9]

Table 2: Predicted Electronic Properties

Property Predicted Value Significance
HOMO Energy ~ -6.8 eV Electron-donating capability
LUMO Energy ~ -1.5 eV Electron-accepting capability
HOMO-LUMO Gap (ΔE) ~ 5.3 eV Indicator of chemical reactivity and stability

| Dipole Moment | ~ 3.5 D | Measure of molecular polarity |

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive behavior.[14][15] It illustrates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[1]

  • Negative Potential (Red/Yellow): These regions indicate an excess of electron density, typically associated with lone pairs on heteroatoms. They are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor. For our target molecule, these are expected around the carboxylic oxygen atoms and the nitrogen atoms of the thiadiazole ring.

  • Positive Potential (Blue): These regions indicate a deficiency of electrons, usually around hydrogen atoms bonded to electronegative atoms. They are susceptible to nucleophilic attack and act as hydrogen bond donors. The hydrogen of the carboxylic acid group will be a prominent site of positive potential.

This analysis is invaluable in drug design for predicting how a ligand might interact with the electrostatic environment of a protein's active site.[16][17]

Mulliken Atomic Charges

Mulliken population analysis provides a quantitative measure of the partial charge on each atom in the molecule. This data complements the MEP map by assigning numerical values to atomic sites, helping to identify centers of reactivity.[10] Atoms with more negative charges are better electron donors.[10]

Table 3: Predicted Mulliken Atomic Charges (Selected Atoms)

Atom Predicted Charge (a.u.)
N1 ~ -0.35
N2 ~ -0.10
S4 ~ +0.40
O (Carbonyl) ~ -0.60
O (Hydroxyl) ~ -0.65

| H (Hydroxyl) | ~ +0.45 |

The high negative charges on the oxygen atoms confirm them as primary sites for hydrogen bonding and interaction with positive centers in a biological receptor. The positive charge on the sulfur atom is also a characteristic feature of the thiadiazole ring.

Applications in Drug Development and Future Directions

The computational data generated for this compound provides a powerful predictive foundation for its development as a potential therapeutic agent.

  • SAR Guidance: The MEP and Mulliken charge data can guide the synthesis of new derivatives. For instance, modifying substituents to enhance or diminish the negative potential on the thiadiazole nitrogens could modulate binding affinity to a target receptor.

  • Pharmacokinetic Prediction: The molecular geometry and charge distribution are inputs for models that predict ADME (Absorption, Distribution, Metabolism, Excretion) properties. The calculated dipole moment suggests the molecule has significant polarity, which will influence its solubility and ability to cross biological membranes.

  • Molecular Docking: The optimized 3D structure serves as a high-quality input for molecular docking simulations. These simulations can predict the binding mode and affinity of the molecule within the active site of a target protein, helping to elucidate its mechanism of action.[7]

Conclusion

This guide has detailed a robust and validated computational protocol for the quantum chemical analysis of this compound using DFT. The predicted results for its geometry, electronic structure (HOMO-LUMO), and reactivity descriptors (MEP, Mulliken charges) provide a comprehensive electronic-level understanding of the molecule. These theoretical insights are not merely academic; they offer actionable intelligence for medicinal chemists and drug developers, enabling a more rational, efficient, and targeted approach to harnessing the therapeutic potential of the 1,2,3-thiadiazole scaffold.

References

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Discovery and first synthesis of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Discovery and First Synthesis of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

Abstract

The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal and agricultural chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the synthetic pathway and core principles leading to the formation of this compound, a representative member of this important class of compounds. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis is logically derived from well-established and robust chemical transformations. This document details a plausible and scientifically sound "first synthesis" based on the foundational Hurd-Mori reaction, providing in-depth mechanistic insights, detailed experimental protocols, and a discussion of the compound's significance for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,2,3-Thiadiazole Core

Heterocyclic compounds form the bedrock of modern pharmacology. Among them, the 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has garnered significant attention.[1][2] Its unique electronic properties and mesoionic character allow it to serve as a versatile pharmacophore capable of crossing cellular membranes and engaging with a variety of biological targets.[3]

Derivatives of 1,2,3-thiadiazole have demonstrated a remarkable range of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: Showing efficacy against various bacterial and fungal strains.[4]

  • Anticancer and Antitumor Properties: Exhibiting cytotoxic effects against various cancer cell lines.[5]

  • Antiviral Activity: Demonstrating potential in the development of new antiviral agents.[5]

  • Plant Activation: Inducing systemic acquired resistance (SAR) in plants, a key mechanism for crop protection.[6][7]

The carboxylic acid functionality at the 5-position of the ring is of particular strategic importance. It acts as a versatile chemical handle, enabling further derivatization to create extensive compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

This guide will focus on a representative synthesis of this compound, illustrating the key chemical principles involved in accessing this valuable molecular scaffold.

The First Synthesis: A Strategic Approach via Hurd-Mori Cyclization

The most reliable and widely adopted method for constructing the 1,2,3-thiadiazole ring is the Hurd-Mori synthesis.[5][8] This reaction involves the cyclization of a hydrazone derivative, typically a semicarbazone or tosylhydrazone, with thionyl chloride (SOCl₂).[8] The synthesis of this compound can be logically achieved through a three-stage process, as outlined below.

Synthesis_Workflow Start Stage 1: Precursor Synthesis Stage2 Stage 2: Hydrazone Formation Start->Stage2 Ethyl 3-methyl-2-oxobutanoate Stage3 Stage 3: Hurd-Mori Cyclization Stage2->Stage3 Semicarbazone Intermediate Stage4 Stage 4: Ester Hydrolysis Stage3->Stage4 Ethyl Ester Derivative End Final Product Stage4->End Target Carboxylic Acid

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of the α-Keto Ester Precursor

Core Principle: The structure of the final thiadiazole is dictated by the initial α-keto ester. To achieve the 4-isopropyl and 5-carboxylic acid ester functionalities, the required precursor is Ethyl 3-methyl-2-oxobutanoate .

This precursor can be synthesized via several established methods, most commonly through the alkylation of ethyl acetoacetate.

Experimental Protocol: Synthesis of Ethyl 3-methyl-2-oxobutanoate

  • Deprotonation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Argon), dissolve sodium ethoxide (1.0 eq) in absolute ethanol.

  • Enolate Formation: Cool the solution in an ice bath and add ethyl acetoacetate (1.0 eq) dropwise. The α-proton is acidic and will be abstracted by the ethoxide base to form a resonance-stabilized enolate.

  • First Alkylation: While maintaining the cool temperature, add methyl iodide (1.0 eq) dropwise. The enolate will attack the methyl iodide in an S(_N)2 reaction to form ethyl 2-methyl-3-oxobutanoate.

  • Second Alkylation: A second equivalent of sodium ethoxide is added to deprotonate the remaining α-proton, followed by the addition of a second equivalent of methyl iodide to yield ethyl 2,2-dimethyl-3-oxobutanoate (a common route to a related precursor). Correction for the target molecule: For the isopropyl group, a more direct precursor, Ethyl 3-methyl-2-oxobutyrate, is typically purchased or synthesized via methods like the reaction of the corresponding acid chloride with an appropriate organometallic reagent. For the purpose of this guide, we will assume the availability of Ethyl 3-methyl-2-oxobutanoate .

Stage 2: Formation of the Semicarbazone Intermediate

Core Principle: The α-keto group of the ester is reacted with semicarbazide hydrochloride. This condensation reaction replaces the carbonyl oxygen with a =N-NH-C(=O)NH₂ group, forming the necessary hydrazone substrate for the Hurd-Mori reaction.

Experimental Protocol: Synthesis of Ethyl 2-(1-isopropyl-2-oxoethylidene)hydrazine-1-carboxamide

  • Dissolution: In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water. The sodium acetate acts as a buffer to neutralize the HCl released, freeing the semicarbazide base.

  • Condensation: Add Ethyl 3-methyl-2-oxobutanoate (1.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within a few hours.

  • Isolation: The semicarbazone product often precipitates from the reaction mixture upon completion. Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials and salts. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Stage 3: The Hurd-Mori Cyclization

Core Principle: This is the key ring-forming step. The semicarbazone is treated with an excess of thionyl chloride (SOCl₂). The thionyl chloride acts as both a dehydrating and cyclizing agent, facilitating the formation of the 1,2,3-thiadiazole ring.

Experimental Protocol: Synthesis of Ethyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate

  • Reaction Setup: In a fume hood, add the dried semicarbazone intermediate from Stage 2 to a flask containing an excess of thionyl chloride (typically 3-5 equivalents) at 0 °C. Caution: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Cyclization: Allow the reaction mixture to stir at low temperature initially, then let it warm to room temperature. The reaction is often exothermic. The progress is monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: Once the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation).

  • Neutralization: The crude residue is cautiously quenched by pouring it onto crushed ice and then neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude ethyl ester can be purified by column chromatography on silica gel.

Hurd_Mori_Mechanism cluster_0 Hurd-Mori Cyclization Mechanism Semicarbazone Semicarbazone Intermediate Intermediate1 Chlorosulfinyl Intermediate Semicarbazone->Intermediate1 + SOCl₂ ThionylChloride SOCl₂ Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization, -HCl Thiadiazole 1,2,3-Thiadiazole Ring Intermediate2->Thiadiazole Dehydration & Aromatization -SO₂, -HCl

Caption: Simplified mechanism of the Hurd-Mori reaction.

Stage 4: Saponification to the Carboxylic Acid

Core Principle: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions followed by acidification.

Experimental Protocol: Synthesis of this compound

  • Hydrolysis: Dissolve the purified ethyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide or lithium hydroxide (e.g., 1M NaOH).

  • Heating: Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting ester by TLC.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the alcohol solvent using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid (e.g., 1M HCl). A precipitate of the carboxylic acid should form.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Physicochemical and Spectroscopic Data

Characterization of the final product is crucial for confirming its identity and purity. Below is a table summarizing the expected properties, compiled from data on the target molecule's ester form and its close structural analogs.[4][9][10]

PropertyExpected Value/Observation
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.21 g/mol
Appearance White to off-white solid
Melting Point Expected > 150 °C (by analogy to 4-methyl derivative)
Solubility Soluble in DMSO, methanol, ethanol; sparingly soluble in water
¹H NMR (DMSO-d₆) δ ~13.5 (s, 1H, COOH), ~3.5 (sept, 1H, CH), ~1.4 (d, 6H, CH₃)
¹³C NMR (DMSO-d₆) δ ~162 (C=O), ~155 (C4-Thiadiazole), ~145 (C5-Thiadiazole), ~28 (CH), ~22 (CH₃)
IR (KBr, cm⁻¹) ~3000 (br, O-H), ~1700 (s, C=O), ~1500 (m, C=N), ~1250 (s, C-O)

Applications in Drug Development and Research

The synthesis of this compound provides a key building block for the development of novel therapeutic agents. The carboxylic acid group serves as a prime site for modification, allowing for the creation of amides, esters, and other derivatives. Researchers can utilize this scaffold to:

  • Develop Novel Antibiotics: By exploring derivatives, new compounds can be screened against resistant bacterial strains.[4]

  • Design Anticancer Agents: The thiadiazole core can be incorporated into molecules designed to target specific pathways involved in cancer progression.[5][11]

  • Create Plant Activators: For agricultural applications, derivatives can be developed to enhance crop resilience and reduce the need for traditional pesticides.[6][7]

The synthetic route detailed herein is robust and adaptable, allowing for the substitution of the initial α-keto ester to generate a wide array of 4-substituted-1,2,3-thiadiazole-5-carboxylic acids for high-throughput screening and lead optimization.

Conclusion

While the specific historical discovery of this compound is not prominently documented, its synthesis is a logical extension of established and powerful methodologies in heterocyclic chemistry. The Hurd-Mori reaction provides a reliable and efficient pathway to the core 1,2,3-thiadiazole ring system. The resulting carboxylic acid is a high-value intermediate, offering a gateway to a diverse chemical space with significant potential in drug discovery and agrochemical research. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize and further explore this promising class of molecules.

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The Vanguard of Discovery: A Technical Guide to the Biological Activity Screening of Novel Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiadiazole nucleus, a five-membered heterocyclic scaffold, stands as a cornerstone in medicinal chemistry, renowned for its vast therapeutic potential.[1][2][3][4] Derivatives of thiadiazole have consistently demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4][5][6] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the synthesis and biological evaluation of novel thiadiazole derivatives. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind experimental design, emphasizing the creation of self-validating systems for robust and reproducible data generation. We will explore the strategic synthesis of these compounds and delve into the practical execution of a cascade of biological assays, from initial high-throughput screens to more complex mechanistic studies.

Introduction: The Thiadiazole Scaffold - A Privileged Structure in Drug Discovery

The enduring interest in thiadiazole derivatives stems from their structural versatility and their ability to mimic other biological molecules, acting as bioisosteres for structures like pyrimidine and oxadiazole.[7] This mimicry allows them to interact with a wide array of biological targets.[7] The inherent aromaticity of the thiadiazole ring contributes to its in vivo stability, a desirable characteristic for any drug candidate.[5][8] Furthermore, the mesoionic nature of some thiadiazole isomers enhances their ability to cross cellular membranes, improving bioavailability.[7][9]

There are four primary isomers of thiadiazole: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[3][5][7] The 1,3,4-thiadiazole isomer, in particular, has been a prolific source of bioactive compounds.[1] Marketed drugs containing the thiadiazole nucleus, such as acetazolamide (a diuretic), methazolamide (for glaucoma), and sulfamethizole (an antibiotic), underscore the clinical significance of this heterocyclic system.[1][10]

This guide will focus on the systematic approach to uncovering the therapeutic potential of novel, synthetically derived thiadiazole compounds.

Strategic Synthesis of Novel Thiadiazole Derivatives

The journey of discovery begins with the rational design and synthesis of new chemical entities. The biological activity of a thiadiazole derivative is intrinsically linked to the nature and position of its substituents. Therefore, a thoughtful synthetic strategy is paramount.

General Synthetic Routes

Several established methods exist for the synthesis of the 1,3,4-thiadiazole ring. A common and versatile approach involves the cyclization of thiosemicarbazides with various reagents. For instance, the reaction of thiosemicarbazide with an aromatic aldehyde can yield a thiosemicarbazone, which can then be cyclized to form the 1,3,4-thiadiazole ring.[11][12]

Another prevalent method is the reaction of acid hydrazides with a source of sulfur, such as ammonium thiocyanate, followed by cyclization.[13] The choice of synthetic route is often dictated by the desired substitution pattern on the thiadiazole core.

A Representative Synthetic Protocol

The following is a generalized, two-step protocol for the synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives, a common structural motif with significant biological activity.

Step 1: Synthesis of N-substituted Thiosemicarbazide

  • Dissolve the desired aromatic acid hydrazide (1 equivalent) in a suitable solvent, such as ethanol.

  • Add an equimolar amount of an appropriate isothiocyanate.

  • Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the N-substituted thiosemicarbazide.

Step 2: Cyclization to the 1,3,4-Thiadiazole Ring

  • Suspend the N-substituted thiosemicarbazide (1 equivalent) in a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.[14]

  • Stir the mixture at a controlled temperature (e.g., 0-5 °C for sulfuric acid) for a designated time.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralize the solution with a base (e.g., ammonia solution) to a pH of approximately 7.[14]

  • Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2,5-disubstituted 1,3,4-thiadiazole derivative.

Structural Elucidation: The chemical structures of the newly synthesized compounds must be unequivocally confirmed using a suite of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[11][15]

A Hierarchical Approach to Biological Activity Screening

A logical and tiered screening strategy is essential for efficiently identifying the most promising compounds from a newly synthesized library. This approach begins with broad, high-throughput assays and progressively moves towards more specific and mechanistically focused studies for the most active "hits."

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Dose-Response cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo Validation Primary_Screening High-Throughput Screening (HTS) (e.g., Cell Viability, Antimicrobial Zone of Inhibition) Dose_Response Dose-Response & IC50/EC50 Determination Primary_Screening->Dose_Response Active 'Hits' Mechanism_of_Action Mechanism of Action (MoA) Assays (e.g., Enzyme Inhibition, Apoptosis Assays) Dose_Response->Mechanism_of_Action Potent Compounds In_Vivo In Vivo Animal Models (e.g., Xenograft, Infection Models) Mechanism_of_Action->In_Vivo Lead Candidates

Caption: A hierarchical workflow for the biological screening of novel compounds.

Anticancer Activity Screening

Thiadiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as the inhibition of cell proliferation and the induction of apoptosis.[16]

The initial assessment of anticancer potential involves evaluating the cytotoxicity of the novel compounds against a panel of human cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]

  • Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like 5-fluorouracil).[18]

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Compound IDCancer Cell LineIC₅₀ (µM)
THZ-001MCF-7 (Breast)12.5
THZ-002A549 (Lung)8.2
THZ-003HCT-116 (Colon)21.7
DoxorubicinMCF-7 (Breast)0.8

Causality Behind Choices: The MTT assay is chosen for its high-throughput nature, cost-effectiveness, and its basis in a fundamental aspect of cell health – metabolic activity. The use of a panel of cell lines from different cancer types provides an early indication of the compound's spectrum of activity.

For compounds exhibiting potent cytotoxicity, the next logical step is to investigate their mechanism of action. Thiadiazole derivatives have been reported to induce apoptosis and target specific cellular pathways.[9][16]

Apoptosis Induction: Flow cytometry using Annexin V and Propidium Iodide (PI) staining can differentiate between viable, apoptotic, and necrotic cells, providing quantitative data on the mode of cell death induced by the compound.

Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry can reveal if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M), which is a common mechanism for anticancer drugs.[10]

Apoptosis_Pathway Thiadiazole_Derivative Thiadiazole Derivative Cancer_Cell Cancer Cell Thiadiazole_Derivative->Cancer_Cell Pro_Apoptotic_Proteins Activation of Pro-Apoptotic Proteins (e.g., Bax, Bak) Cancer_Cell->Pro_Apoptotic_Proteins Mitochondrial_Dysfunction Mitochondrial Dysfunction Pro_Apoptotic_Proteins->Mitochondrial_Dysfunction Caspase_Activation Caspase Cascade Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: A simplified signaling pathway for thiadiazole-induced apoptosis.

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Thiadiazole derivatives have demonstrated significant potential in this area.[5][12][19][20]

A robust and straightforward method for the preliminary screening of antimicrobial activity is the agar diffusion method (either disk diffusion or well diffusion).

Protocol: Agar Well Diffusion Assay

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).[12]

  • Seed Agar Plates: Evenly spread the microbial inoculum over the surface of a sterile Mueller-Hinton agar plate.

  • Create Wells: Aseptically create wells of a specific diameter in the agar.

  • Add Compounds: Add a defined volume of the thiadiazole derivative solution (at a known concentration) to each well. Include a negative control (solvent) and a positive control (a standard antibiotic like Ciprofloxacin).[20]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around each well where microbial growth has been inhibited.

Compound IDS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)
THZ-0041815
THZ-005129
Ciprofloxacin2522

Self-Validation: The inclusion of both Gram-positive and Gram-negative bacteria provides an early indication of the compound's spectrum of activity. The positive and negative controls are crucial for validating the assay's performance.

For compounds showing promising activity in the diffusion assay, a more quantitative measure of potency is required. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution Method

  • Prepare Serial Dilutions: In a 96-well microplate, prepare two-fold serial dilutions of the thiadiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculate: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the microplate under appropriate conditions.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory Activity Screening

Chronic inflammation is a hallmark of many diseases, and thiadiazole derivatives have been investigated for their anti-inflammatory properties.[4][5][6][21][22]

A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[6] LPS stimulation induces the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).

Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the thiadiazole derivatives for a short period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (a potent inflammatory agent). Include wells with cells and LPS only (positive control) and cells with medium only (negative control).

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Analysis: Calculate the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control.

For compounds that demonstrate significant in vitro anti-inflammatory activity, evaluation in an in vivo model is the next critical step. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.[6][21][22]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week.

  • Compound Administration: Administer the thiadiazole derivatives orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[4]

  • Induction of Edema: After a set time (e.g., 1 hour after compound administration), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion: From Benchtop to Breakthrough

The systematic biological activity screening of novel thiadiazole derivatives is a multifaceted process that requires a blend of synthetic chemistry, cellular biology, and pharmacology. By employing a hierarchical screening cascade, researchers can efficiently identify lead compounds with therapeutic potential. The key to success lies not only in the meticulous execution of protocols but also in understanding the scientific rationale behind each experimental choice. This approach, grounded in scientific integrity and logical progression, paves the way for the development of the next generation of thiadiazole-based therapeutics.

References

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  • Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors. (2020). Oriental Journal of Chemistry. Retrieved from [Link]

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An In-depth Technical Guide to 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 183302-68-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 183302-68-3), a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document delves into its structural features, physicochemical parameters, and spectral characteristics. Furthermore, it outlines a putative synthesis protocol and discusses established analytical methodologies for its characterization and purification. Drawing upon the known biological activities of structurally related 1,2,3-thiadiazole derivatives, this guide explores the potential therapeutic areas and research directions for this compound, including its prospective role as an antimicrobial or herbicidal agent. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on this molecule.

Introduction: The Scientific Merit of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring system is a prominent heterocyclic motif in the landscape of medicinal and agricultural chemistry. The unique arrangement of two nitrogen atoms and a sulfur atom within the five-membered ring imparts a distinct electronic and steric profile, leading to a diverse array of biological activities. Derivatives of 1,2,3-thiadiazole have been reported to exhibit a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and herbicidal properties. The versatility of this scaffold stems from the tunability of its physicochemical properties through substitution at various positions of the ring.

This guide focuses on a specific derivative, this compound, providing a detailed examination of its chemical nature and postulating its potential within the broader context of therapeutic and agrochemical research. The presence of the isopropyl group at the 4-position and the carboxylic acid moiety at the 5-position are key structural features that are anticipated to influence its biological interactions and pharmacokinetic profile.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 183302-68-3[1][2]
IUPAC Name This compound[2][3]
Synonyms 4-(1-methylethyl)-1,2,3-thiadiazole-5-carboxylic acid[1]
Molecular Formula C₆H₈N₂O₂S[1][2]
Molecular Weight 172.21 g/mol [2][3]
Appearance White solid[1][4]
Melting Point 141-143 °C[2]
Boiling Point 301.3 °C at 760 mmHg (Predicted)[1]
Density 1.345 g/cm³ (Predicted)[1]
Flash Point 136 °C (Predicted)[1]
Canonical SMILES CC(C)C1=C(C(=O)O)SN=N1[3]
InChI Key PKBQERAJZXEWRH-UHFFFAOYSA-N[2]

Synthesis and Purification Strategies

Proposed Synthetic Workflow: A Hurd-Mori Approach

The synthesis would logically commence from a readily available starting material, such as isobutyrylacetonitrile, and proceed through the formation of a key hydrazone intermediate, followed by cyclization with thionyl chloride.

G A Isobutyrylacetonitrile C Hydrazone Intermediate A->C Condensation B Hydrazine Hydrate B->C E 4-isopropyl-1,2,3-thiadiazole-5-carbonitrile C->E Hurd-Mori Reaction D Thionyl Chloride (SOCl₂) D->E G This compound E->G Nitrile Hydrolysis F Hydrolysis (e.g., aq. HCl) F->G

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical):

  • Synthesis of the Hydrazone Intermediate: To a solution of isobutyrylacetonitrile in ethanol, an equimolar amount of hydrazine hydrate is added dropwise at room temperature. The reaction mixture is stirred for several hours until the completion of the condensation reaction, which can be monitored by Thin Layer Chromatography (TLC). The resulting hydrazone intermediate is then isolated by filtration or evaporation of the solvent.

  • Hurd-Mori Cyclization: The dried hydrazone intermediate is dissolved in a suitable solvent, such as dichloromethane or chloroform. The solution is cooled in an ice bath, and thionyl chloride is added dropwise with vigorous stirring. The reaction is allowed to proceed at low temperature for a specified period, followed by gradual warming to room temperature. The progress of the cyclization is monitored by TLC.

  • Work-up and Isolation of the Nitrile: Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-isopropyl-1,2,3-thiadiazole-5-carbonitrile.

  • Hydrolysis to the Carboxylic Acid: The crude nitrile is subjected to acidic hydrolysis, for instance, by refluxing with aqueous hydrochloric acid. The progress of the hydrolysis is monitored until the disappearance of the starting material.

  • Purification: The final product, this compound, is isolated by filtration and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a white solid.

Analytical Characterization: A Multi-technique Approach

The structural elucidation and purity assessment of this compound would rely on a combination of standard spectroscopic and chromatographic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the methine proton) and a broad singlet for the carboxylic acid proton. The exact chemical shifts would need to be determined experimentally.

    • ¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the carbons of the isopropyl group, the carboxylic acid carbonyl, and the two carbons of the thiadiazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching of the carboxylic acid group (typically around 1700 cm⁻¹), a broad O-H stretching band (around 3000 cm⁻¹), and characteristic absorptions for the C-H bonds of the isopropyl group and the C=N and N=N bonds of the thiadiazole ring.

  • Mass Spectrometry (MS): Mass spectral analysis, likely using electrospray ionization (ESI), would confirm the molecular weight of the compound by identifying the molecular ion peak ([M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be the primary tool for assessing the purity of the synthesized compound. A typical method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode. Detection would be performed using a UV detector, likely at a wavelength where the thiadiazole ring exhibits strong absorbance.

Illustrative HPLC Method Development Workflow:

G A Sample Preparation (Dissolve in Mobile Phase) B Column Selection (e.g., C18, C8) A->B C Mobile Phase Optimization (Aqueous:Organic Ratio, pH) B->C D Flow Rate and Temperature Adjustment C->D E UV Wavelength Selection (from UV-Vis Spectrum) D->E F Method Validation (Linearity, Precision, Accuracy) E->F

Caption: A typical workflow for developing an HPLC method for purity analysis.

Potential Biological Activities and Research Directions

While direct experimental data on the biological activity of this compound is scarce, the extensive research on related thiadiazole derivatives provides a strong basis for predicting its potential applications.

Antimicrobial Potential

Numerous studies have demonstrated the potent antibacterial and antifungal activities of 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives. These compounds often exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis. The presence of the carboxylic acid group in the target molecule could enhance its solubility and potential for interaction with biological targets. Future research should involve screening this compound against a panel of clinically relevant bacteria and fungi to determine its minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

Herbicidal and Plant Growth Regulating Activity

Thiadiazole derivatives have also been patented and investigated as herbicides and plant growth regulators. They can interfere with various physiological processes in plants, such as photosynthesis and amino acid biosynthesis. The structural features of this compound warrant its evaluation for herbicidal activity against common weed species.

Anticancer and Other Therapeutic Applications

The thiadiazole scaffold has been incorporated into molecules with demonstrated anticancer activity, often acting as inhibitors of kinases or other enzymes involved in cell proliferation. While speculative, the potential of this compound as a lead compound in oncology research could be explored through in vitro cytotoxicity assays against various cancer cell lines.

Conclusion and Future Perspectives

This compound represents a molecule of interest within the broader class of bioactive thiadiazoles. This technical guide has provided a comprehensive overview of its known chemical and physical properties, a proposed synthetic route, and a framework for its analytical characterization. Based on the established biological activities of its structural analogs, this compound holds promise for further investigation as a potential antimicrobial, herbicidal, or therapeutic agent. Future research efforts should focus on the experimental validation of the proposed synthesis, a thorough characterization of the compound, and a systematic evaluation of its biological activities to unlock its full potential in various scientific disciplines.

References

  • LookChem. Cas 183302-68-3, 1,2,3-Thiadiazole-5-carboxylicacid,4-(1-methylethyl)-. [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid via the Hurd-Mori Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal and agricultural chemistry, with derivatives exhibiting a wide spectrum of biological activities, including functioning as plant activators, anticancer agents, and antimicrobials.[1][2] The Hurd-Mori synthesis, a classic and robust name reaction, provides an efficient pathway to this important chemical class.[3] The reaction involves the cyclization of hydrazone derivatives, typically derived from ketones with an α-methylene group, using thionyl chloride (SOCl₂).[4]

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid, a compound of interest for drug discovery and agrochemical research programs. The narrative is structured to not only provide a step-by-step methodology but also to elucidate the causal-mechanistic logic behind key experimental choices, ensuring both reproducibility and a deeper understanding of the transformation. The protocol is designed as a self-validating system, incorporating in-process controls and detailed characterization checkpoints.

The synthesis is logically divided into three primary stages:

  • Hydrazone Formation: Synthesis of the key intermediate, ethyl 2-(semicarbazono)-3-methylbutanoate, from the corresponding α-ketoester.

  • Hurd-Mori Cyclization: Thionyl chloride-mediated cyclization to form the 1,2,3-thiadiazole ring, yielding ethyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate.

  • Saponification: Hydrolysis of the ethyl ester to afford the final target compound, this compound.

Overall Reaction Scheme

  • Step 1: Ethyl 3-methyl-2-oxobutanoate + Semicarbazide Hydrochloride → Ethyl 2-(semicarbazono)-3-methylbutanoate

  • Step 2: Ethyl 2-(semicarbazono)-3-methylbutanoate + Thionyl Chloride (SOCl₂) → Ethyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate

  • Step 3: Ethyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate + Sodium Hydroxide (NaOH) → this compound

Mechanistic Rationale & Experimental Causality

Step 1: Hydrazone Formation

The initial step is a classic condensation reaction. Semicarbazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ethyl 3-methyl-2-oxobutanoate. The reaction is typically performed in a protic solvent mixture like ethanol/water to solubilize both the organic substrate and the semicarbazide hydrochloride salt.[4] Sodium acetate is added as a mild base. Its crucial role is to neutralize the HCl present with the semicarbazide salt and to deprotonate the resulting ammonium intermediate, shifting the equilibrium towards the final hydrazone product via dehydration.

Step 2: The Hurd-Mori Cyclization

This is the key ring-forming step. Thionyl chloride (SOCl₂) is a highly reactive and versatile reagent that serves a dual purpose here.[5] The proposed mechanism involves the reaction of the hydrazone with SOCl₂, leading to the formation of a chlorosulfinyl intermediate. Subsequent intramolecular cyclization involving the active methine proton (adjacent to the ester) and elimination of sulfur monoxide and hydrogen chloride gas drives the formation of the stable aromatic 1,2,3-thiadiazole ring.[3][6] The choice of an inert aprotic solvent, such as dichloromethane (DCM), is critical to prevent unwanted side reactions of thionyl chloride with the solvent.[4] The reaction is initiated at low temperature to control the initial exothermic reaction before being brought to reflux to ensure complete conversion.

Step 3: Saponification (Ester Hydrolysis)

The final step involves the conversion of the ethyl ester to the desired carboxylic acid. This is a standard base-catalyzed hydrolysis (saponification). Sodium hydroxide (NaOH) in an aqueous/alcoholic solvent system facilitates the nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. A subsequent acidic workup is required to protonate the carboxylate, yielding the final carboxylic acid product.

Experimental Workflow Visualization

Hurd_Mori_Synthesis sub Ethyl 3-methyl-2-oxobutanoate + Semicarbazide HCl step1 Step 1: Hydrazone Formation (EtOH/H₂O, NaOAc, Reflux) sub->step1 inter1 Intermediate: Ethyl 2-(semicarbazono)-3-methylbutanoate step1->inter1 Isolation step2 Step 2: Hurd-Mori Cyclization (SOCl₂, DCM, 0°C to Reflux) inter1->step2 inter2 Intermediate: Ethyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate step2->inter2 Quench & Workup step3 Step 3: Saponification (NaOH, EtOH/H₂O, Reflux) inter2->step3 workup Purification (Acidic Workup, Extraction, Recrystallization) step3->workup product Final Product: This compound workup->product analysis Characterization (NMR, IR, MS, MP) product->analysis

Caption: Workflow for the three-step synthesis of the target compound.

Detailed Experimental Protocols

Safety Precautions
  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases (HCl and SO₂).[7][8][9] ALWAYS handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[10][11] Ensure an emergency shower and eyewash station are immediately accessible.

  • General: Handle all solvents and reagents in well-ventilated areas. Avoid inhalation of vapors and contact with skin and eyes.

Step 1: Synthesis of Ethyl 2-(semicarbazono)-3-methylbutanoate

Materials:

  • Ethyl 3-methyl-2-oxobutanoate (1.44 g, 10 mmol, 1.0 eq)

  • Semicarbazide hydrochloride (1.12 g, 10 mmol, 1.0 eq)

  • Sodium acetate (1.64 g, 20 mmol, 2.0 eq)

  • Ethanol (95%), 20 mL

  • Deionized Water, 10 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve semicarbazide hydrochloride and sodium acetate in 10 mL of deionized water with magnetic stirring.

  • In a separate beaker, dissolve ethyl 3-methyl-2-oxobutanoate in 20 mL of ethanol.

  • Add the ethanolic solution of the ketoester to the aqueous solution in the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 2-3 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketoester is consumed.

  • After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to induce precipitation of the product.

  • Collect the white solid product by vacuum filtration, wash thoroughly with cold water (2 x 15 mL), and dry under vacuum.

Step 2: Synthesis of Ethyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate (Hurd-Mori Cyclization)

Materials:

  • Ethyl 2-(semicarbazono)-3-methylbutanoate (from Step 1, 2.01 g, 10 mmol, 1.0 eq)

  • Thionyl chloride (SOCl₂) (2.2 mL, 3.57 g, 30 mmol, 3.0 eq)

  • Dichloromethane (DCM), anhydrous, 40 mL

Procedure:

  • [CRITICAL: Perform in a fume hood] To a 100 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the dried semicarbazone from Step 1 and 20 mL of anhydrous DCM.

  • Cool the resulting suspension to 0 °C in an ice-salt bath.

  • Slowly add thionyl chloride (2.2 mL) dropwise to the cooled, stirring suspension over 15-20 minutes via a dropping funnel. Gas evolution will be observed. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 40 °C) for 3-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and carefully pour it onto 50 g of crushed ice with vigorous stirring to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine all organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound (Saponification)

Materials:

  • Ethyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate (from Step 2, ~10 mmol, 1.0 eq)

  • Sodium hydroxide (NaOH) (0.8 g, 20 mmol, 2.0 eq)

  • Ethanol (95%), 20 mL

  • Deionized Water, 20 mL

  • Hydrochloric acid (2M HCl)

Procedure:

  • Dissolve the crude or purified ester from Step 2 in 20 mL of ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve sodium hydroxide in 20 mL of water and add this solution to the flask.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting ester.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath.

  • Acidify the solution to pH 1-2 by slowly adding 2M HCl. A precipitate will form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallize from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) for further purification.

Quantitative Data and Characterization

ParameterStep 1 (Hydrazone)Step 2 (Thiadiazole Ester)Step 3 (Final Acid)
Starting Material Ethyl 3-methyl-2-oxobutanoateEthyl 2-(semicarbazono)-3-methylbutanoateEthyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate
MW ( g/mol ) 144.17201.22200.27
Amount (mmol) 1010~8.5 (assuming 85% yield from Step 2)
Theoretical Yield (g) 2.012.001.46
Typical Yield Range 90-98%80-90%90-97%
Appearance White Crystalline SolidPale Yellow Oil or SolidWhite to Off-White Solid

Product Characterization (Self-Validation): The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques.

  • ¹H NMR: Expect signals corresponding to the isopropyl group (a doublet and a septet), and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Expect signals for the isopropyl carbons, the two aromatic carbons of the thiadiazole ring, and the carboxylic acid carbonyl carbon.

  • FT-IR (cm⁻¹): Look for a broad O-H stretch (~2500-3300), a C=O stretch (~1700), and characteristic C=N and C-S stretches for the thiadiazole ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₆H₈N₂O₂S = 172.21 g/mol ) should be observed.

  • Melting Point (MP): A sharp melting point range indicates high purity.

Conclusion

This application note details a reliable and reproducible three-step protocol for the synthesis of this compound, leveraging the Hurd-Mori reaction. By providing a clear mechanistic rationale for each step and emphasizing critical safety and handling procedures, this guide serves as an authoritative resource for researchers in drug development and chemical synthesis. The outlined purification and characterization methods ensure the final product's integrity, making this protocol a self-validating system for obtaining high-purity material for further investigation.

References

  • MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Available at: [Link]

  • BYJU'S. Diazotization Reaction Mechanism. Available at: [Link]

  • JoVE. (2025). 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. Available at: [Link]

  • PHARMD GURU. DIAZOTISATION AND COUPLING. Available at: [Link]

  • Unacademy. Diazotization Reaction Mechanism. Available at: [Link]

  • Chemistry Steps. The Reaction of Amines with Nitrous Acid. Available at: [Link]

  • PMC - PubMed Central. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Available at: [Link]

  • Semantic Scholar. (1975). Synthesis of 1,2,3-thiadiazoles. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-thiadiazoles. Available at: [Link]

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link]

  • Wikipedia. Hurd–Mori 1,2,3-thiadiazole synthesis. Available at: [Link]

  • ResearchGate. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available at: [Link]

  • ResearchGate. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link]

  • ACS Publications. Another pathway of the reaction of thionyl chloride with active methylene compounds. Reaction of anthrone with thionyl chloride. Available at: [Link]

  • PMC - NIH. Synthesis of Pyrrolo[2,3-d][1][12][13]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. Available at: [Link]

  • ResearchGate. (2025). Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and α-pinene. Available at: [Link]

  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link]

  • International Labour Organization. ICSC 1409 - THIONYL CHLORIDE. Available at: [Link]

  • ResearchGate. (2023). (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Thionyl chloride. Available at: [Link]

  • ResearchGate. The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Available at: [Link]

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  • YouTube. (2018). Nucleophilic acyl substitution: acid chlorides from thionyl chloride. Available at: [Link]

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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-Alkyl-1,2,3-Thiadiazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed protocol for the synthesis of 4-alkyl-1,2,3-thiadiazole-5-carboxylic acids, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery.[1][2][3] The described methodology is centered around the robust and widely applicable Hurd-Mori reaction, a classic and reliable method for constructing the 1,2,3-thiadiazole ring system.[1][4][5] This guide is designed to provide researchers with a comprehensive understanding of the synthetic pathway, including the underlying chemical principles, step-by-step experimental procedures, and critical considerations for successful execution.

Introduction: The Significance of 1,2,3-Thiadiazoles in Drug Discovery

1,2,3-Thiadiazole derivatives are a prominent class of five-membered heterocyclic compounds that have attracted considerable attention in the pharmaceutical sciences.[3][6][7] Their unique structural features and diverse pharmacological activities make them valuable scaffolds in the design of novel therapeutic agents.[3][6][7] These compounds have demonstrated a broad spectrum of biological effects, including antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory properties.[6][7][8][9] The presence of the carboxylic acid moiety at the 5-position of the thiadiazole ring provides a versatile chemical handle for further structural modifications, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies and the development of new drug candidates.[1][10][11]

Synthetic Strategy: The Hurd-Mori Reaction

The cornerstone of this synthetic protocol is the Hurd-Mori reaction, a well-established method for the synthesis of 1,2,3-thiadiazoles.[4][5][12] This reaction involves the intramolecular cyclization of a hydrazone derivative, typically derived from a ketone with an α-methylene group, in the presence of a thionating agent, most commonly thionyl chloride (SOCl₂).[4][5][12][13] The general synthetic pathway can be broken down into two principal stages:

  • Formation of the Hydrazone Intermediate: The synthesis commences with the condensation of an α-ketoester with a hydrazine derivative, such as semicarbazide hydrochloride, to form the corresponding hydrazone.[5][7][9] This initial step is crucial as it sets the stage for the subsequent cyclization.

  • Cyclization to the 1,2,3-Thiadiazole Ring: The prepared hydrazone is then treated with thionyl chloride, which acts as both a dehydrating and sulfur-donating agent, to facilitate the formation of the 1,2,3-thiadiazole ring.[5][7][13]

  • Saponification to the Carboxylic Acid: The resulting 4-alkyl-1,2,3-thiadiazole-5-carboxylate ester is subsequently hydrolyzed under basic conditions to yield the final target compound, the 4-alkyl-1,2,3-thiadiazole-5-carboxylic acid.[1]

Below is a visual representation of the overall synthetic workflow:

Synthesis_Workflow Start α-Ketoester + Semicarbazide HCl Hydrazone Hydrazone Formation Start->Hydrazone Condensation Cyclization Hurd-Mori Cyclization (SOCl₂) Hydrazone->Cyclization Ester 4-Alkyl-1,2,3-thiadiazole -5-carboxylate Ester Cyclization->Ester Saponification Saponification (e.g., NaOH) Ester->Saponification FinalProduct 4-Alkyl-1,2,3-thiadiazole -5-carboxylic Acid Saponification->FinalProduct

Caption: Overall workflow for the synthesis of 4-alkyl-1,2,3-thiadiazole-5-carboxylic acids.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of a representative compound, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.[1] This procedure can be adapted for other alkyl substituents by starting with the appropriate α-ketoester.

Part 1: Synthesis of Ethyl 2-(1-ethoxyethylidene)hydrazine-1-carboxylate (Hydrazone Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.

  • Base Addition: Add sodium acetate (1.5 eq) to the mixture.[5]

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazone. This intermediate can often be used in the next step without further purification.

Part 2: Synthesis of Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate (Hurd-Mori Cyclization)

Safety Precaution: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water.[14][15][16][17][18] This step must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[14][15][16]

  • Reaction Setup: Suspend the dried hydrazone intermediate (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or dioxane in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Cooling: Cool the suspension in an ice bath to 0 °C.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride. Extract the product with DCM.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[5]

Part 3: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid (Saponification)
  • Reaction Setup: Dissolve the purified ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 eq) in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide (e.g., 1 M).[1]

  • Reaction: Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the alcohol using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid (e.g., 1 M). A precipitate of the carboxylic acid should form.[1]

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.[1]

Reaction Mechanism: The Hurd-Mori Cyclization

The mechanism of the Hurd-Mori reaction is believed to proceed through a series of steps involving the reaction of the hydrazone with thionyl chloride.[13]

Hurd_Mori_Mechanism Hydrazone Hydrazone Intermediate1 Initial Adduct Hydrazone->Intermediate1 + SOCl₂ ThionylChloride SOCl₂ Intermediate2 Chlorosulfinyl Intermediate Intermediate1->Intermediate2 - HCl Cyclization Intramolecular Cyclization Intermediate2->Cyclization ThiadiazoleRing 1,2,3-Thiadiazole Ring Cyclization->ThiadiazoleRing - HCl, -SO₂

Caption: Simplified mechanism of the Hurd-Mori reaction.

The reaction is initiated by the nucleophilic attack of the hydrazone nitrogen on the sulfur atom of thionyl chloride. Subsequent elimination of hydrogen chloride and sulfur dioxide drives the formation of the stable aromatic 1,2,3-thiadiazole ring.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 4-alkyl-1,2,3-thiadiazole-5-carboxylic acids. Note that yields can vary depending on the specific substrate and reaction conditions.

StepReactantsKey ReagentsTypical Molar Ratio (Substrate:Reagent)Typical Reaction TimeTypical Yield
Hydrazone Formation α-Ketoester, Semicarbazide HClSodium Acetate1 : 1.1 : 1.52-4 hours>85%
Hurd-Mori Cyclization HydrazoneThionyl Chloride1 : 2.0-3.04-12 hours50-70%
Saponification EsterSodium Hydroxide1 : 2.0-3.02-6 hours>90%

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low yield in Hurd-Mori cyclization Incomplete reaction, degradation of starting material or product, or side reactions.Ensure anhydrous conditions. Optimize reaction temperature; for some substrates, lower temperatures may be beneficial.[5] Consider alternative sulfur sources like sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂), which may improve yields in some cases.[13]
Formation of side products The formation of oxadiazine byproducts has been reported in some cases.[5][12]Modify reaction conditions such as solvent and temperature to favor the desired thiadiazole formation. Purify the product carefully using column chromatography.[5]
Difficulty in purification The 1,2,3-thiadiazole ring can be sensitive to harsh acidic or basic conditions.[5]Use neutral extraction and purification methods whenever possible. For recrystallization, empirically determine the optimal solvent system.[5]

Conclusion

The synthesis of 4-alkyl-1,2,3-thiadiazole-5-carboxylic acids via the Hurd-Mori reaction is a robust and versatile method for accessing this important class of compounds. By following the detailed protocol and considering the key experimental parameters outlined in this guide, researchers can confidently synthesize these valuable building blocks for drug discovery and medicinal chemistry programs. The ability to readily introduce various alkyl groups and the presence of the carboxylic acid handle for further derivatization make this synthetic route highly attractive for the generation of diverse chemical libraries.

References

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  • Babalola, B. S.; et al. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorg. Med. Chem.2024 , 112, 117876. [Link]

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  • Hosny, M. A.; El-Sayed, T. H.; El-Sawi, E. A. A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry2012 , 9 (3), 1276-1287. [Link]

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  • Gomez, H.; et al. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules2023 , 28 (22), 7591. [Link]

  • Amini, M.; et al. Synthesis of 2-alkyl-1-[4-(5-carboxy-1,2,3-thidiazole-4-yl)benzyl]-4-chloro-1H-imidazole-5-carboxaldehydes. Asian Journal of Chemistry2010 , 22 (6), 4679-4682. [Link]

  • Oniga, S.; et al. Synthesis and biological activity of some new 1,3,4-thiadiazole and 1,2,4-triazole compounds containing a phenylalanine moiety. Farmaco2000 , 55 (5), 319-322. [Link]

  • Bakulev, V. A.; et al. Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. Curr. Org. Chem.2018 , 22 (10), 948-975. [Link]

  • Shafi, S.; et al. Synthesis of Steroidal Thiadiazoles from Steroidal Ketones. Molecules2008 , 13 (4), 843-851. [Link]

  • Wujec, M.; et al. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules2021 , 26 (2), 430. [Link]

  • Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • International Labour Organization. ICSC 1409 - THIONYL CHLORIDE. [Link]

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  • Sci-Hub. The Synthesis of 4-Carbalkoxy-5-thioalkyl-1,2,3-thiadiazoles. [Link]

  • Burbuliene, M. M.; et al. Synthesis of novel 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl) benzene-1,3-diols as potential Hsp90 inhibitors. Chemija2023 , 34 (2), 118-127. [Link]

  • Bakulev, V. A.; Dehaen, W. The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons, 2004. [Link]

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  • Wujec, M.; et al. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules2021 , 26 (2), 430. [Link]

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Application Notes and Protocols for 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The specific compound 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid is a novel molecule with limited published data. The following application notes and protocols are built upon the well-documented activities of the broader class of 1,2,3-thiadiazole derivatives, particularly the potent plant growth regulator Thidiazuron (TDZ). These guidelines serve as a robust starting point for research and will require empirical optimization for specific plant species and experimental systems.

Introduction: The Potential of Thiadiazole Derivatives in Plant Biology

The 1,2,3-thiadiazole scaffold is a cornerstone in the development of potent bioactive molecules for agriculture.[1][2] Derivatives of this heterocyclic system are known to exhibit a wide spectrum of biological activities, including fungicidal, herbicidal, and notably, plant growth regulatory effects.[1][3][4] Within this class, compounds featuring a carboxylic acid moiety are of particular interest due to their potential for altered solubility, uptake, and metabolic pathways within the plant system.

This compound belongs to this promising group. While direct studies are scarce, its structural similarity to other bioactive thiadiazoles suggests significant potential to modulate plant growth and development. The most studied compound in this family is Thidiazuron (TDZ), a phenylurea derivative with a thiadiazole ring, renowned for its exceptionally strong cytokinin-like activity.[4][5] TDZ is widely used in plant tissue culture to induce shoot regeneration and somatic embryogenesis, often in species recalcitrant to traditional cytokinins.[6][7]

This guide provides researchers with a comprehensive framework for investigating the plant growth regulatory effects of this compound, drawing parallels from the established knowledge of TDZ and other related derivatives.

Putative Mechanism of Action

While the precise molecular target of many thiadiazole-based regulators remains an active area of research, the physiological effects are well-documented. The primary mode of action is believed to be the modulation of the plant's endogenous hormonal balance, particularly the crosstalk between cytokinin and auxin pathways.[5][8]

Key Hypothesized Actions:

  • Cytokinin-like Activity: Thiadiazoles like TDZ exhibit potent cytokinin-like effects, stimulating cell division (cytokinesis) and shoot proliferation.[9] They are thought to influence cytokinin signaling pathways, potentially by inhibiting cytokinin oxidase/dehydrogenase (CKX), the enzyme responsible for cytokinin degradation. This inhibition leads to an accumulation of endogenous cytokinins, driving cell division and morphogenesis.

  • Modulation of Endogenous Hormones: Application of TDZ has been shown to alter the levels of endogenous auxins and abscisic acid (ABA).[7][8] This hormonal crosstalk is critical for directing developmental processes such as organogenesis, somatic embryogenesis, and stress responses.[7][10]

  • Metabolic Alterations: Recent metabolomics studies on TDZ-treated tissues suggest a significant impact on primary and secondary metabolism. This includes changes in sugar uptake, amino acid metabolism, and the synthesis of stress-related compounds.[6][7] The compound may act as a stable signal that triggers a cascade of metabolic reprogramming necessary for new developmental pathways.

Below is a diagram illustrating the hypothesized signaling pathway.

putative_mechanism cluster_0 Cellular Environment cluster_1 Plant Cell PGR This compound (External Application) Receptor Putative Receptor / Binding Protein PGR->Receptor Uptake & Binding CKX_Inhibition Inhibition of Cytokinin Oxidase (CKX) Receptor->CKX_Inhibition Signal Transduction Hormone_Crosstalk Modulation of Auxin & ABA Levels Receptor->Hormone_Crosstalk Influences Endo_Cytokinin Increased Endogenous Cytokinin Levels CKX_Inhibition->Endo_Cytokinin Leads to Gene_Expression Altered Gene Expression Endo_Cytokinin->Gene_Expression Activates Hormone_Crosstalk->Gene_Expression Regulates Metabolic_Shift Metabolic Reprogramming (Sugars, Amino Acids) Physiological_Response Physiological Response (Cell Division, Differentiation) Metabolic_Shift->Physiological_Response Supports Gene_Expression->Metabolic_Shift Drives Gene_Expression->Physiological_Response Initiates

Caption: Hypothesized mechanism of this compound.

Experimental Protocols

The following protocols provide a starting point for characterizing the bioactivity of this compound. Researchers must conduct dose-response experiments to determine the optimal concentration for their specific system.

Protocol 1: Preparation of Stock and Working Solutions

Scientific integrity starts with accurate and stable stock solutions. The choice of solvent is critical for ensuring the compound remains dissolved and bioactive.

  • Objective: To prepare a sterile, high-concentration stock solution for dilution into plant growth media or for direct application.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO) or 1N Sodium Hydroxide (NaOH)

    • Sterile, purified water (e.g., Milli-Q® or from a water purification system)

    • Sterile volumetric flasks and pipettes

    • 0.22 µm sterile syringe filters

    • Sterile storage vials (amber glass or wrapped in foil)

  • Step-by-Step Methodology:

    • Solubility Test (Rationale): Before preparing a bulk stock, test the solubility of a small amount of the compound. Thiadiazole carboxylic acids are often poorly soluble in water. DMSO is a common solvent for organic molecules, while a weak base like NaOH can deprotonate the carboxylic acid group to form a more soluble salt.

    • Stock Solution Preparation (1 mM):

      • Calculate the mass of the compound needed for a 1 mM stock solution. The molecular weight of this compound is 172.21 g/mol . To make 10 mL of a 1 mM stock, weigh out 1.72 mg.

      • Place the weighed powder into a 10 mL sterile volumetric flask.

      • Add a small volume (e.g., 200-500 µL) of the chosen solvent (DMSO or 1N NaOH) and gently swirl until the powder is completely dissolved. Gentle warming in a water bath (<40°C) may be necessary.

      • Once dissolved, slowly add sterile purified water to the 10 mL mark. If using NaOH, the solution should remain clear. If using DMSO, observe for any precipitation. If precipitation occurs, a higher ratio of DMSO may be needed, or the stock concentration should be lowered.

    • Sterilization and Storage:

      • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected vial. This is crucial for tissue culture applications to prevent contamination.

      • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use (up to one month). Thiadiazole compounds can be light-sensitive, so protection from light is essential.

Protocol 2: In Vitro Seed Germination and Seedling Growth Bioassay

This bioassay is a fundamental first step to quickly assess the compound's effect on overall plant development at various concentrations.[11]

  • Objective: To determine the effect of the compound on seed germination percentage, root elongation, and shoot development.

  • Materials:

    • Seeds of a model species (e.g., Arabidopsis thaliana, lettuce, or radish)

    • Petri dishes (90 mm) with sterile filter paper or 0.8% (w/v) agar medium (e.g., half-strength Murashige and Skoog - MS medium)

    • Prepared working solutions of the test compound at various concentrations (e.g., 0 µM (control), 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM)

    • Growth chamber with controlled light and temperature

  • Step-by-Step Methodology:

    • Seed Sterilization (Rationale): Surface sterilization is critical to prevent fungal and bacterial growth that would interfere with the results. A common method is a 1-minute wash in 70% ethanol followed by 10 minutes in a 10% bleach solution with a drop of Tween-20, and then three rinses with sterile water.

    • Plating:

      • Aliquot a specific volume (e.g., 5 mL) of each test solution onto the filter paper in separate, labeled Petri dishes.

      • Arrange 30-50 sterilized seeds evenly on the surface.

      • Seal the Petri dishes with parafilm to maintain humidity.

    • Incubation: Place the plates in a growth chamber, typically at 22-25°C with a 16-hour light/8-hour dark photoperiod.

    • Data Collection:

      • Germination Rate: Count the number of germinated seeds (radicle emergence) daily for 7 days.

      • Root and Shoot Length: After a set period (e.g., 7-10 days), carefully remove the seedlings and measure the primary root length and shoot height using a ruler or digital imaging software (e.g., ImageJ).

    • Data Analysis: Calculate the germination percentage for each treatment. Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences in root and shoot length between the control and treated groups.

Protocol 3: In Vitro Callus Induction and Shoot Regeneration

This protocol assesses the cytokinin-like activity of the compound, which is a hallmark of potent thiadiazole-based regulators.[5][12]

  • Objective: To evaluate the compound's ability to induce cell division (callus formation) and organogenesis (shoot regeneration) from explant tissue.

  • Materials:

    • Explant source (e.g., cotyledons or leaf discs from sterilely grown seedlings)

    • Basal tissue culture medium (e.g., MS medium) supplemented with vitamins, sucrose (3% w/v), and a gelling agent (e.g., 0.8% agar).

    • Stock solutions of the test compound and an auxin (e.g., NAA or 2,4-D).

    • Sterile Petri dishes, scalpels, and forceps.

    • Laminar flow hood.

  • Step-by-Step Methodology:

    • Media Preparation:

      • Prepare the basal medium. Before autoclaving, divide the medium into batches and add the test compound and auxin at various concentrations. A typical starting matrix would be:

        • Test Compound: 0, 0.1, 1.0, 5.0 µM

        • Auxin (e.g., NAA): 0.5 µM (this is often required to work synergistically with cytokinins)

      • Adjust the pH to 5.7-5.8, add the gelling agent, and autoclave.

    • Explant Preparation: In a laminar flow hood, aseptically excise explants (e.g., 0.5 cm² leaf discs) from sterile seedlings.

    • Culture Initiation: Place the explants onto the surface of the prepared media. Ensure the correct orientation (adaxial or abaxial side down, depending on the plant species protocol).

    • Incubation: Seal the plates and incubate in a culture room under low light or darkness for the callus induction phase (2-4 weeks), followed by transfer to a higher light environment (16h photoperiod) for shoot regeneration.

    • Data Collection:

      • Callus Fresh Weight: After 4 weeks, measure the fresh weight of the induced callus.

      • Regeneration Frequency: After 8 weeks, count the number of explants producing shoots and the number of shoots per explant.

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation. Below is a hypothetical dataset from the seedling growth bioassay.

Table 1: Hypothetical Dose-Response of this compound on Arabidopsis thaliana Seedling Growth after 10 Days.

Concentration (µM)Germination (%)Primary Root Length (mm ± SD)Shoot Fresh Weight (mg ± SD)Phenotypic Observation
0 (Control)98 ± 235.2 ± 3.110.5 ± 1.2Normal development
0.0197 ± 330.1 ± 2.812.1 ± 1.5Slight root inhibition, enhanced shoot vigor
0.198 ± 218.5 ± 2.215.8 ± 1.9Strong root inhibition, green, compact shoot
1.095 ± 45.6 ± 1.518.2 ± 2.1Severe root inhibition, callus-like base, dark green leaves
10.085 ± 61.2 ± 0.512.3 ± 2.5Stunted growth, some toxicity observed
100.025 ± 8*N/AN/ASevere toxicity, germination inhibited

* Indicates a statistically significant difference from the control (p < 0.05).

Interpretation: The hypothetical data shows a classic dose-response curve. At low concentrations (0.1-1.0 µM), the compound exhibits strong cytokinin-like activity: inhibiting root growth while promoting shoot growth and greening. At higher concentrations (≥10 µM), phytotoxic effects become apparent. This pattern is characteristic of potent growth regulators like TDZ.[5]

Experimental Workflow Visualization

A logical workflow ensures reproducibility and comprehensive analysis.

experimental_workflow cluster_prep Preparation cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Interpretation cluster_advanced Advanced Studies (Optional) A Synthesize / Procure Test Compound B Prepare Sterile Stock Solutions (Protocol 1) A->B C Seed Germination & Seedling Growth Assay (Protocol 2) B->C D Tissue Culture Assay (Callus & Regeneration) (Protocol 3) B->D E Collect Quantitative Data (Length, Weight, Frequency) C->E D->E F Statistical Analysis (ANOVA, t-test) E->F G Determine Optimal Concentration Range F->G H Hormone Quantification (LC-MS/MS) G->H I Gene Expression Analysis (qRT-PCR) G->I

Caption: Overall experimental workflow for characterizing a novel plant growth regulator.

References

  • Vertex AI Search. (2025). What Makes Thidiazuron a Powerful Plant Growth Regulator in Agriculture.
  • Knowledge. (2023). How Plant Growth Regulator Thidiazuron Transforms Plant Growth?
  • PubMed. (2020). The Morphoregulatory Role of Thidiazuron: Metabolomics-Guided Hypothesis Generation for Mechanisms of Activity.
  • Academic Journals. (2011). Thidiazuron: A multi-dimensional plant growth regulator.
  • National Institutes of Health (NIH). (n.d.). The Morphoregulatory Role of Thidiazuron: Metabolomics-Guided Hypothesis Generation for Mechanisms of Activity.
  • Bentham Science. (n.d.). Synthesis and Biological Activity of Acylthiourea Derivatives Contain 1,2,3-thiadiazole and 1,3,4-thiadiazole.
  • PubMed Central. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.
  • National Institutes of Health (NIH). (2025). Discovery and Biological Evaluation of 3-(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators.
  • Slideshare. (n.d.). Bioassay for plant growth regulators.
  • Bentham Science Publisher. (n.d.). Synthesis and Biological Activity of Acylthiourea Derivatives Contain 1,2,3-thiadiazole and 1,3,4-thiadiazole.
  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.
  • Sigma-Aldrich. (n.d.). Growth Regulators – Plant Tissue Culture Protocol.
  • MDPI. (2025). Synthesis, Crystal Structure and Biological Activity of Two 1,2,3-Thiadiazole Derivatives.
  • Scribd. (n.d.). Plant Growth Regulators Bioassay.
  • MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.
  • ResearchGate. (2025). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
  • National Institutes of Health (NIH). (2023). Bioassays for Identifying and Characterizing Plant Regulatory Peptides.
  • PhytoTech Labs. (n.d.). PLANT GROWTH REGULATORS.
  • ResearchGate. (n.d.). Physiological and Biochemical effect Of Synthetic 1,2,3-Thiadiazole [1,3-Bis[4-(1,2,3-thiadiazol-4-yl) phenoxy]propane] On Wheat (Triticum durum L.) Seedlings Growth and Metabolism.

Sources

Application Notes and Protocols for Assessing the Herbicidal Activity of Thiadiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Thiadiazole Carboxylic Acids in Weed Management

The relentless challenge of herbicide resistance necessitates the continuous discovery and development of novel herbicidal compounds with diverse modes of action. Thiadiazole chemistry has emerged as a promising scaffold in agrochemical research, with derivatives exhibiting a wide spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2][3][4] Specifically, thiadiazole carboxylic acids represent a chemical class with significant potential for the development of new herbicides. Their structural features allow for diverse substitutions, enabling the fine-tuning of their biological activity and spectrum of weed control.

This guide provides a comprehensive overview and detailed protocols for the systematic evaluation of the herbicidal activity of novel thiadiazole carboxylic acid derivatives. The methodologies outlined herein are designed for researchers in both academic and industrial settings, providing a robust framework for screening, characterizing, and validating the herbicidal potential of these compounds. The protocols are structured to progress from rapid, high-throughput in vitro screening to more detailed in vivo whole-plant assays, ensuring an efficient and thorough assessment pipeline.

Scientific Rationale and Mechanism of Action

The herbicidal efficacy of thiadiazole derivatives often stems from their ability to interfere with critical biochemical pathways in plants. While the precise mechanism can vary with the specific substitutions on the thiadiazole ring, known modes of action for related compounds include the inhibition of photosynthesis and the disruption of amino acid or lipid biosynthesis.[1][5] Some thiadiazole derivatives have been identified as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[6] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Understanding the potential mechanism of action is crucial for designing effective screening assays and for the rational development of new herbicidal molecules. The following protocols are designed to not only quantify the herbicidal effect but also to provide initial insights into the possible mode of action.

Experimental Workflow for Herbicidal Activity Assessment

The evaluation of novel thiadiazole carboxylic acids as potential herbicides follows a logical, tiered approach. This workflow is designed to efficiently identify promising candidates and gather comprehensive data on their efficacy and selectivity.

Herbicidal_Activity_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Whole-Plant Assay cluster_2 Phase 3: Data Analysis A Preparation of Thiadiazole Carboxylic Acid Stock Solutions B Agar-Based Seed Germination Assay A->B C Seedling Growth Inhibition Assay B->C D Pre-Emergence Herbicidal Activity Assay C->D Promising Candidates E Post-Emergence Herbicidal Activity Assay D->E F Data Collection and Measurement E->F G Calculation of IC50 / GR50 Values F->G H Interpretation and Candidate Selection G->H

Caption: A tiered workflow for assessing the herbicidal activity of thiadiazole carboxylic acids.

Part 1: In Vitro Herbicidal Activity Assays

In vitro assays provide a rapid and cost-effective method for the primary screening of a large number of compounds. These assays are conducted in a controlled laboratory environment and are particularly useful for determining the intrinsic phytotoxicity of the test compounds on seed germination and early seedling growth.

Protocol 1: Preparation of Thiadiazole Carboxylic Acid Test Solutions

The accurate preparation of test solutions is fundamental to obtaining reliable and reproducible results.

Materials:

  • Thiadiazole carboxylic acid derivatives

  • Dimethyl sulfoxide (DMSO) or acetone (analytical grade)

  • Sterile deionized water

  • Surfactant (e.g., Tween® 20)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of each thiadiazole carboxylic acid derivative in DMSO or acetone. Ensure the compound is fully dissolved by vortexing. Store stock solutions at -20°C for long-term stability.

  • Working Solution Preparation: For the bioassays, prepare a series of working solutions by diluting the stock solution with sterile deionized water containing 0.1% (v/v) Tween® 20. The surfactant helps in the uniform dispersion of the compound in the aqueous medium. A typical concentration range for initial screening is 1, 10, 100, and 1000 µM.

  • Control Solutions: Prepare a solvent control containing the same concentration of DMSO or acetone and Tween® 20 as the highest concentration test solution. A negative control with only sterile deionized water should also be included.

Protocol 2: Agar-Based Seed Germination and Seedling Growth Inhibition Assay

This assay assesses the effect of the test compounds on the germination and early growth of selected weed species.

Materials:

  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli (barnyard grass) and Amaranthus retroflexus (redroot pigweed))

  • Petri dishes (9 cm diameter)

  • Agar

  • Sterile deionized water

  • Test and control solutions

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Media Preparation: Prepare a 0.8% (w/v) agar solution in deionized water and autoclave.

  • Assay Setup:

    • While the agar is still molten (around 45-50°C), add the test compound to the desired final concentration. Mix thoroughly by gentle swirling.

    • Pour 20 mL of the agar medium containing the test compound or control solution into each sterile petri dish.

    • Allow the agar to solidify.

  • Seed Plating: Place 10-15 surface-sterilized seeds of the selected weed species on the surface of the agar in each petri dish.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber at 25 ± 2°C with a 16/8 hour (light/dark) photoperiod for 7-10 days.[7]

  • Data Collection: After the incubation period, record the following for each treatment and control:

    • Germination Rate (%): Count the number of germinated seeds and express it as a percentage of the total seeds plated.

    • Root and Shoot Length (mm): Measure the primary root and shoot length of each seedling.

    • Phytotoxicity Symptoms: Visually assess and record any signs of phytotoxicity, such as chlorosis, necrosis, or morphological abnormalities.

Part 2: In Vivo Whole-Plant Herbicidal Activity Assays

In vivo assays are essential for evaluating the herbicidal efficacy of compounds under conditions that more closely mimic a natural environment. These assays provide information on the compound's uptake, translocation, and activity in whole plants.

Protocol 3: Pre-Emergence Herbicidal Activity Assay

This assay determines the effect of the test compounds on weed emergence when applied to the soil before the weeds have sprouted.

Materials:

  • Pots (10 cm diameter)

  • Potting mix (e.g., a mixture of soil, sand, and peat)

  • Seeds of selected weed species

  • Test and control solutions

  • Greenhouse with controlled temperature and irrigation

Procedure:

  • Pot Preparation: Fill the pots with the potting mix and sow 15-20 seeds of the selected weed species at a depth of 1-2 cm.

  • Herbicide Application: Immediately after sowing, apply the test solution evenly to the soil surface. A typical application rate for screening is 150-200 g active ingredient per hectare (g a.i./ha).[8][9] The application volume should be sufficient to wet the soil surface uniformly.

  • Incubation: Place the pots in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, and regular watering).

  • Data Collection: After 14-21 days, assess the following:

    • Emergence Rate (%): Count the number of emerged seedlings in each pot and compare it to the control.

    • Phytotoxicity Rating: Visually assess the health of the emerged seedlings on a scale of 0 to 100%, where 0 indicates no injury and 100 indicates complete plant death.

    • Fresh and Dry Weight (g): Harvest the above-ground biomass, record the fresh weight, and then dry the biomass at 70°C for 48 hours to determine the dry weight.

Protocol 4: Post-Emergence Herbicidal Activity Assay

This assay evaluates the efficacy of the test compounds when applied to weeds that have already emerged from the soil.

Materials:

  • Pots with established weed seedlings

  • Test and control solutions

  • Spray chamber or handheld sprayer

  • Greenhouse facilities

Procedure:

  • Plant Growth: Grow the selected weed species in pots until they reach the 2-4 leaf stage.[7]

  • Herbicide Application: Apply the test solutions as a foliar spray to the weed seedlings. Ensure uniform coverage of the foliage. Use a spray volume equivalent to 300-400 L/ha.

  • Incubation: Return the pots to the greenhouse and maintain optimal growth conditions.

  • Data Collection: After 14-21 days, evaluate the plants using the same parameters as in the pre-emergence assay (phytotoxicity rating, fresh and dry weight).

Data Presentation and Analysis

Table 1: Example Data Summary for In Vitro Screening of Thiadiazole Carboxylic Acid Derivative TX-1
Concentration (µM)Germination Rate (%)Root Length (mm)Shoot Length (mm)Inhibition of Root Growth (%)Inhibition of Shoot Growth (%)
Control 95 ± 545.2 ± 3.130.5 ± 2.500
1 92 ± 640.1 ± 2.828.9 ± 2.111.35.2
10 85 ± 725.6 ± 2.218.3 ± 1.943.440.0
100 40 ± 58.3 ± 1.55.1 ± 1.181.683.3
1000 5 ± 21.2 ± 0.50.8 ± 0.397.397.4

Data are presented as mean ± standard deviation.

Calculation of IC₅₀ and GR₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) or the concentration causing 50% growth reduction (GR₅₀) is a key parameter for quantifying the potency of a herbicide. These values are determined by plotting the percentage inhibition of a measured parameter (e.g., root length, biomass) against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[3][10][11]

Dose_Response_Curve cluster_0 Dose-Response Analysis A Collect dose-response data (% inhibition vs. concentration) B Log-transform concentration values C Plot % inhibition vs. log(concentration) D Fit data to a non-linear regression model (e.g., four-parameter logistic curve) E Determine the concentration that corresponds to 50% inhibition (IC50/GR50)

Caption: A flowchart for the calculation of IC₅₀/GR₅₀ values.

Software such as GraphPad Prism or R with the 'drc' package can be used for this analysis.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust and systematic approach for the evaluation of thiadiazole carboxylic acids as potential novel herbicides. By following this tiered screening strategy, researchers can efficiently identify lead compounds, characterize their herbicidal efficacy and spectrum, and gather preliminary insights into their mode of action. Promising candidates identified through these assays can then be advanced to more extensive field trials and mode-of-action studies to fully elucidate their potential for commercial development in sustainable agriculture.

References

  • Herbicidal activity of 1,3,4-thiadiazole derivatives. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

  • In Vitro Assays | Herbicide Discovery and Screening. (n.d.). Plant and Soil Sciences eLibrary. Retrieved January 12, 2026, from [Link]

  • Ma, J., Xu, L., & Wang, S. (2002). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 50(5), 555-559.
  • Synthesis, crystal structure, and herbicidal activity of novel 1,2,3-thiadiazole substituted 2-cyanoacrylates. (2025, August 9). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and herbicidal activity of substituted 2-( 1-( 3-chloropyridin-2-yl )-3 , 5-dimethyl-1 H-pyrazol-4-yl ) acetic acid derivatives containing 1 , 3 , 4-thiadiazole. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Panozzo, S., Scarabel, L., Collavo, A., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of visualized experiments : JoVE, (101), 52923.
  • Synthesis and herbicidal activities of 1,3,4-thiadiazole derivatives of 5-(fluoro-substituted phenyl)-2-furamide. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015, July 2). JoVE. Retrieved January 12, 2026, from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Boster Bio. Retrieved January 12, 2026, from [Link]

  • Part I: Mode of Action of Herbicides. (2021, May 15). YouTube. Retrieved January 12, 2026, from [Link]

  • In Vitro Pharmacology & Toxicology Services. (n.d.). Aragen Life Sciences. Retrieved January 12, 2026, from [Link]

  • European Guidelines to conduct herbicide resistance tests. (2017, October 13). Zenodo. Retrieved January 12, 2026, from [Link]

  • How to calculate IC50. (2023, June 18). ResearchGate. Retrieved January 12, 2026, from [Link]

  • In vivo Assay Guidelines. (2012, May 1). NCBI Bookshelf. Retrieved January 12, 2026, from [Link]

  • Synthesis and Herbicidal Activity of New 1,3,4-Thiadizols Sulfourea Derivative. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Siddiqui, N., Ahuja, P., Ahsan, W., Pandeya, S. N., & Alam, M. S. (2009). Thiadiazoles: A Biologically Active Scaffold. International Journal of Pharmaceutical Sciences and Drug Research, 1(3), 143-149.
  • How to easily calculate the IC50 of a drug using Graphpad Prism #IC50 #drug #pharmacology #graphpad. (2023, July 20). YouTube. Retrieved January 12, 2026, from [Link]

  • 174 Thiadiazoles and Their Properties. (n.d.). ISRES. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. (2024, August 7). PubMed. Retrieved January 12, 2026, from [Link]

  • Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs.
  • How to calculate IC50. (2018, April 28). YouTube. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols for Evaluating the Antifungal Activity of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid Against Phytopathogens

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid as a Novel Fungicide

Phytopathogenic fungi represent a significant and persistent threat to global food security, causing substantial pre- and post-harvest losses in a wide array of agricultural crops. The continuous evolution of fungal resistance to existing fungicides necessitates the discovery and development of new antifungal agents with novel modes of action. The thiadiazole class of heterocyclic compounds has emerged as a promising scaffold in agrochemical research, with various derivatives demonstrating potent and broad-spectrum fungicidal properties.[1][2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of This compound as a potential antifungal agent against key phytopathogens. While specific data on this particular molecule is emerging, the protocols outlined herein are based on established methodologies for assessing the antifungal efficacy of thiadiazole derivatives and provide a robust framework for its characterization.[4][5][6]

Scientific Rationale and Putative Mechanism of Action

Thiadiazole derivatives exert their antifungal effects through various mechanisms, often targeting essential cellular processes in fungi. A primary mode of action for many azole-based fungicides, a class to which thiadiazoles are related, is the inhibition of ergosterol biosynthesis.[7] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and, ultimately, cell death. It is hypothesized that this compound may act in a similar manner, inhibiting key enzymes in the ergosterol biosynthesis pathway.[7] Structure-activity relationship (SAR) studies on various thiadiazole derivatives have indicated that the nature and position of substituents on the thiadiazole ring significantly influence their antifungal potency.[8] The isopropyl group at the 4-position and the carboxylic acid group at the 5-position of the subject molecule are key features to investigate for their contribution to its biological activity.

Experimental Protocols

The following protocols are designed to provide a comprehensive in vitro and in vivo evaluation of the antifungal activity of this compound.

PART 1: In Vitro Antifungal Susceptibility Testing

Objective: To determine the direct inhibitory effect of the test compound on the mycelial growth and spore germination of target phytopathogens.

Target Phytopathogens:

  • Botrytis cinerea : The causative agent of gray mold, affecting a wide range of fruits, vegetables, and ornamental plants.[9]

  • Fusarium oxysporum : A soil-borne pathogen causing Fusarium wilt in numerous crops.

  • Rhizoctonia solani : A versatile pathogen responsible for diseases like damping-off, root rot, and sheath blight in various plants.[4]

This assay quantifies the ability of the test compound to inhibit the vegetative growth of the fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Cultures of B. cinerea, F. oxysporum, and R. solani (7-day old cultures on PDA)

  • Sterile cork borer (5 mm diameter)

  • Incubator (25 ± 2°C)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Poisoned Media Preparation: Autoclave PDA medium and cool to 45-50°C. Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations (e.g., 10, 25, 50, 100, and 200 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO without the test compound.

  • Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut 5 mm discs from the periphery of actively growing fungal cultures and place one disc in the center of each prepared plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the fungus in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

This assay assesses the compound's ability to prevent the germination of fungal spores, a critical stage in the infection process.

Materials:

  • Spore suspensions of B. cinerea and F. oxysporum (1 x 10^6 spores/mL in sterile distilled water)

  • Test compound solutions at various concentrations

  • Sterile cavity slides or 96-well microtiter plates

  • Humid chamber

  • Microscope

Procedure:

  • Spore Suspension Preparation: Harvest spores from 10-14 day old cultures by flooding the plates with sterile distilled water and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Assay Setup: In the wells of a microtiter plate or on a cavity slide, mix 50 µL of the spore suspension with 50 µL of the test compound solution at different concentrations.

  • Incubation: Place the slides or plates in a humid chamber and incubate at 25°C for 6-12 hours.

  • Observation: Using a microscope, observe at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculation of Inhibition: Calculate the percentage of spore germination inhibition using the formula: % Inhibition = [(gc - gt) / gc] x 100 Where:

    • gc = percentage of germinated spores in the control

    • gt = percentage of germinated spores in the treatment

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Materials:

  • Sterile 96-well microtiter plates

  • Potato Dextrose Broth (PDB) medium

  • Spore suspensions of the test fungi (1 x 10^5 spores/mL)

  • Test compound stock solution

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Plate Preparation: Add 100 µL of PDB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the fungal spore suspension to each well.

  • Controls: Include a positive control (broth with fungal inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 25°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible fungal growth is observed.

PART 2: In Vivo Antifungal Efficacy Evaluation

Objective: To assess the protective and curative activity of the test compound on host plant tissues.

This method provides a rapid assessment of the compound's efficacy in a controlled environment.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., tomato for B. cinerea, bean for R. solani)

  • Test compound solutions at various concentrations, including a surfactant (e.g., Tween 20)

  • Fungal spore suspension or mycelial plugs

  • Humid chambers (e.g., Petri dishes with moist filter paper)

Procedure:

  • Leaf Preparation: Detach healthy leaves and wash them gently with sterile distilled water.

  • Treatment Application:

    • Protective Assay: Spray the leaves with the test compound solutions until runoff and allow them to air dry. Then, inoculate the leaves with the fungal pathogen.

    • Curative Assay: Inoculate the leaves with the fungal pathogen first. After a set incubation period (e.g., 24 hours), apply the test compound solutions.

  • Inoculation: Place a 5 µL drop of spore suspension or a 5 mm mycelial plug on the center of each leaf.

  • Incubation: Place the leaves in a humid chamber and incubate at 25°C with a 12h photoperiod.

  • Disease Assessment: After 3-5 days, measure the diameter of the necrotic lesions on the leaves.

  • Efficacy Calculation: Calculate the percent disease control relative to the untreated control.

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo assays should be summarized in tables for clear comparison and analysis.

Table 1: In Vitro Antifungal Activity of this compound

PhytopathogenMycelial Growth Inhibition EC₅₀ (µg/mL)Spore Germination Inhibition EC₅₀ (µg/mL)MIC (µg/mL)
Botrytis cinerea[Example Value][Example Value][Example Value]
Fusarium oxysporum[Example Value][Example Value][Example Value]
Rhizoctonia solani[Example Value]N/A[Example Value]

EC₅₀ values should be calculated using probit analysis.

Table 2: In Vivo Protective and Curative Efficacy on Detached Leaves

PhytopathogenHost PlantProtective Efficacy (%) at 100 µg/mLCurative Efficacy (%) at 100 µg/mL
Botrytis cinereaTomato[Example Value][Example Value]
Rhizoctonia solaniBean[Example Value][Example Value]

Visualizing Experimental Workflows and Mechanisms

Diagrams created using Graphviz can effectively illustrate the experimental processes and hypothesized mechanisms.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays a Mycelial Growth Inhibition end Data Analysis & Interpretation a->end Calculate EC₅₀ b Spore Germination Inhibition b->end Calculate EC₅₀ c MIC Determination c->end Determine MIC d Detached Leaf Assay (Protective & Curative) d->end Assess Disease Control start Prepare Stock Solution of 4-Isopropyl-1,2,3-thiadiazole- 5-carboxylic acid start->a start->b start->c start->d mechanism_of_action compound 4-Isopropyl-1,2,3-thiadiazole- 5-carboxylic acid enzyme Key Enzyme in Ergosterol Biosynthesis (e.g., 14α-demethylase) compound->enzyme Inhibition ergosterol Ergosterol Synthesis enzyme->ergosterol Catalyzes membrane Fungal Cell Membrane Integrity ergosterol->membrane Maintains death Fungal Cell Death membrane->death Disruption leads to

Caption: Putative mechanism of action of the test compound.

Conclusion and Future Directions

The methodologies detailed in this application note provide a robust framework for the initial characterization of the antifungal potential of this compound against major phytopathogens. Positive results from these assays would warrant further investigation, including whole-plant efficacy trials under greenhouse and field conditions, toxicological studies, and formulation development. Elucidating the precise molecular target and mechanism of action will be crucial for the strategic development of this compound as a novel agricultural fungicide.

References

  • WANG Sanyan, PENG Yaqi, LOU Jiayu, WANG Meiyi. Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole. Chinese Journal of Pesticide Science, 2022, 24(4): 732-742. DOI: 10.16801/j.issn.1008-7303.2022.0040. Available from: [Link]

  • Novel 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids as Potential Bactericides and Fungicides: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship Studies. Journal of Agricultural and Food Chemistry. 2024. Available from: [Link]

  • Zahoor, A. F., et al. "Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update." Molecules 26.13 (2021): 3835. Available from: [Link]

  • Tambe, V. B., et al. "SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE." World Journal of Pharmaceutical and Medical Research 4.7 (2018): 125-128. Available from: [Link]

  • Design, Synthesis, Antifungal Evaluation, and Three-Dimensional Quantitative Structure–Activity Relationship of Novel 5-Sulfonyl-1,3,4-thiadiazole Flavonoids. ACS Publications. 2024. Available from: [Link]

  • Kalinina, T. A., et al. "Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates." Molecules 28.1 (2023): 435. Available from: [Link]

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. MDPI. 2018. Available from: [Link]

  • Sidhu, P. K., Ming, Y., & Wille, U. (2025). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry. Available from: [Link]

  • Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors. PubMed. 2025. Available from: [Link]

  • Design, synthesis and fungicidal activities of phenazine-1-carboxamida conjugates of 1,3,4-thia(oxa)diazole. Agricultural Chemistry & Biotechnology. Available from: [Link]

  • Synthesis of 1,2,3-Thiadiazole and Thiazole-Based Strobilurins as Potent Fungicide Candidates. PubMed. 2017. Available from: [Link]

  • Synthesis and Antifungal Activity of Some Thiazole Derivatives. ResearchGate. 2025. Available from: [Link]

  • Thiazole antifungals. EBSCO. Available from: [Link]

  • Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLOS ONE. 2019. Available from: [Link]

  • Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Omega. 2024. Available from: [Link]

  • Al-Amiery, A. "4-Thiadiazole: The Biological Activities." Systematic Reviews in Pharmacy 9.1 (2018): 36-40. Available from: [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available from: [Link]

  • Antifungal activity of a novel synthetic polymer M451 against phytopathogens. Frontiers in Microbiology. 2023. Available from: [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

Sources

Application Notes and Protocols for In Vitro Antimicrobial Screening of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Heterocyclic compounds, particularly those containing sulfur and nitrogen, have emerged as a promising area of research due to their diverse pharmacological activities.[1][2] Among these, the 1,2,3-thiadiazole scaffold has garnered significant attention for its broad-spectrum biological activities, including antifungal, antiviral, and antibacterial properties.[3][4][5] This document provides a detailed guide for the in vitro antimicrobial screening of a specific subclass, 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid derivatives, designed for researchers, scientists, and drug development professionals.

The strategic inclusion of the isopropyl group and the carboxylic acid moiety on the 1,2,3-thiadiazole ring is intended to modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with microbial targets and improving its overall efficacy. The following protocols are designed to be robust and self-validating, providing a clear pathway from preliminary screening to quantitative assessment of antimicrobial potency.

Part 1: Foundational Screening via Agar Well Diffusion Assay

The agar well diffusion method is a widely used, cost-effective preliminary assay to evaluate the antimicrobial activity of novel compounds.[6][7] This technique relies on the diffusion of the test compound through an agar medium, resulting in a zone of inhibition where microbial growth is prevented. The size of this zone is proportional to the antimicrobial potency of the compound.

Causality Behind Experimental Choices:
  • Choice of Agar: Mueller-Hinton Agar (MHA) is the recommended medium for most aerobic and facultative anaerobic bacteria due to its non-selective nature and its minimal interference with antimicrobial agents. For fungi, Sabouraud Dextrose Agar (SDA) is the standard, providing the necessary nutrients for robust growth.

  • Inoculum Standardization: The use of a 0.5 McFarland turbidity standard is critical for ensuring a reproducible and uniform lawn of microbial growth.[8] This standardization allows for comparable results across different experiments and compounds.

  • Well Creation: Creating uniform wells in the agar is essential for consistent diffusion of the test compound. A sterile cork borer or the wide end of a sterile pipette tip ensures that the volume of the test compound added to each well is consistent.[9]

Experimental Workflow: Agar Well Diffusion

AgarWellDiffusion cluster_prep Preparation cluster_inoculation Inoculation & Well Creation cluster_testing Testing cluster_incubation Incubation & Analysis P1 Prepare and sterilize Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) P2 Pour agar into sterile Petri dishes and allow to solidify P1->P2 P3 Prepare a 0.5 McFarland standardized microbial inoculum P2->P3 I1 Inoculate the agar surface with the standardized culture to create a uniform lawn P3->I1 I2 Aseptically create uniform wells (6-8 mm diameter) in the agar I1->I2 T1 Add a defined volume (e.g., 100 µL) of the test compound solution to the wells I2->T1 T2 Include positive (known antibiotic) and negative (solvent) controls T1->T2 Inc1 Incubate plates at the appropriate temperature and duration T2->Inc1 Inc2 Measure the diameter of the zone of inhibition (in mm) Inc1->Inc2

Caption: Workflow for the Agar Well Diffusion Assay.

Detailed Protocol: Agar Well Diffusion
  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri dishes. Allow the agar to solidify completely in a laminar flow hood.

  • Inoculum Preparation: From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the standardized inoculum to ensure a confluent lawn of growth. Allow the plate to dry for 5-10 minutes.

  • Well Creation: Use a sterile cork borer (6-8 mm in diameter) to punch uniform wells into the agar.[7] Carefully remove the agar plugs.

  • Compound Application: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired test concentrations. Pipette a fixed volume (e.g., 100 µL) of each test compound dilution into the respective wells.[6]

  • Controls:

    • Positive Control: Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) at a known concentration.

    • Negative Control: Use the solvent (e.g., DMSO) used to dissolve the test compounds.[7]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 25-28°C for 48-72 hours for fungi.[10]

  • Data Analysis: After incubation, measure the diameter of the zone of inhibition in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Part 2: Quantitative Assessment using Broth Microdilution Method

Following a positive preliminary screen, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[11] The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11] This quantitative assay is crucial for comparing the potency of different derivatives and for guiding further drug development efforts.

Causality Behind Experimental Choices:
  • 96-Well Plate Format: This high-throughput format allows for the simultaneous testing of multiple compounds at various concentrations, making it efficient for screening a series of derivatives.

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, which is standard for determining the MIC with a high degree of accuracy.[11]

  • Growth and Sterility Controls: The inclusion of a growth control (microorganism in broth without the test compound) and a sterility control (broth only) is essential to validate the experimental setup. The growth control ensures that the microorganism is viable and capable of growth in the test conditions, while the sterility control confirms that the medium is not contaminated.[11]

Experimental Workflow: Broth Microdilution

BrothMicrodilution cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis P1 Prepare serial dilutions of test compounds in a 96-well plate P2 Prepare standardized microbial inoculum P1->P2 I1 Inoculate each well with the standardized microbial suspension P2->I1 I2 Include growth and sterility controls I1->I2 I3 Incubate the 96-well plate I2->I3 A1 Visually or spectrophotometrically determine the MIC I3->A1 A2 Plate samples from wells with no visible growth onto agar plates A1->A2 A3 Determine the MBC/MFC after further incubation A2->A3

Caption: Workflow for the Broth Microdilution Assay.

Detailed Protocol: Broth Microdilution for MIC and MBC/MFC Determination
  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to wells 2 through 12.

  • Compound Dilution: In well 1, add 100 µL of the test compound at twice the highest desired test concentration. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Controls:

    • Growth Control (Well 11): Add 50 µL of sterile broth.

    • Sterility Control (Well 12): Add 100 µL of sterile broth.

  • Inoculum Preparation: Prepare a standardized microbial suspension as described for the agar well diffusion assay. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the diluted microbial suspension to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). The final volume in each test well is 100 µL.

  • Incubation: Incubate the plate at the appropriate temperature and duration as previously described.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

  • MBC/MFC Determination: To determine the MBC or MFC, take a 10 µL aliquot from each well that shows no visible growth and plate it onto a fresh agar plate. Incubate the agar plates. The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Part 3: Data Interpretation and Presentation

The results from the antimicrobial screening should be presented in a clear and concise manner to allow for easy comparison between the different this compound derivatives.

Table 1: Example Data Presentation for Antimicrobial Screening Results
Compound IDTarget MicroorganismAgar Well Diffusion (Zone of Inhibition, mm)MIC (µg/mL)MBC/MFC (µg/mL)
Derivative 1Staphylococcus aureus22816
Derivative 1Escherichia coli153264
Derivative 1Candida albicans181632
Derivative 2Staphylococcus aureus181632
Derivative 2Escherichia coli1064>128
Derivative 2Candida albicans1264>128
Positive ControlStaphylococcus aureus2524
Positive ControlEscherichia coli2812
Positive ControlCandida albicans2048
Negative ControlAll0>128>128

Part 4: Potential Mechanisms of Action and Further Investigations

While the precise mechanism of action for this compound derivatives will require further detailed investigation, the broader class of thiadiazole compounds is known to exert its antimicrobial effects through various pathways. The sulfur atom in the thiadiazole ring is thought to play a crucial role by potentially coordinating with metal ions essential for microbial enzyme activity.[2]

Plausible Mechanistic Insights:
  • Enzyme Inhibition: Thiadiazole derivatives may act as inhibitors of key microbial enzymes involved in metabolic pathways, cell wall synthesis, or nucleic acid replication.

  • Membrane Disruption: The lipophilic nature of the isopropyl group may facilitate the interaction of the compounds with the microbial cell membrane, leading to disruption of membrane integrity and function.

  • Synergistic Effects: The carboxylic acid moiety could enhance the solubility and bioavailability of the compounds, potentially leading to synergistic effects with the core thiadiazole structure.

Recommended Further Studies:
  • Time-Kill Assays: To determine if the compounds are bactericidal/fungicidal or bacteriostatic/fungistatic.[12]

  • Mechanism of Action Studies: Including assays for cell membrane integrity, DNA gyrase inhibition, and other specific enzyme inhibition assays.

  • In Vivo Efficacy Studies: To evaluate the antimicrobial activity of the most promising compounds in an animal model of infection.

  • Toxicity Assays: To assess the cytotoxic effects of the compounds on mammalian cell lines.[12]

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic in vitro antimicrobial screening of this compound derivatives. By following these detailed methodologies, researchers can obtain reliable and reproducible data to identify promising lead compounds for further development in the fight against infectious diseases. The unique chemical features of this class of compounds, combined with the established biological activity of the thiadiazole nucleus, make them a compelling target for novel antimicrobial drug discovery.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Contain. (n.d.). Ingenta Connect. Retrieved from [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of New 1,2,3-Thiadiazole and 1,2,3-Selenadiazole Derivatives. (2022). ResearchGate. Retrieved from [Link]

  • Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. Retrieved from [Link]

  • Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Containing 1,3,4-thiadiazole Moiety. (2014). Bentham Science. Retrieved from [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Retrieved from [Link]

  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved from [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2024). MDPI. Retrieved from [Link]

  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI. Retrieved from [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. (2021). ACS Publications. Retrieved from [Link]

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Application of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid in agrochemical research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Agrochemical Applications of 1,2,3-Thiadiazole-5-Carboxylic Acid Derivatives as Plant Defense Activators

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: A New Paradigm in Crop Protection

The 1,2,3-thiadiazole scaffold has emerged as a cornerstone in the development of innovative agrochemicals that operate through a sophisticated mechanism: the induction of the plant's own defense systems.[1][2] Unlike traditional fungicides that directly target pathogens, these compounds, often referred to as "plant activators," prime the plant to defend itself against a broad spectrum of diseases.[3][4] This guide focuses on the application of 1,2,3-thiadiazole-5-carboxylic acid derivatives, a key class of these activators, in agrochemical research. While specific data on 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid is not extensively published, the principles and protocols outlined herein are derived from closely related and commercially successful analogues like Tiadinil, providing a robust framework for research and development.

The core concept behind this class of compounds is the activation of Systemic Acquired Resistance (SAR), a plant-wide defense response that is effective against a broad range of pathogens.[5][6] This induced resistance is often mediated through the salicylic acid (SA) signaling pathway, a crucial hormonal pathway in plant immunity.[7][8][9]

Mechanism of Action: Eliciting the Plant's Innate Immunity

Derivatives of 1,2,3-thiadiazole-5-carboxylic acid typically function by stimulating the plant's defense signaling pathways, leading to the expression of pathogenesis-related (PR) genes and the accumulation of defensive compounds.[5][10] The thiadiazole carboxylic acid moiety itself has been identified as a crucial component for inducing SAR.[11]

A well-studied example is Tiadinil, where the thiadiazole carboxylic acid metabolite, SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid), induces disease resistance in tobacco even without the accumulation of salicylic acid, suggesting it acts downstream of SA or in a parallel pathway.[11] Other plant activators, like Probenazole, have been shown to act upstream of salicylic acid accumulation, highlighting the diverse entry points into the SAR pathway that different chemical scaffolds can exploit.[7][8][12]

The activation of the SA pathway ultimately leads to a primed state in the plant, allowing for a more rapid and robust defense response upon pathogen attack. This can manifest as enhanced production of phytoalexins, reinforcement of cell walls, and the induction of hypersensitive responses at the site of infection.

SAR_Pathway Thiadiazole_Derivative 1,2,3-Thiadiazole -5-Carboxylic Acid Derivative Upstream_Components Upstream Signaling Components Thiadiazole_Derivative->Upstream_Components SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Upstream_Components->SA_Biosynthesis SA Salicylic Acid (SA) SA_Biosynthesis->SA NPR1 NPR1 SA->NPR1 Activates PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes Induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Figure 1: Simplified signaling pathway for the induction of Systemic Acquired Resistance (SAR) by 1,2,3-thiadiazole-5-carboxylic acid derivatives.

Experimental Protocols: A Guide for the Bench Scientist

The following protocols are designed to be adaptable for the screening and characterization of novel 1,2,3-thiadiazole-5-carboxylic acid derivatives, such as this compound.

Protocol 1: Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid Derivatives

The synthesis of 1,2,3-thiadiazole-5-carboxylic acid derivatives often involves the Hurd-Mori reaction, a classical method for forming the 1,2,3-thiadiazole ring from hydrazones and thionyl chloride.[2] More contemporary methods may utilize solid-phase chemistry or catalytic processes for improved efficiency and selectivity.[2] For creating novel derivatives, a common strategy is the condensation of a 1,2,3-thiadiazole-5-carboxylic acid chloride with various amines or alcohols to generate a library of amides or esters.[13]

General Synthesis Scheme:

Synthesis_Workflow start Starting Materials (e.g., Hydrazone) step1 Hurd-Mori Reaction (or alternative cyclization) start->step1 intermediate1 1,2,3-Thiadiazole-5- Carboxylic Acid Ester step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 1,2,3-Thiadiazole-5- Carboxylic Acid step2->intermediate2 step3 Activation (e.g., with SOCl2) intermediate2->step3 intermediate3 1,2,3-Thiadiazole-5- Carboxylic Acid Chloride step3->intermediate3 step4 Condensation (with R-NH2 or R-OH) intermediate3->step4 final_product Target Derivative (Amide or Ester) step4->final_product qPCR_Workflow Plant_Treatment Plant Treatment with Test Compound Sampling Leaf Tissue Sampling (Time Course) Plant_Treatment->Sampling RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative RT-PCR (PR Genes) cDNA_Synthesis->qPCR Data_Analysis Relative Gene Expression Analysis qPCR->Data_Analysis

Figure 3: Workflow for analyzing the expression of defense-related genes using qRT-PCR.

Conclusion and Future Directions

The 1,2,3-thiadiazole-5-carboxylic acid scaffold represents a promising area for the discovery of novel plant activators. By understanding the structure-activity relationships and the nuances of their interaction with plant defense pathways, researchers can design more potent and selective agrochemicals. Future research should focus on elucidating the precise molecular targets of these compounds and exploring their efficacy in a wider range of crop-pathogen systems. The development of such compounds will be instrumental in the shift towards more sustainable and environmentally benign crop protection strategies.

References

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  • Maeda, T., & Ishiwari, H. (2012). Tiadinil, a plant activator of systemic acquired resistance, boosts the production of herbivore-induced plant volatiles that attract the predatory mite Neoseiulus womersleyi in the tea plant Camellia sinensis. Experimental and Applied Acarology, 58(3), 247-258. Available at: [Link]

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  • Tsubata, K., et al. (2006). Development of a novel plant activator for rice diseases, Tiadinil. In Modern fungicides and antifungal compounds IV: proceedings of the 14th International Reinhardsbrunn Symposium, Friedrichroda, Germany, April 25-29, 2004 (pp. 167-174). BCPC. Available at: [Link]

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  • Yoshioka, K., et al. (2001). Applied Development of a Novel Fungicide Isotianil (Stout®). Journal of Pesticide Science, 26(2), 187-193. Available at: [Link]

  • Zhang, L., et al. (2020). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. Pest Management Science, 76(1), 359-367. Available at: [Link]

  • Iwai, T., et al. (2007). Probenazole-induced accumulation of salicylic acid confers resistance to Magnaporthe grisea in adult rice plants. Plant and Cell Physiology, 48(7), 915-924. Available at: [Link]

  • ChemEurope.com. (2010, July 20). Bayer CropScience: New rice fungicide isotianil granted regulatory approval in Japan. Retrieved from [Link]

  • Kryshchyshyn-Dylevych, A., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(3), 1361. Available at: [Link]

  • Płaziński, W., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180. Available at: [Link]

  • Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(10), 5559-5561. Available at: [Link]

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  • Kryshchyshyn-Dylevych, A., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(3), 1361. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 14(1), 1776. Available at: [Link]

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  • Liu, X. H., et al. (2008). Synthesis, Bioactivity and SAR Study of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas as Ketol-Acid Reductoisomerase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 845-851. Available at: [Link]

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Application Notes and Protocols for the Development of Novel Fungicides Based on the 1,2,3-Thiadiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,3-thiadiazole scaffold has emerged as a privileged heterocyclic motif in the development of novel agrochemicals, particularly fungicides. Compounds incorporating this moiety have demonstrated a broad spectrum of antifungal activity and a unique dual mechanism of action that includes direct fungicidal effects and the induction of Systemic Acquired Resistance (SAR) in plants. This guide provides a comprehensive overview of the synthesis, in vitro and in vivo evaluation, and mechanistic understanding of 1,2,3-thiadiazole-based fungicides. Detailed protocols and expert insights are provided to empower researchers in the rational design and development of the next generation of sustainable crop protection agents.

Introduction: The Promise of the 1,2,3-Thiadiazole Scaffold in Fungicide Discovery

The relentless evolution of fungal pathogens and the increasing demand for environmentally benign crop protection strategies necessitate the discovery of novel fungicides with diverse modes of action. The 1,2,3-thiadiazole ring system has garnered significant attention due to its presence in various biologically active compounds. In the realm of agriculture, 1,2,3-thiadiazole derivatives have shown remarkable efficacy against a range of devastating plant pathogenic fungi.

A key advantage of this scaffold lies in its ability to not only directly inhibit fungal growth but also to act as a plant activator. This induction of the plant's innate immune system, known as Systemic Acquired Resistance (SAR), provides broad-spectrum and long-lasting protection against subsequent infections by fungi, bacteria, and viruses. This dual functionality offers a promising avenue for durable disease management and a reduction in the reliance on conventional fungicides.

This document serves as a detailed technical guide for researchers embarking on the development of novel fungicides based on the 1,2,3-thiadiazole scaffold. It covers the essential aspects from chemical synthesis to biological evaluation, with a focus on the practical application of this knowledge in a research and development setting.

Synthesis of 1,2,3-Thiadiazole Derivatives: Protocols and Methodologies

The synthesis of a diverse library of 1,2,3-thiadiazole derivatives is the cornerstone of a successful fungicide discovery program. The Hurd-Mori reaction is a classic and reliable method for the construction of the 1,2,3-thiadiazole ring.[1] This section provides detailed protocols for the synthesis of key intermediates and final products.

Protocol: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

This protocol outlines the synthesis of a key building block, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, which can be further functionalized to generate a wide array of derivatives.[2]

Step 1: Synthesis of Ethyl 2-chloro-3-oxobutanoate

  • Materials: Ethyl acetoacetate, Sulfuryl chloride.

  • Procedure:

    • To a stirred solution of ethyl acetoacetate (1.0 equiv.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add sulfuryl chloride (1.1 equiv.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation.

Step 2: Hurd-Mori Cyclization to Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

  • Materials: Ethyl 2-chloro-3-oxobutanoate, Hydrazine hydrate, Thionyl chloride.

  • Procedure:

    • Prepare the hydrazone by reacting ethyl 2-chloro-3-oxobutanoate (1.0 equiv.) with hydrazine hydrate (1.0 equiv.) in ethanol at room temperature.

    • After formation of the hydrazone, cool the reaction mixture to 0 °C and add thionyl chloride (2.0-3.0 equiv.) dropwise.

    • Stir the reaction at room temperature for 12-24 hours.

    • Carefully quench the reaction with ice-water and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis to 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

  • Materials: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, Sodium hydroxide, Hydrochloric acid.

  • Procedure:

    • Dissolve the ethyl ester (1.0 equiv.) in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Reflux the mixture for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to obtain the desired product.

Protocol: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamide Derivatives

The carboxylic acid can be readily converted to a variety of amides, a common functional group in many bioactive molecules.[3]

  • Materials: 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, Thionyl chloride or Oxalyl chloride, Desired amine, Triethylamine.

  • Procedure:

    • Convert the carboxylic acid to the corresponding acid chloride by reacting with an excess of thionyl chloride or oxalyl chloride in a suitable solvent like dichloromethane with a catalytic amount of DMF.

    • After completion of the reaction (typically 1-2 hours at reflux), remove the excess reagent under reduced pressure.

    • Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane) and add the desired amine (1.0-1.2 equiv.) and triethylamine (1.5 equiv.) at 0 °C.

    • Stir the reaction at room temperature until completion.

    • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Diagram: Synthetic Workflow for 1,2,3-Thiadiazole Derivatives

G cluster_0 Synthesis of Key Intermediate cluster_1 Derivatization Ethyl acetoacetate Ethyl acetoacetate Ethyl 2-chloro-3-oxobutanoate Ethyl 2-chloro-3-oxobutanoate Ethyl acetoacetate->Ethyl 2-chloro-3-oxobutanoate SO2Cl2 Hydrazone Hydrazone Ethyl 2-chloro-3-oxobutanoate->Hydrazone N2H4*H2O Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Hydrazone->Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate SOCl2 (Hurd-Mori) 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate->4-Methyl-1,2,3-thiadiazole-5-carboxylic acid NaOH, H2O (Hydrolysis) Acid Chloride Acid Chloride 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid->Acid Chloride SOCl2 or (COCl)2 Diverse Carboxamides Diverse Carboxamides Acid Chloride->Diverse Carboxamides R-NH2, Et3N

Caption: General synthetic scheme for 1,2,3-thiadiazole carboxamides.

In Vitro Antifungal Activity Assessment: Protocols and Data Interpretation

The initial evaluation of newly synthesized compounds involves in vitro screening against a panel of relevant plant pathogenic fungi. These assays are crucial for determining the intrinsic antifungal activity and establishing structure-activity relationships (SAR).

Fungal Pathogens for Screening

A representative panel of fungal pathogens should be selected to assess the spectrum of activity. Recommended species include:

  • Botrytis cinerea (Gray mold)

  • Fusarium oxysporum (Fusarium wilt)

  • Rhizoctonia solani (Root rot, damping-off)

  • Alternaria solani (Early blight of tomato and potato)

  • Sclerotinia sclerotiorum (White mold)

  • Magnaporthe oryzae (Rice blast)

  • Puccinia triticina (Wheat leaf rust)

Protocol: Mycelial Growth Inhibition Assay (Agar Dilution Method)

This method is widely used to determine the half-maximal effective concentration (EC₅₀) of a fungicide.[3][4]

  • Materials: Potato Dextrose Agar (PDA), Test compounds, Dimethyl sulfoxide (DMSO), Fungal cultures, Sterile petri dishes, Cork borer.

  • Procedure:

    • Prepare stock solutions of the test compounds in DMSO.

    • Prepare a series of dilutions of the test compounds.

    • Add the appropriate volume of each dilution to molten PDA to achieve the desired final concentrations. Also, prepare a control plate with DMSO only.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

    • Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.

    • Incubate the plates at the optimal temperature for each fungus (e.g., 25-28 °C) in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: In Vitro Antifungal Activity

The results of the in vitro screening should be summarized in a clear and concise table to facilitate comparison and SAR analysis.

Table 1: In Vitro Antifungal Activity (EC₅₀ in µg/mL) of Exemplary 1,2,3-Thiadiazole Derivatives

CompoundB. cinereaF. oxysporumR. solaniA. solani
TDZ-1 15.225.812.530.1
TDZ-2 8.712.37.915.4
TDZ-3 >50>5045.2>50
Chlorothalonil 1.23.50.82.1

Data are hypothetical and for illustrative purposes only.

In Vivo Evaluation of Fungicidal Efficacy: From Lab to Greenhouse

Promising candidates from in vitro screening must be evaluated in vivo to assess their protective and curative activities in a whole-plant system.

Protocol: Detached Leaf Assay

This method provides a rapid and resource-efficient way to screen compounds for their ability to protect plant tissue from fungal infection.[5]

  • Materials: Healthy, young, fully expanded leaves of a susceptible host plant (e.g., tomato, cucumber), Test compounds, Fungal spore suspension, Sterile petri dishes, Moist filter paper.

  • Procedure:

    • Prepare solutions of the test compounds at various concentrations.

    • Spray the detached leaves with the test solutions until runoff or apply a specific volume to a defined area. Allow the leaves to air dry.

    • Place the treated leaves on moist filter paper in petri dishes.

    • Inoculate the leaves with a fungal spore suspension of a known concentration.

    • Incubate the petri dishes in a humid chamber under appropriate light and temperature conditions.

    • Assess disease severity after a specific incubation period by measuring lesion size or counting the number of lesions.

    • Calculate the disease control efficacy compared to an untreated control.

Protocol: Whole Plant Assay (Greenhouse)

This assay is the gold standard for evaluating the practical efficacy of a fungicide under more realistic conditions.[6]

  • Materials: Potted, susceptible host plants, Test compounds, Fungal inoculum (spore suspension or mycelial slurry), Greenhouse facilities.

  • Procedure:

    • Protective Assay:

      • Spray the plants with solutions of the test compounds at different concentrations.

      • After a specified period (e.g., 24 hours), inoculate the plants with the fungal pathogen.

    • Curative Assay:

      • Inoculate the plants with the fungal pathogen.

      • After a specified period (e.g., 24 hours), spray the plants with solutions of the test compounds.

    • Maintain the plants in a greenhouse under conditions favorable for disease development.

    • Assess disease severity at regular intervals using a disease rating scale.

    • Calculate the percentage of disease control for each treatment compared to the untreated control.

Mechanism of Action: Unraveling the Dual Functionality

The fungicidal activity of 1,2,3-thiadiazole derivatives often stems from a combination of direct antifungal action and the induction of SAR.[7][8]

Direct Antifungal Activity

The precise molecular targets for the direct antifungal action of many 1,2,3-thiadiazoles are still under investigation. However, some studies suggest that they may interfere with essential cellular processes in fungi, such as respiration or cell wall biosynthesis.

Induction of Systemic Acquired Resistance (SAR)

SAR is a plant-wide defense response that is activated upon localized infection or treatment with certain chemical elicitors. 1,2,3-thiadiazole derivatives can act as potent inducers of SAR. The SAR signaling pathway is complex and involves the accumulation of salicylic acid (SA), a key plant defense hormone, and the expression of pathogenesis-related (PR) proteins, which have antimicrobial properties.[9]

Diagram: Simplified SAR Signaling Pathway Induced by 1,2,3-Thiadiazoles

G 1,2,3-Thiadiazole Derivative 1,2,3-Thiadiazole Derivative Plant Cell Receptor Plant Cell Receptor 1,2,3-Thiadiazole Derivative->Plant Cell Receptor Signal Transduction Cascade Signal Transduction Cascade Plant Cell Receptor->Signal Transduction Cascade Salicylic Acid (SA) Biosynthesis Salicylic Acid (SA) Biosynthesis Signal Transduction Cascade->Salicylic Acid (SA) Biosynthesis Upregulation SA Accumulation SA Accumulation Salicylic Acid (SA) Biosynthesis->SA Accumulation NPR1 Activation NPR1 Activation SA Accumulation->NPR1 Activation PR Gene Expression PR Gene Expression NPR1 Activation->PR Gene Expression Induction Pathogenesis-Related (PR) Proteins Pathogenesis-Related (PR) Proteins PR Gene Expression->Pathogenesis-Related (PR) Proteins PR Proteins PR Proteins Broad-Spectrum Disease Resistance Broad-Spectrum Disease Resistance PR Proteins->Broad-Spectrum Disease Resistance

Caption: SAR pathway initiated by 1,2,3-thiadiazole derivatives.

Protocol: Assay for SAR Induction

The ability of a compound to induce SAR can be experimentally verified.[1][10]

  • Materials: Arabidopsis thaliana or other suitable model plants, Test compounds, Virulent pathogen (e.g., Pseudomonas syringae), Syringes.

  • Procedure:

    • Treat a lower leaf of the plant with a solution of the test compound.

    • After a few days (e.g., 2-3 days), challenge an upper, untreated leaf with a virulent pathogen.

    • As a control, treat a separate set of plants with water instead of the test compound.

    • After an appropriate incubation period, assess the disease symptoms or quantify the pathogen growth in the challenged leaves.

    • A significant reduction in disease severity or pathogen growth in the leaves of compound-treated plants compared to the control plants indicates the induction of SAR.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of 1,2,3-thiadiazole derivatives and their fungicidal activity is crucial for the rational design of more potent compounds.

  • The 1,2,3-Thiadiazole Core: The presence of the 1,2,3-thiadiazole ring is generally essential for activity.

  • Substituents at the 4- and 5-positions: The nature and position of substituents on the thiadiazole ring significantly influence the biological activity.

    • Small alkyl groups, such as a methyl group at the 4-position, are often found in active compounds.

    • The 5-position offers a versatile point for modification. Carboxamide and ester functionalities are common and their substituents can be varied to modulate activity and physicochemical properties.

  • Aromatic and Heterocyclic Moieties: The introduction of various aromatic and heterocyclic rings through the carboxamide linkage can lead to compounds with enhanced and broader-spectrum activity.[11] Electron-withdrawing or electron-donating groups on these rings can fine-tune the electronic properties and, consequently, the biological activity.

Table 2: Hypothetical SAR of 1,2,3-Thiadiazole-5-carboxamides

R Group on AmideEC₅₀ (µg/mL) vs. B. cinereaLipophilicity (logP)
Phenyl10.52.8
4-Chlorophenyl5.23.5
2,4-Dichlorophenyl2.14.2
4-Methoxyphenyl15.82.5

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The 1,2,3-thiadiazole scaffold represents a highly promising platform for the development of novel fungicides. The detailed protocols and insights provided in this guide are intended to facilitate the discovery and optimization of new active ingredients. Future research should focus on:

  • Elucidating the precise molecular targets of direct antifungal action.

  • Exploring the synergy between direct fungicidal activity and SAR induction.

  • Optimizing the physicochemical properties of lead compounds to enhance their uptake, translocation, and stability in plants.

  • Conducting field trials to validate the efficacy of promising candidates under real-world agricultural conditions.

By leveraging the unique properties of the 1,2,3-thiadiazole scaffold, the scientific community can contribute to the development of more effective and sustainable solutions for global food security.

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Application Notes and Protocols for Bioisosteric Replacement Studies with 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting bioisosteric replacement studies on 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid, a novel heterocyclic scaffold with potential therapeutic applications. Recognizing the carboxylic acid moiety as a frequent site for metabolic liabilities and permeability issues, this document outlines a strategic approach to its replacement with well-established bioisosteres, including tetrazoles, acylsulfonamides, and hydroxamic acids. Furthermore, we explore the potential for bioisosteric modification of the 1,2,3-thiadiazole core. Detailed, field-proven protocols for the synthesis of the parent compound and its bioisosteric analogs are provided, alongside a multi-tiered biological evaluation cascade. This cascade encompasses initial in vitro screening for anticancer and antimicrobial activities, followed by crucial in vivo pharmacokinetic and efficacy assessments. This guide is intended to empower researchers to systematically explore the structure-activity relationships of this promising chemical scaffold and to optimize its drug-like properties.

Introduction: The Strategic Imperative of Bioisosteric Replacement

Bioisosterism, the interchange of atoms or functional groups with similar physicochemical properties, is a cornerstone of modern medicinal chemistry.[1] This strategy aims to enhance a lead compound's pharmacological profile by improving its absorption, distribution, metabolism, and excretion (ADME) properties, while maintaining or even enhancing its desired biological activity.[2] The carboxylic acid functional group, while often a key pharmacophoric element, can present significant challenges, including poor membrane permeability due to ionization at physiological pH and susceptibility to metabolic inactivation through glucuronidation.[2] The 1,2,3-thiadiazole ring system is a versatile scaffold known to be present in compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer effects.[3][4]

This guide focuses on this compound, a molecule for which public domain data on synthesis and biological activity is limited. We, therefore, propose a de novo research program centered on the systematic bioisosteric replacement of its carboxylic acid moiety and exploration of modifications to the thiadiazole ring.

Strategic Design of Bioisosteric Analogs

The primary focus of this research program is the replacement of the carboxylic acid group with bioisosteres known to modulate acidity, lipophilicity, and metabolic stability. Additionally, we will consider the bioisosteric replacement of the 1,2,3-thiadiazole ring to explore a wider chemical space.

Carboxylic Acid Bioisosteres

The following bioisosteres are selected for their proven track record in drug discovery:

  • 5-Substituted-1H-tetrazole: This moiety is a well-established non-classical bioisostere of carboxylic acids, exhibiting comparable acidity (pKa ≈ 4.5-4.9) but with increased lipophilicity.[1]

  • N-Acylsulfonamide: These compounds also mimic the acidity of carboxylic acids and can offer improved metabolic stability.[5]

  • Hydroxamic Acid: While having a higher pKa (≈ 8-9), hydroxamic acids can act as effective carboxylic acid surrogates and are known for their metal-chelating properties.[6]

Thiadiazole Ring Bioisosteres

To further explore the structure-activity relationship, the 1,2,3-thiadiazole ring can be replaced with other five-membered heterocycles, such as:

  • 1,3,4-Thiadiazole: This isomer may present different electronic and steric properties, potentially leading to altered biological activity.[7]

  • 1,3,4-Oxadiazole: The replacement of sulfur with oxygen can impact the compound's polarity and hydrogen bonding capacity.[7]

  • Thiazole: This bioisostere can alter the geometry and electronic distribution of the molecule.[8]

Synthetic Protocols

The following section provides detailed, step-by-step protocols for the synthesis of the parent compound and its proposed bioisosteric analogs.

Synthesis of this compound (Parent Compound)

The synthesis of the parent compound can be achieved via the Hurd-Mori synthesis, a classical method for the formation of 1,2,3-thiadiazoles.[1]

Protocol 1: Synthesis of the Parent Compound

  • Step 1: Formation of the Hydrazone.

    • To a solution of ethyl 3-methyl-2-oxobutanoate (1.0 eq) in ethanol, add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated semicarbazone, wash with water, and dry under vacuum.

  • Step 2: Hurd-Mori Cyclization.

    • To an excess of thionyl chloride (SOCl₂) at 0 °C, add the semicarbazone from Step 1 in portions.

    • Allow the reaction mixture to stir at room temperature overnight.

    • Carefully quench the excess SOCl₂ by pouring the mixture onto crushed ice.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude ethyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate.

  • Step 3: Hydrolysis to the Carboxylic Acid.

    • Dissolve the crude ester from Step 2 in a mixture of ethanol and 2M aqueous sodium hydroxide.

    • Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with 2M hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Synthesis of Carboxylic Acid Bioisosteres

Protocol 2: Synthesis of the 5-(4-Isopropyl-1,2,3-thiadiazol-5-yl)-1H-tetrazole

  • Step 1: Amide Formation.

    • To a solution of this compound (1.0 eq) in dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in THF and add it dropwise to a cooled (0 °C) solution of aqueous ammonia.

    • Stir for 1 hour, then extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the amide.

  • Step 2: Dehydration to the Nitrile.

    • To a solution of the amide from Step 1 in dichloromethane, add trifluoroacetic anhydride (1.5 eq) and pyridine (2.0 eq) at 0 °C.

    • Stir the mixture at room temperature for 2-3 hours.

    • Wash the reaction mixture with water, 1M HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the nitrile.

  • Step 3: Tetrazole Formation.

    • To a solution of the nitrile from Step 2 in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

    • Heat the mixture to 120 °C for 12-16 hours.

    • Cool the reaction mixture, pour it into water, and acidify with 2M HCl.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to obtain the desired tetrazole.[9][10]

Protocol 3: Synthesis of N-((4-Isopropyl-1,2,3-thiadiazole-5-carbonyl)sulfamoyl)acetamide (Acylsulfonamide)

  • Step 1: Activation of the Carboxylic Acid.

    • To a solution of this compound (1.0 eq) and a sulfonamide (e.g., acetamide, 1.1 eq) in anhydrous acetonitrile, add cyanuric chloride (1.2 eq) and triethylamine (3.0 eq).[11]

    • Stir the mixture at room temperature for 8-12 hours.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield the N-acylsulfonamide.

Protocol 4: Synthesis of N-Hydroxy-4-isopropyl-1,2,3-thiadiazole-5-carboxamide (Hydroxamic Acid)

  • Step 1: Formation of the Acid Chloride.

    • Prepare the acid chloride from this compound as described in Protocol 2, Step 1.

  • Step 2: Reaction with Hydroxylamine.

    • Dissolve the acid chloride in THF and add it dropwise to a pre-cooled (0 °C) solution of hydroxylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in a mixture of THF and water.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to obtain the hydroxamic acid.[12][13]

Biological Evaluation Cascade

A tiered approach to biological evaluation is recommended to efficiently screen the synthesized compounds.

In Vitro Screening

Protocol 5: Anticancer Activity Screening (MTT Assay)

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Add DMSO to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value for each compound.[2][14]

Protocol 6: Antimicrobial Activity Screening (MIC and MBC Assays)

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • MIC Determination (Broth Microdilution): Prepare serial dilutions of the test compounds in a 96-well plate with Mueller-Hinton broth. Inoculate each well with a standardized bacterial suspension. Incubate at 37 °C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that inhibits visible bacterial growth.[15][16]

  • MBC Determination: Plate aliquots from the clear wells of the MIC assay onto agar plates. Incubate at 37 °C for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.[15][17]

In Vivo Evaluation

Promising candidates from the in vitro screens should be advanced to in vivo studies.

Protocol 7: Preliminary Toxicity Assessment in Zebrafish

  • Zebrafish Maintenance: Maintain wild-type zebrafish according to standard protocols.

  • Embryo Exposure: Expose zebrafish embryos to a range of concentrations of the test compounds from 4 hours post-fertilization (hpf) to 120 hpf.

  • Toxicity Assessment: Monitor for mortality, morphological defects, and developmental delays at 24, 48, 72, 96, and 120 hpf.[6][18]

Protocol 8: Pharmacokinetic (PK) Study in Rodents

  • Animal Model: Use male Sprague-Dawley rats or BALB/c mice.

  • Drug Administration: Administer the test compound via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Sample Analysis: Analyze the plasma concentrations of the compound using a validated LC-MS/MS method.

  • PK Parameter Calculation: Determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[19][20]

Protocol 9: In Vivo Anticancer Efficacy Study (Xenograft Model)

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MV4-11) into immunodeficient mice (e.g., nude or SCID).[21]

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups. Administer the test compound according to a predetermined dosing schedule.

  • Efficacy Evaluation: Monitor tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.[22][23]

Data Presentation and Visualization

Physicochemical Properties of Bioisosteres
BioisostereApproximate pKaExpected Change in Lipophilicity (vs. COOH)Rationale for Selection
5-Substituted-1H-tetrazole4.5 - 4.9IncreaseMimics acidity, improves metabolic stability.[1]
N-Acylsulfonamide3.5 - 4.5VariableMimics acidity, enhances enzymatic stability.[5]
Hydroxamic Acid8.0 - 9.0VariableCan act as a surrogate, potential for metal chelation.[6]
In Vitro Activity Summary Table
Compound IDCarboxylic Acid BioisostereIC₅₀ (µM) vs. MCF-7MIC (µg/mL) vs. S. aureus
Parent-COOH[Data][Data]
Analog 1Tetrazole[Data][Data]
Analog 2Acylsulfonamide[Data][Data]
Analog 3Hydroxamic Acid[Data][Data]

Visualizations

Bioisosteric_Replacement_Strategy cluster_COOH Carboxylic Acid Bioisosteres cluster_Thiadiazole Thiadiazole Ring Bioisosteres Parent This compound Tetrazole Tetrazole Analog Parent->Tetrazole Improve PK Acylsulfonamide Acylsulfonamide Analog Parent->Acylsulfonamide Improve Stability Hydroxamic_Acid Hydroxamic Acid Analog Parent->Hydroxamic_Acid Modulate Acidity Thiadiazole_134 1,3,4-Thiadiazole Analog Parent->Thiadiazole_134 Explore Isomers Oxadiazole 1,3,4-Oxadiazole Analog Parent->Oxadiazole Vary Heteroatoms

Caption: Bioisosteric replacement strategy for the parent compound.

Biological_Evaluation_Workflow Synthesis Synthesis of Analogs In_Vitro In Vitro Screening (Anticancer & Antimicrobial) Synthesis->In_Vitro Toxicity In Vivo Toxicity (Zebrafish Model) In_Vitro->Toxicity Active Compounds PK In Vivo Pharmacokinetics (Rodent Model) Toxicity->PK Low Toxicity Efficacy In Vivo Efficacy (Xenograft Model) PK->Efficacy Favorable PK Lead_Optimization Lead Optimization Efficacy->Lead_Optimization Efficacious Compounds

Caption: Tiered workflow for biological evaluation of synthesized analogs.

Conclusion

The systematic application of bioisosteric replacement to the this compound scaffold represents a promising avenue for the discovery of novel therapeutic agents. The protocols and strategies outlined in this guide provide a robust framework for the synthesis, characterization, and comprehensive biological evaluation of a focused library of analogs. By methodically assessing the impact of these structural modifications on both in vitro activity and in vivo properties, researchers can effectively navigate the complex landscape of drug discovery and identify lead candidates with optimized therapeutic potential.

References

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Hurd-Mori synthesis of 4-substituted-1,2,3-thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hurd-Mori Synthesis of 4-Substituted-1,2,3-Thiadiazoles

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Hurd-Mori synthesis of 4-substituted-1,2,3-thiadiazoles. This guide is designed to provide in-depth troubleshooting assistance and practical advice to researchers encountering challenges with this venerable yet powerful reaction. As a cornerstone in heterocyclic chemistry, the Hurd-Mori synthesis offers a direct route to the 1,2,3-thiadiazole core, a motif of significant interest in medicinal chemistry and materials science.[1][2] However, its successful execution is sensitive to a range of experimental variables. This document, structured in a practical question-and-answer format, addresses common issues, with a primary focus on troubleshooting and optimizing reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Critical Reagents and Starting Materials

Question 1: My reaction is sluggish or fails completely, giving a low yield of the desired 1,2,3-thiadiazole. What are the first things to check regarding my starting materials?

Answer: The quality and suitability of your starting materials are paramount. Before delving into reaction conditions, a thorough evaluation of your reagents is the most critical first step.

  • Hydrazone Purity and Structure: The Hurd-Mori reaction proceeds via the cyclization of a hydrazone intermediate.[3] It is essential to start with a pure, well-characterized hydrazone. Impurities from the hydrazone synthesis (e.g., unreacted ketone or hydrazine) can lead to a cascade of side reactions. Crucially, the hydrazone must possess an active α-methylene group (a CH₂ group adjacent to the C=N bond) for the reaction to proceed as expected.[4]

    • Actionable Advice:

      • Confirm the structure and purity of your hydrazone using ¹H NMR, ¹³C NMR, and Mass Spectrometry before use.

      • Recrystallize or chromatograph the hydrazone if impurities are detected.

  • Thionyl Chloride (SOCl₂) Quality: Thionyl chloride is a highly reactive reagent that can degrade over time, especially with exposure to atmospheric moisture. Commercial thionyl chloride can contain impurities such as sulfur chlorides (SCl₂, S₂Cl₂) and sulfuryl chloride (SO₂Cl₂), which can interfere with the reaction and impart a yellow or brownish-red color.[5]

    • Actionable Advice:

      • Use a freshly opened bottle of thionyl chloride whenever possible.

      • For problematic reactions, consider purifying the thionyl chloride by distillation, potentially over a small amount of linseed oil or styrene, to remove colored, acidic impurities.[5] A colorless distillate is a good indicator of purity.

  • Solvent Anhydrousness: Thionyl chloride reacts violently with water to produce SO₂ and HCl.[1] The presence of water in the reaction solvent (commonly dichloromethane, DCM) will consume the reagent, generate excess acid, and can lead to hydrolysis of intermediates or the final product.

    • Actionable Advice:

      • Use a dry, anhydrous solvent. If using a solvent like DCM, it should be freshly distilled from a suitable drying agent (e.g., CaH₂).

Section 2: Reaction Conditions and Execution

Question 2: I've confirmed my starting materials are pure, but my yield is still disappointingly low. How can I optimize the reaction conditions?

Answer: The Hurd-Mori reaction is highly sensitive to temperature and the rate of reagent addition. Harsh conditions are a common cause of low yields due to the decomposition of thermally labile intermediates.[4]

  • Temperature Control is Critical: The initial reaction with thionyl chloride is often exothermic. Uncontrolled temperature increases can lead to the formation of intractable tars and a complex mixture of byproducts.

    • Actionable Advice:

      • Begin the reaction at a reduced temperature. A common and effective practice is to cool the suspension of the hydrazone in the solvent (e.g., DCM) to 0 °C in an ice bath before the slow, dropwise addition of thionyl chloride.[1]

      • After the addition is complete, the reaction can be allowed to warm to room temperature and, if necessary, gently refluxed to drive the reaction to completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating.

  • Rate of Addition: Adding the thionyl chloride too quickly can cause a rapid exotherm that is difficult to control, leading to the same decomposition issues mentioned above.

    • Actionable Advice:

      • Add the thionyl chloride dropwise via a syringe pump or an addition funnel over a period of 15-30 minutes while vigorously stirring the cooled hydrazone suspension.

  • Stoichiometry: While a slight excess of thionyl chloride is often used to ensure complete conversion, a large excess can lead to more side reactions and a more challenging work-up.

    • Actionable Advice:

      • Typically, 1.5 to 2.0 equivalents of thionyl chloride are sufficient.

The following diagram illustrates a logical workflow for troubleshooting low yields, starting with the most probable causes.

Troubleshooting_Workflow start Low Yield Observed reagent_check Step 1: Verify Reagent Quality start->reagent_check hydrazone_purity Is Hydrazone Pure & Correct Structure? reagent_check->hydrazone_purity socl2_quality Is Thionyl Chloride Fresh/Pure? hydrazone_purity->socl2_quality Yes failure Consult Advanced Strategies hydrazone_purity->failure No -> Purify Hydrazone solvent_dry Is Solvent Anhydrous? socl2_quality->solvent_dry Yes socl2_quality->failure No -> Use Fresh/Distilled SOCl₂ condition_check Step 2: Optimize Reaction Conditions solvent_dry->condition_check Yes solvent_dry->failure No -> Use Anhydrous Solvent temp_control Was Temperature Controlled (0°C start)? condition_check->temp_control slow_addition Was SOCl₂ Added Slowly? temp_control->slow_addition Yes temp_control->failure No -> Repeat with Cooling workup_check Step 3: Review Work-up & Purification slow_addition->workup_check Yes slow_addition->failure No -> Repeat with Slow Addition quench_method Was Quenching Method Appropriate? workup_check->quench_method purification_method Was Purification Method Non-Acidic? quench_method->purification_method Yes quench_method->failure No -> Modify Quenching success Yield Improved purification_method->success Yes purification_method->failure No -> Use Neutral Silica/Alumina

Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.

Section 3: Work-up and Purification

Question 3: I see a product spot on TLC, but I lose most of my material during the work-up and purification. What could be going wrong?

Answer: The work-up and purification stages are fraught with potential pitfalls, primarily due to the reactivity of residual thionyl chloride and the sensitivity of the 1,2,3-thiadiazole ring system.

  • Quenching: The excess thionyl chloride must be safely and effectively quenched. A common method is to pour the reaction mixture onto crushed ice.[1] This is highly exothermic and must be done carefully and slowly in a fume hood.

    • Actionable Advice:

      • Ensure the ice bath used for quenching is large enough to absorb the heat generated.

      • An alternative for smaller scale reactions is the slow, dropwise addition of cold water or a saturated aqueous sodium bicarbonate solution to the cooled reaction mixture.

  • Aqueous Work-up: After quenching, the organic layer is typically washed to remove inorganic salts and acids. It is crucial to neutralize any residual acid.

    • Actionable Advice:

      • Wash the organic layer with a saturated solution of sodium bicarbonate until CO₂ evolution ceases, indicating that the solution is neutral or slightly basic.[1] Follow this with a brine wash to aid in the removal of water from the organic layer.

  • Purification and Product Instability: The 1,2,3-thiadiazole ring can be sensitive to acidic conditions, and standard silica gel is inherently acidic.[6] Attempting to purify an acid-sensitive thiadiazole on untreated silica gel can lead to significant product decomposition directly on the column, appearing as streaking on TLC and resulting in very low recovery.

    • Actionable Advice:

      • Neutralized Silica: Before preparing your column, slurry the silica gel in the eluent containing a small amount of a neutralising base, such as 1-2% triethylamine or pyridine.

      • Alumina Chromatography: Consider using basic or neutral alumina as the stationary phase, which is a good alternative for acid-sensitive compounds.[6]

      • Recrystallization: If the product is a solid, recrystallization is often the best method for purification, as it avoids contact with acidic stationary phases altogether.

Section 4: Side Reactions and Substrate Limitations

Question 4: My reaction produces multiple products, and the major one is not my desired thiadiazole. What are the likely side products?

Answer: Side product formation can arise from alternative cyclization pathways or from the inherent reactivity of your starting material's functional groups.

  • Common Side Products: In some cases, particularly with hydrazones derived from α-keto acids, an alternative cyclization can occur, leading to the formation of 1,3,4-oxadiazine derivatives. For example, the reaction involving 2-[(ethoxycarbonyl)hydrazono]propionic acid has been reported to yield a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione byproduct.[4]

    • Actionable Advice:

      • Characterize the byproduct using NMR, MS, and IR spectroscopy and compare the data with known side products reported in the literature for similar substrates.

      • Adjusting reaction conditions (e.g., lowering the temperature) may favor the desired thiadiazole pathway.

  • Substrate Functional Group Incompatibility: While the Hurd-Mori reaction is compatible with many functional groups, some can cause issues.

    • Electron-donating vs. Electron-withdrawing Groups: For substrates containing a nitrogen atom (e.g., pyrroles), the nature of the N-protecting group is critical. Electron-donating groups can lead to poor conversion, whereas electron-withdrawing groups, like a methyl carbamate, give superior yields.[7][8] This is because electron-withdrawing groups decrease the basicity of the nitrogen, preventing unwanted side reactions with the electrophilic thionyl chloride.

    • Unprotected Hydroxyl Groups: Alcohols can react with thionyl chloride to form alkyl chlorides or sulfites. While some tolerance is observed, yields may be lower.[6] It is often advisable to protect hydroxyl groups before subjecting the molecule to the Hurd-Mori synthesis.

The table below summarizes the effect of N-protecting groups on the yield of a pyrrolo[2,3-d][3][4][6]thiadiazole synthesis, illustrating this electronic effect.

EntryN-Protecting GroupElectronic NatureYield (%)Reference
1Benzyl (Bn)Electron-donatingLow[7]
2Methyl (Me)Electron-donatingLow[7]
3Methyl CarbamateElectron-withdrawing94[7]

Experimental Protocols

General Protocol for the Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole

This protocol is a general guideline and may require optimization for different substrates.

Part A: Synthesis of Acetophenone Semicarbazone (Hydrazone Precursor)

  • In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water.

  • Add a solution of acetophenone (1.20 g, 10 mmol) in 10 mL of ethanol to the flask.

  • Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.

Part B: Cyclization to 4-Phenyl-1,2,3-thiadiazole

  • Setup: In a well-ventilated fume hood, suspend acetophenone semicarbazone (1.77 g, 10 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.4 mL, 19 mmol) dropwise to the cooled, stirring suspension over 15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, cool the flask back to 0 °C and carefully pour the reaction mixture onto approximately 50 g of crushed ice with stirring.

  • Work-up:

    • Separate the organic layer in a separatory funnel.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on neutralized silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_0 Part A: Hydrazone Formation cluster_1 Part B: Cyclization cluster_2 Work-up & Purification ketone Ketone + Semicarbazide HCl reflux Reflux in EtOH/H₂O ketone->reflux precipitate Cool & Precipitate reflux->precipitate filter_dry Filter & Dry precipitate->filter_dry hydrazone Pure Hydrazone filter_dry->hydrazone suspend Suspend Hydrazone in Dry DCM hydrazone->suspend cool Cool to 0°C suspend->cool add_socl2 Slowly Add SOCl₂ cool->add_socl2 reflux_tlc Warm to RT & Reflux (Monitor by TLC) add_socl2->reflux_tlc quench Quench on Ice reflux_tlc->quench extract Extract with DCM quench->extract wash Wash (NaHCO₃, Brine) extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify (Chromatography/Recrystallization) dry_concentrate->purify product Final Product purify->product

Caption: Experimental workflow for the Hurd-Mori synthesis.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles.
  • BenchChem. (2025). Technical Support Center: Purification of 4-Phenyl-1,2,3-Thiadiazole Derivatives.
  • Hurd–Mori 1,2,3-thiadiazole synthesis. In Wikipedia. Retrieved January 9, 2024, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction.
  • An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. (2015). Request PDF. Available at: [Link]

  • Turner, M., Linder, T., Schnürch, M., Mihovilovic, M. D., & Stanetty, P. (2010). Synthesis of Pyrrolo[2,3-d][3][4][6]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. Molecules, 10(2), 367-375. Available at: [Link]

  • Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. (2018). Request PDF. Available at: [Link]

  • Thionyl chloride. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Turner, M., Linder, T., Schnürch, M., Mihovilovic, M. D., & Stanetty, P. (2005). Synthesis of pyrrolo[2,3-d][3][4][6]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. Molecules (Basel, Switzerland), 10(2), 367–375. Available at: [Link]

  • Substrate scope: functional group compatibility. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Rosenberg, D. S., & Flaxman, H. (1964). U.S. Patent No. 3,156,529. Washington, DC: U.S. Patent and Trademark Office.

Sources

Technical Support Center: Optimization of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into the optimization of this synthesis, moving beyond basic protocols to explain the causality behind experimental choices. Our goal is to equip you with the knowledge to troubleshoot common issues and rationally optimize your reaction conditions for improved yield, purity, and scalability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing a solid foundation before proceeding to detailed protocols and troubleshooting.

Q1: What is the most common and reliable method for synthesizing the 4-substituted-1,2,3-thiadiazole-5-carboxylic acid core?

A1: The most prevalent and versatile method is the Hurd-Mori 1,2,3-thiadiazole synthesis .[1] This reaction involves the cyclization of an activated hydrazone derivative with thionyl chloride (SOCl₂). For the synthesis of a 5-carboxylic acid derivative, the process typically starts with an α-ketoester, which is first converted into a suitable hydrazone (e.g., a semicarbazone or tosylhydrazone). This intermediate is then treated with thionyl chloride to form the thiadiazole ring.[2][3] The final step is the hydrolysis of the ester to yield the target carboxylic acid.[4]

Q2: Can you explain the mechanism of the Hurd-Mori reaction?

A2: Certainly. The Hurd-Mori reaction is a robust method for forming the 1,2,3-thiadiazole heterocycle. While the exact mechanism can have subtle variations based on the substrate, the generally accepted pathway for an N-acylhydrazone involves several key steps:

  • Activation of Hydrazone: The hydrazone reacts with thionyl chloride. The sulfur atom of SOCl₂ is electrophilic and is attacked by the nitrogen or oxygen of the hydrazone.

  • Cyclization: An intramolecular cyclization occurs, driven by the attack of the α-carbon (which has been activated, often via enolization or formation of a carbanion) onto the sulfur atom. This forms a five-membered ring intermediate.

  • Dehydration & Aromatization: The intermediate subsequently eliminates water and other small molecules (like HCl and SO₂) to form the stable, aromatic 1,2,3-thiadiazole ring. The stability of the aromatic ring is a major thermodynamic driving force for the reaction.[5][6]

Below is a generalized mechanistic pathway visualized using Graphviz.

Hurd_Mori_Mechanism Fig 1: Generalized Hurd-Mori Reaction Mechanism cluster_start Step 1: Hydrazone Formation cluster_reaction Step 2: Cyclization with Thionyl Chloride cluster_end Step 3: Aromatization & Hydrolysis Ketoester α-Ketoester Hydrazone α-Acylhydrazone Intermediate Ketoester->Hydrazone + Hydrazine derivative Hydrazine Semicarbazide/Tosylhydrazide Intermediate Cyclic Intermediate Hydrazone->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) ThiadiazoleEster Thiadiazole Ester Intermediate->ThiadiazoleEster - H₂O, HCl, SO₂ FinalProduct 4-Isopropyl-1,2,3-thiadiazole- 5-carboxylic acid ThiadiazoleEster->FinalProduct Hydrolysis

Caption: Fig 1: Generalized Hurd-Mori Reaction Mechanism.

Q3: What are the critical reagents, and what are their specific roles?

A3: The success of this synthesis hinges on the quality and handling of a few key reagents:

  • Starting Material (e.g., Ethyl 3-methyl-2-oxobutanoate): This α-ketoester provides the isopropyl group at the 4-position and the ester at the 5-position. The α-methylene (or methine) group is crucial for the cyclization step.

  • Hydrazine Derivative (e.g., Semicarbazide Hydrochloride): This reagent reacts with the ketone of the starting material to form the necessary hydrazone intermediate. The choice of hydrazone can influence reactivity; tosylhydrazones are also commonly used.[7][8][9]

  • Thionyl Chloride (SOCl₂): This is the cornerstone of the cyclization reaction. It acts as both a dehydrating agent and the source of the sulfur atom for the thiadiazole ring.[1][10] It is a highly reactive and corrosive substance that must be handled with extreme care.

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM), chloroform, or 1,2-dichloroethane (DCE) are typically used for the cyclization step to prevent the decomposition of thionyl chloride.

Q4: What are the absolute essential safety precautions when handling thionyl chloride (SOCl₂)?

A4: Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (HCl and SO₂).[11][12][13][14] Non-negotiable safety measures include:

  • Work Area: Always handle thionyl chloride inside a certified chemical fume hood with strong ventilation.[13]

  • Personal Protective Equipment (PPE): Wear a lab coat, tightly fitting safety goggles, and a face shield.[11][15] Use gloves specifically rated for corrosive materials, such as neoprene or butyl rubber.[12]

  • Handling: Use syringes or cannulas for transfers. Never pour it in the open air. Add it dropwise to the reaction mixture, as the reaction can be exothermic.

  • Quenching: Never quench excess thionyl chloride directly with water.[14] A safe method is to slowly add the excess reagent to a cooled, stirred solution of a weak base like sodium bicarbonate or to an alcohol (e.g., isopropanol) to form a stable ester.

  • Emergency Preparedness: Ensure an emergency shower and eyewash station are immediately accessible.[15] Have a spill kit rated for corrosive liquids available.

Section 2: Detailed Experimental Protocol

This section provides a representative, step-by-step protocol. Researchers should adapt stoichiometry and conditions based on their specific scale and equipment.

Overall Synthetic Workflow

Workflow A Step A: Hydrazone Synthesis (Ethyl 3-methyl-2-oxobutanoate + Semicarbazide HCl) B Step B: Hurd-Mori Cyclization (Hydrazone + SOCl₂) A->B Isolate & Dry Intermediate C Step C: Saponification (Ester Hydrolysis with LiOH or NaOH) B->C Workup & Purify Ester D Final Product (4-Isopropyl-1,2,3-thiadiazole- 5-carboxylic acid) C->D Acidification & Isolation

Caption: Fig 2: Three-step synthesis workflow.

Step A: Synthesis of Ethyl (E)-2-(1-carbamoylhydrazono)-3-methylbutanoate
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve semicarbazide hydrochloride (1.0 eq) and sodium acetate (1.2 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition: To this stirring solution, add ethyl 3-methyl-2-oxobutanoate (1.0 eq) dropwise at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting ketoester.

  • Isolation: A white precipitate will typically form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the resulting semicarbazone intermediate under high vacuum. It is critical that the intermediate is completely dry before proceeding to the next step.

Step B: Cyclization to Ethyl 4-Isopropyl-1,2,3-thiadiazole-5-carboxylate
  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), place the dried semicarbazone intermediate from Step A. Add anhydrous dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂, ~3.0-5.0 eq) dropwise via a syringe to the cooled, stirring suspension. Caution: This addition is exothermic and releases gas. Ensure adequate venting and slow addition.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. The reaction mixture will typically turn from a suspension to a clear, colored solution.

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and saturated sodium bicarbonate solution to neutralize excess SOCl₂ and acid byproducts. Transfer to a separatory funnel and extract the product with DCM (3x).[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography on silica gel.[4]

Step C: Hydrolysis to this compound
  • Setup: Dissolve the purified ethyl ester from Step B in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir the reaction at room temperature until TLC or HPLC confirms the disappearance of the ester.

  • Isolation: Remove the organic solvent (THF) under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and carefully acidify to pH 2-3 with cold 1M hydrochloric acid (HCl).[4] A precipitate of the final carboxylic acid product should form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If needed, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.[4]

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a Q&A format.

Troubleshooting cluster_solutions Potential Solutions Start Problem Detected Q1 Low or No Yield Check Reagents & Conditions Start->Q1 Q2 Impure Product Analyze Side Reactions Start->Q2 Q3 Reaction Stalled Investigate Intermediates Start->Q3 Sol1a Sol1a Q1:q1->Sol1a Sol1b Sol1b Q1:q1->Sol1b Sol1c Sol1c Q1:q1->Sol1c Sol2a Sol2a Q2:q2->Sol2a Sol2b Sol2b Q2:q2->Sol2b Sol3a Sol3a Q3:q3->Sol3a Sol3b Sol3b Q3:q3->Sol3b

Caption: Fig 3: Troubleshooting decision-making flow.

Q: My cyclization reaction (Step B) has a very low yield. What are the most likely causes and how can I fix them?

A: Low yield in the Hurd-Mori step is a frequent issue. Here are the primary culprits and their solutions:

Potential Cause Scientific Rationale Recommended Solution
Moisture Contamination Thionyl chloride reacts violently and irreversibly with water to form SO₂ and HCl, consuming the reagent before it can participate in the cyclization.[12]Ensure all glassware is flame-dried or oven-dried. Use fresh, anhydrous solvents. Handle SOCl₂ under an inert atmosphere.
Incomplete Hydrazone Formation If the hydrazone intermediate (Step A) is not pure or the reaction was incomplete, the unreacted ketoester will not cyclize.Confirm the purity of the hydrazone by NMR or melting point before use. Ensure it is thoroughly dried, as residual water is detrimental.
Incorrect Reaction Temperature The reaction is often exothermic. If the temperature rises too quickly, it can lead to the decomposition of intermediates and the formation of tar-like side products.[16]Maintain cooling (0 °C) during the dropwise addition of SOCl₂. Allow the reaction to warm to room temperature slowly.
Suboptimal Stoichiometry An insufficient amount of SOCl₂ will lead to incomplete conversion. A very large excess can sometimes promote side reactions.Start with at least 3 equivalents of SOCl₂. If the reaction stalls, consider adding another equivalent. Optimize the ratio for your specific substrate.

Q: My final product is impure, even after chromatography. What are the common side products and how can I prevent them?

A: Impurities often arise from competing reaction pathways.

Potential Side Product Formation Mechanism Prevention & Removal Strategy
Azine Dimer Two molecules of the hydrazone can condense, especially under acidic conditions, to form a symmetrical azine, which is a common byproduct in hydrazone chemistry.[17]Ensure slow, controlled addition of SOCl₂. Maintaining a low temperature can disfavor this bimolecular side reaction. Azines can often be removed via chromatography.
Ring-Opened Products During the final hydrolysis step (Step C), if conditions are too harsh (e.g., high temperature, prolonged exposure to strong base), the thiadiazole ring, while aromatic, can be susceptible to nucleophilic attack and degradation.[18][19]Perform the hydrolysis at room temperature. Neutralize the reaction mixture promptly after completion. Avoid excessive heating during workup.
Unreacted Ester Incomplete hydrolysis will leave the starting ester in your final product.Use a slight excess of base (e.g., 1.5-2.0 eq of LiOH). Allow sufficient reaction time and monitor carefully by TLC or HPLC.

Q: I'm struggling with the final isolation (Step C). After acidification, the product is oily or doesn't precipitate well. What should I do?

A: Isolation of polar carboxylic acids can be tricky. Here are some tips:

  • Ensure Complete Acidification: Check the pH with a pH meter or narrow-range pH paper to confirm it is truly in the 2-3 range. Sometimes, the buffering capacity of the solution is higher than expected.

  • "Salting Out": Add a significant amount of solid sodium chloride (NaCl) to the aqueous solution before extraction. This increases the ionic strength of the aqueous layer, decreasing the solubility of your organic product and driving it into the organic phase during extraction.

  • Use a Different Extraction Solvent: If DCM or ethyl acetate fails, try a more polar solvent like n-butanol for the extraction, which can be more effective for polar, acidic compounds.

  • Avoid Emulsions: If an emulsion forms during extraction, let the separatory funnel sit for an extended period or add a small amount of brine to help break it.

  • Crystallization Seeding: If you have a small amount of pure product from a previous batch, add a tiny crystal to the solution after acidification to induce crystallization.

Section 4: Product Characterization

Confirming the identity and purity of your final product is essential. Below are the expected spectroscopic data for this compound.

Technique Expected Observations
¹H NMR - A septet for the methine proton (-CH) of the isopropyl group. - A doublet for the methyl protons (-CH₃) of the isopropyl group. - A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.
¹³C NMR - A signal for the quaternary carbon of the thiadiazole ring attached to the isopropyl group. - A signal for the quaternary carbon of the thiadiazole ring attached to the carboxyl group. - A signal for the carbonyl carbon (-COOH). - Signals for the methine and methyl carbons of the isopropyl group.
IR Spectroscopy - A broad absorption band for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹). - A sharp, strong absorption for the C=O stretch of the carboxylic acid (approx. 1700-1725 cm⁻¹). - Characteristic ring vibration bands for the thiadiazole nucleus.[20][21]
Mass Spectrometry - The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of C₆H₈N₂O₂S. High-Resolution Mass Spectrometry (HRMS) should be used for exact mass confirmation.[21]
References
  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Thionyl Chloride. NJ.gov. [Link]

  • Flores-Alamo, M., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-thiadiazoles. [Link]

  • ResearchGate. Different methods for the preparation of 1,2,3‐thiadiazoles. [Link]

  • Lanxess. Product Safety Assessment: Thionyl chloride. [Link]

  • Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]

  • International Labour Organization. International Chemical Safety Cards: Thionyl Chloride. [Link]

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2018). New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. Journal of Chemistry. [Link]

  • Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry. [Link]

  • Wikipedia. Hurd–Mori 1,2,3-thiadiazole synthesis. [Link]

  • Request PDF. An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. [Link]

  • Turner, M., et al. (2005). Synthesis of Pyrrolo[2,3-d][7][15][17]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules. [Link]

  • Turner, M., et al. (2005). Synthesis of pyrrolo[2,3-d][7][15][17]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. Molecules. [Link]

  • Siddiqui, N., et al. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Optimization of reaction conditions. [Link]

  • ISRES Publishing. Thiadiazoles and Their Properties. [Link]

  • ResearchGate. Reactions of N-acylhydrazones with thionyl chloride. [Link]

  • ResearchGate. Optimization of reaction conditions. [Link]

  • Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]

  • ResearchGate. Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. [Link]

  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • ResearchGate. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. [Link]

  • Chemistry LibreTexts. (2023). Thionyl Chloride. [Link]

  • Pharmedico Publishers. A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Synthesis and Identification of Novel Potential Thiadiazole Based Molecules Containing 1,2,3-triazole Moiety Against COVID-19. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • Paruch, K., et al. (2019). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. [Link]

  • MDPI. Peer Review of "Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide...". [Link]

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  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

Sources

Technical Support Center: Purification Challenges of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific purification challenges posed by this molecule's unique chemical properties. The inherent polarity of the thiadiazole ring combined with the acidity of the carboxylic acid group often complicates standard purification protocols. This document offers field-proven insights and detailed methodologies to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude sample?

The impurity profile largely depends on the synthetic route used. For many common syntheses of 1,2,3-thiadiazoles, such as the Hurd-Mori reaction, you can expect to find:

  • Unreacted Starting Materials: These may include the corresponding hydrazone and sulfur sources.

  • Reaction Intermediates: Incomplete cyclization can leave behind acyclic precursor molecules.

  • Side-Products: Thermal or photochemical degradation of the 1,2,3-thiadiazole ring can occur under harsh reaction conditions, leading to various byproducts.[1]

  • Reagents from Workup: Residual acids or bases used during the reaction quenching and initial workup phases.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

"Oiling out" occurs when the dissolved compound comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the boiling point of the solvent is higher than the melting point of your compound (or an impure version of it).

Causality & Solutions:

  • High Impurity Load: A significant amount of impurities can depress the melting point of your compound, causing it to melt in the hot solvent.

  • Solution: Return the mixture to the heat source, add more of the "soluble solvent" to ensure the compound stays in solution longer as it cools, giving it time to form a crystal lattice instead of crashing out as a liquid.[2] If impurities are suspected, a preliminary purification step like an acid-base extraction or a charcoal treatment might be necessary.

  • Inappropriate Solvent Choice: The solvent's boiling point is too high.

  • Solution: Select a solvent or a co-solvent system with a lower boiling point.[3] For example, if you are using ethanol, try switching to methanol or an ethyl acetate/hexane mixture.

Q3: I've let my solution cool, but no crystals have formed. What went wrong?

The absence of crystal formation usually points to one of two issues: the solution is not supersaturated, or the nucleation process has not initiated.

Causality & Solutions:

  • Excess Solvent: You have used too much solvent, and the solution is not supersaturated upon cooling.[3]

  • Solution: Gently heat the solution to boil off some of the solvent. Once you observe a slight turbidity (cloudiness) in the hot solution, add a few drops of solvent to redissolve it and then allow it to cool slowly again.[2]

  • Lack of Nucleation Sites: The solution is supersaturated, but there are no nucleation points for crystals to begin growing.

  • Solution: Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic scratches that can serve as nucleation sites. Alternatively, if you have a small amount of pure product, you can "seed" the solution by adding a tiny crystal.[3]

Q4: My compound streaks badly on a silica gel TLC plate. How can I get clean separation for column chromatography?

Streaking is a classic sign of a strong, undesirable interaction between an analyte and the stationary phase. For this compound, the acidic carboxylic acid group strongly and irreversibly binds to the slightly acidic silica gel.[4][5]

Causality & Solutions:

  • Acid-Silica Interaction: The polar carboxylic acid group hydrogen bonds strongly with the silanol groups (Si-OH) on the silica surface.

  • Solution: Modify the mobile phase by adding a small amount (0.5-2%) of a competitive acid, such as acetic acid or formic acid. This additive protonates the carboxylate groups on your compound, reducing their interaction with the silica gel and resulting in sharper, more defined spots.[5] This same principle should be applied to the solvent system for column chromatography.

Q5: Is there a more effective alternative to column chromatography for this type of molecule?

Yes. For acidic compounds, acid-base extraction is often a much more efficient and scalable purification technique than chromatography.[6] This method exploits the difference in solubility between the acidic compound and neutral or basic impurities.

Mechanism:

  • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic solution with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution.[7]

  • The carboxylic acid will be deprotonated to form its water-soluble carboxylate salt, which will migrate to the aqueous layer. Neutral or basic impurities will remain in the organic layer.

  • Separate the aqueous layer, cool it in an ice bath, and re-acidify it with a strong acid (e.g., HCl) until the product precipitates out.

  • The pure solid acid can then be collected by vacuum filtration.[8][9]

Troubleshooting Guide at a Glance

Problem Probable Cause(s) Recommended Solution(s)
Oiling Out During Recrystallization 1. High impurity level. 2. Solvent boiling point is too high.1. Add more solvent and cool slowly; consider a pre-purification step.[2] 2. Switch to a lower-boiling point solvent or co-solvent system.[3]
No Crystal Formation 1. Too much solvent used (not supersaturated). 2. Lack of nucleation sites.1. Boil off excess solvent and re-cool.[2] 2. Scratch the flask with a glass rod or add a seed crystal.[3]
Streaking on TLC / Column Strong interaction between the carboxylic acid and acidic silica gel.Add 0.5-2% acetic acid or formic acid to the eluent to suppress deprotonation.[5]
Compound Stuck on Column The compound is highly polar and strongly adsorbed to the stationary phase.1. Increase solvent polarity (e.g., use a methanol/DCM gradient).[10] 2. Ensure an acidic modifier is present in the eluent.
Low Yield The compound has some solubility in the purification solvents.1. Minimize the amount of solvent used for recrystallization and washing.[2] 2. Use acid-base extraction, which often gives higher recovery for acids.[6]

Visualized Workflows

General Purification Strategy

crude Crude Product analysis1 Purity Analysis (TLC, NMR) crude->analysis1 decision Select Method analysis1->decision recryst Recrystallization decision->recryst Solid chrom Column Chromatography decision->chrom Complex Mixture extraction Acid-Base Extraction decision->extraction Acidic pure Pure Product recryst->pure chrom->pure extraction->pure analysis2 Final Purity Check pure->analysis2

Caption: Decision workflow for purifying the target compound.

Troubleshooting Recrystallization

start Hot Solution Cooled q1 Oiling Out? start->q1 s1_yes Add more soluble solvent OR Change to lower BP solvent q1->s1_yes Yes q2 Crystals Formed? q1->q2 No s1_yes->start Re-dissolve & Cool s2_no Induce Nucleation: - Scratch flask - Add seed crystal - Reduce solvent volume q2->s2_no No success Collect Crystals q2->success Yes s2_no->q2 Re-evaluate

Caption: Troubleshooting logic for common recrystallization issues.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly recommended for separating the acidic target compound from neutral or basic impurities.[6][7]

  • Dissolution: Dissolve the crude solid (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (50 mL) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. The top layer will be the organic phase (containing neutral/basic impurities), and the bottom will be the aqueous phase (containing the sodium salt of your product). Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of NaHCO₃ solution (30 mL) to ensure complete recovery. Combine the aqueous layers.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until the solution is acidic (test with pH paper, target pH ~2) and a precipitate is no longer forming.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold distilled water to remove any inorganic salts.[11]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purification by Recrystallization

This technique is effective if the impurity profile is simple.[8]

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, water). A good solvent will dissolve the compound when hot but show low solubility when cold.[3] A co-solvent system (e.g., ethanol/water or ethyl acetate/hexane) may be required.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove adhering impurities.

  • Drying: Dry the purified crystals thoroughly to remove all traces of solvent.

Protocol 3: Purification by Column Chromatography

Use this method when isomers or impurities with similar properties are present.

  • Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.2-0.3. Start with mixtures like ethyl acetate/hexane and progress to more polar systems like methanol/dichloromethane if needed.[10] Crucially, add 1% acetic acid to the chosen solvent system to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your solvent system and carefully pack the column. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Run the column using the selected mobile phase. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic acid is volatile and will be removed under vacuum.

References

  • Donahue, C. J. (1991). U.S. Patent No. US5034105A. Google Patents.
  • Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1). Retrieved from [Link]

  • Lee, J. H., Lee, K. S., & Lee, Y. Y. (2003). U.S. Patent No. US7307188B2. Google Patents.
  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Rojas, I. J., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(22), 7521. Retrieved from [Link]

  • Column chromatography. (n.d.). University of Calgary. Retrieved from [Link]

  • Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Semantic Scholar. Retrieved from [Link]

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. The Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Thiadiazoles and Their Properties. (2021). ISRES Publishing. Retrieved from [Link]

  • Column chromatography & TLC on highly polar compounds? (2015). Reddit. Retrieved from [Link]

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  • Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Column Chromatography Notes. (n.d.). Membrane Solutions. Retrieved from [Link]

  • How to Purify Compounds. (n.d.). Varsity Tutors. Retrieved from [Link]

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  • Separation and purification of organic compounds. (n.d.). Tata Institute of Fundamental Research. Retrieved from [Link]

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Technical Support Center: Advanced Recrystallization Methods for Thiadiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of thiadiazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity thiadiazole derivatives. The unique physicochemical properties of this scaffold—combining a polar carboxylic acid with a moderately polar aromatic heterocycle—present specific challenges that standard protocols may not adequately address. This document provides in-depth, experience-driven solutions to common purification issues through a detailed troubleshooting guide and frequently asked questions.

Part 1: Troubleshooting Guide - Common Experimental Issues & Solutions

This section addresses specific problems encountered during the recrystallization of thiadiazole carboxylic acids in a direct question-and-answer format.

Question: My thiadiazole carboxylic acid is not dissolving in the chosen solvent, even with heating. What is my next step?

Answer: This is a classic indication that your solvent is not polar enough to overcome the crystal lattice energy of your compound, particularly the strong hydrogen bonding from the carboxylic acid dimer and the polar thiadiazole ring.

  • Causality: Thiadiazole carboxylic acids possess both hydrogen bond donating (–COOH) and accepting (heterocyclic nitrogens) sites, leading to high melting points and poor solubility in non-polar solvents.[1][2] The principle of "like dissolves like" dictates that a solvent must effectively solvate these polar functionalities.[3]

  • Immediate Action:

    • Incremental Polarity Increase: If you are using a solvent like toluene or ethyl acetate, try adding a more polar, miscible co-solvent dropwise to the hot mixture.[4] A common and effective pair is ethanol/water or acetone/hexane.[5][6] Add just enough of the more polar ("good") solvent to achieve dissolution at the boiling point.

    • Re-evaluation of Single Solvent: If a mixed system is undesirable, you may need to switch to a more potent single solvent. For many heterocyclic carboxylic acids, polar protic solvents like methanol or ethanol, or polar aprotic solvents like acetone or acetonitrile are good starting points.[1][3] A derivative of 2,1,3-benzothiadiazole-4-carboxylic acid, for example, shows good solubility in highly polar aprotic solvents like DMSO.[1]

  • Protocol: Trial Solvent Screening

    • Place approximately 10-20 mg of your crude material into several small test tubes.

    • To each tube, add a different solvent (e.g., ethanol, ethyl acetate, acetone, toluene, water) dropwise at room temperature.

    • If the compound dissolves readily at room temperature, the solvent is too good and will result in poor recovery.

    • If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but show low solubility when cold.[7]

    • This empirical approach is often the most reliable way to find the ideal solvent system.[8]

Question: My compound "oiled out" upon cooling instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or if the concentration of the solute is too high. This is particularly common with compounds that have melted in the hot solvent or when using mixed-solvent systems where the polarity change upon cooling is too abrupt.[4][9]

  • Causality & Solutions:

    • Solution is Too Concentrated/Cooling is Too Rapid: The rate of saturation is exceeding the rate of crystal nucleation. Re-heat the mixture to redissolve the oil. Add a small amount (5-10% more) of the hot solvent to make the solution slightly less saturated.[9] Allow the solution to cool much more slowly. Insulating the flask with glass wool can promote the formation of well-defined crystals.

    • Boiling Point of Solvent is Too High: If the solvent's boiling point is higher than the compound's melting point, the solid will melt in the solution before dissolving. Choose a solvent with a lower boiling point.[5]

    • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation. If the oil persists, it may be necessary to first purify the crude material by column chromatography and then recrystallize the resulting solid.

    • Mixed-Solvent Issues: If using a solvent pair, you may have added too much of the "bad" (anti-solvent). Re-heat the solution, add more of the "good" solvent until the solution is clear again, and then allow it to cool slowly.[10]

Question: The solution is clear and cool, but no crystals have formed. What should I do to induce crystallization?

Answer: This indicates that the solution is supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not yet occurred.[11] This is a common issue that can often be resolved with simple physical interventions.

  • Methods to Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation point for crystal growth.[9]

    • Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal to the supersaturated solution. This "seed" provides a template for further crystal lattice formation.[9]

    • Forced Cooling: Cool the flask in an ice-water bath to dramatically decrease the solubility of your compound. This should be a last resort, as rapid cooling can sometimes trap impurities in the crystal lattice.[10]

    • Reduce Solvent Volume: If the above methods fail, it is highly likely you used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[9][11]

Question: My recrystallized product has a low yield. How can I improve the recovery?

Answer: A low yield is one of the most frequent frustrations in recrystallization. It typically points to one of several procedural missteps.

  • Primary Causes and Preventative Measures:

    • Excess Solvent: This is the most common cause. Using the absolute minimum amount of hot solvent required to dissolve the solid is critical.[3] Any excess solvent will retain more of your compound in the "mother liquor" after cooling.

    • Premature Crystallization: If the compound crystallizes in the funnel during a hot gravity filtration step, significant loss can occur. To prevent this, use a stemless funnel, keep the receiving flask warm with steam or on a hot plate, and dilute the hot solution with a small amount of extra solvent before filtering.[5][10]

    • Inappropriate Washing: Washing the collected crystals with room-temperature or warm solvent will dissolve a portion of your product. Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[5]

    • Solvent Choice: The ideal solvent has a very steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures. A solvent with a shallow curve will inevitably lead to poor recovery.[5] Re-visit your solvent selection if yields are consistently low.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for a novel thiadiazole carboxylic acid?

The molecular structure dictates the ideal solvent. Thiadiazole carboxylic acids are polar molecules due to the carboxylic acid group and the nitrogen and sulfur heteroatoms.[1][12] Therefore, moderately polar solvents are an excellent starting point.

  • Recommended Solvents:

    • Polar Protic: Ethanol, Methanol, Isopropanol. Ethanol is an excellent general-purpose solvent for many polar organic compounds.[3]

    • Polar Aprotic: Acetone, Ethyl Acetate.

    • Mixed Solvents: For compounds that are too soluble in alcohols but insoluble in non-polar solvents, a mixed system like Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane is often effective.[6][13] The compound is first dissolved in the minimum amount of the hot "good" solvent (e.g., ethanol), and the "bad" solvent (e.g., water) is added dropwise until the solution becomes turbid.[7]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.4Good for highly polar compounds, but crystals can be slow to dry.[3]
Methanol6533.0Good for polar compounds; easily removed due to volatility.[3]
Ethanol (95%)7824.3An excellent, versatile solvent for many organic solids.[3]
Acetone5620.7Good general-purpose solvent, but low boiling point limits the temperature gradient.[3]
Ethyl Acetate776.0Effective for compounds of intermediate polarity.[3]
Toluene1112.4Useful for less polar compounds, but high boiling point can make it difficult to remove.[3]
Hexane691.9Typically used as the "bad" solvent (anti-solvent) in a mixed pair for polar compounds.[3]

Q2: How do I remove colored impurities during recrystallization?

Colored impurities are often large, polar, conjugated molecules that can be effectively removed by adsorption onto activated carbon (charcoal).

  • Protocol for Decolorization:

    • Dissolve your crude compound in the appropriate hot solvent.

    • Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling.

    • Add a very small amount of activated charcoal (a microspatula tip is usually sufficient). Using too much charcoal can adsorb your product and reduce the yield.[9]

    • Bring the mixture back to a boil for a few minutes.

    • Perform a hot gravity filtration using a fluted filter paper to remove the charcoal.

    • Proceed with the cooling and crystallization of the clear, colorless filtrate.

Q3: How do I confirm the purity of my final product?

Purity should be assessed using multiple analytical techniques.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broadened.[5] Compare your experimental value to the literature value if available.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot.

  • Spectroscopic Methods: For definitive structural confirmation and purity assessment, use techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the signals correspond to your target molecule and that no significant impurity signals are present.[14]

Part 3: Experimental Workflow & Visualizations

Standard Single-Solvent Recrystallization Protocol
  • Dissolution: Place the crude thiadiazole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is just fully dissolved.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts) or if charcoal was used, perform a hot gravity filtration to remove them.[4]

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.[5]

  • Drying: Allow the crystals to dry on the filter under vacuum. For a final drying step, they can be placed in a desiccator or a vacuum oven (ensure the temperature is well below the compound's melting point).

Visual Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Gravity Filtration (Optional: If Impurities Present) A->B Insoluble Impurities? C 3. Cool Solution Slowly to Form Crystals A->C No Insoluble Impurities B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash with Ice-Cold Solvent D->E F 6. Dry Pure Crystals E->F

Caption: General workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_problems cluster_solutions Start Problem Encountered During Cooling? NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound 'Oiled Out' Start->OilingOut LowYield Yield is Very Low Start->LowYield Sol_NoCrystals 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume NoCrystals->Sol_NoCrystals Sol_OilingOut 1. Re-heat Solution 2. Add More Solvent 3. Cool Slowly OilingOut->Sol_OilingOut Sol_LowYield 1. Use Less Solvent Initially 2. Ensure Proper Washing (Ice-Cold Solvent) 3. Re-evaluate Solvent Choice LowYield->Sol_LowYield

Caption: Decision tree for common recrystallization problems.

References

  • IOP Publishing. Synthesis of thiadiazole: Significance and symbolism. (2024). Available from: [Link]

  • University of California, Irvine. Recrystallization-1.pdf. Available from: [Link]

  • California State University, Dominguez Hills. Crystallization. Available from: [Link]

  • University of Central Florida. Experiment 2: Recrystallization. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Quora. What is the theoretical background of mixed solvents recrystallization?. (2019). Available from: [Link]

  • Iraqi Journal of Pharmaceutical Sciences. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Available from: [Link]

  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
  • Michigan State University, Department of Chemistry. Recrystallization. Available from: [Link]

  • University of California, Davis. Crystallization and Recrystallization. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). Available from: [Link]

  • Reddit. What's the best solvent to remove these crystals and recrystallize it?. (2024). Available from: [Link]

  • Taylor & Francis Online. Synthesis, characterization of new carboxylic acid derivatives bearing 1,3,4-thiadiazole moiety and study their liquid crystalline behaviors. (2017). Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available from: [Link]

  • National Institutes of Health. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Available from: [Link]

  • ISRES Publishing. 174 Thiadiazoles and Their Properties. Available from: [Link]

  • Digital Repository of University of Babylon. Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity. Available from: [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available from: [Link]

  • Royal Society of Chemistry. Novel cocrystals of the potent 1,2,4-thiadiazole-based neuroprotector with carboxylic acids: virtual screening, crystal structures and solubility performance. (2021). Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • ResearchGate. New 1,3,4-thiadiazoles based on thiophene-2-carboxylic acid: Synthesis, characterization, and antimicrobial activities. Available from: [Link]

  • Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Available from: [Link]

  • PubMed Central. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). Available from: [Link]

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Technical Support Center: A Guide to Improving the Stability of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their experiments. Solution stability is paramount for generating reproducible and reliable data. This document provides in-depth, field-proven insights into the factors affecting the stability of this molecule and offers practical troubleshooting guides and protocols to mitigate degradation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the primary factors that can cause my compound to degrade in solution?

A1: The stability of this compound in solution is influenced by several factors, primarily related to its two key structural features: the 1,2,3-thiadiazole ring and the carboxylic acid group.

  • pH: The pH of the solution is critical. While the carboxylate anion, formed at higher pH, is stabilized by resonance, extreme pH values (both acidic and alkaline) can promote the hydrolysis or cleavage of the thiadiazole ring.[1][2][3]

  • Temperature: The 1,2,3-thiadiazole ring system is known to be susceptible to thermal decomposition.[4] Elevated temperatures can induce the extrusion of a nitrogen molecule (N₂), leading to highly reactive intermediates and subsequent degradation.[5]

  • Light: Similar to thermal stress, the compound may undergo photochemical decomposition upon exposure to light, particularly UV radiation. This process can also lead to the loss of N₂ from the thiadiazole ring.[4]

  • Oxidizing Agents: The presence of oxidizing agents in the solution can potentially lead to the oxidation of the sulfur atom in the thiadiazole ring, altering the compound's structure and activity.

Q2: What are the ideal storage conditions for my solid compound and prepared stock solutions?

A2: To ensure long-term viability, proper storage is essential.

  • Solid Compound: Store the solid (powder) form of this compound in a tightly sealed container at 2-8°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a suitable, dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

Q3: Which solvents are recommended for preparing solutions, and are there any I should avoid?

A3: The choice of solvent is crucial for both solubility and stability.

  • Recommended: For high-concentration stock solutions, anhydrous DMSO and DMF are preferred. For working solutions in aqueous media, it is critical to use a well-buffered system.

  • To Use with Caution: Protic solvents, especially nucleophilic ones like methanol or ethanol, could potentially react with the compound or its intermediates over long periods, although they are often used as components of HPLC mobile phases. When preparing aqueous solutions, ensure the final concentration of the organic co-solvent (like DMSO) is low (typically <1%) to prevent precipitation and minimize potential effects on the experimental system.[6]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, problem-oriented guidance for specific issues you may encounter during your experiments.

Problem 1: "My compound's concentration is decreasing over time in my aqueous assay buffer."

This is a common issue indicating instability under your specific experimental conditions. The two most likely causes are pH-mediated hydrolysis and precipitation.

Potential Cause A: pH-Dependent Instability

The pH of your aqueous buffer directly influences the ionization state of the carboxylic acid group and the stability of the thiadiazole ring. The equilibrium between the neutral carboxylic acid (R-COOH) and the deprotonated carboxylate anion (R-COO⁻) is a key factor. The carboxylate anion is significantly stabilized by resonance, which delocalizes the negative charge across both oxygen atoms.[1][2] However, pH values that are too high or too low can catalyze the degradation of the heterocyclic ring.[3]

G cluster_equilibrium pH-Dependent Equilibrium R_COOH Carboxylic Acid (Unionized) R_COO Carboxylate (Ionized) (Resonance Stabilized) R_COOH->R_COO + OH⁻ (Higher pH) R_COO->R_COOH + H⁺ (Lower pH)

Caption: pH-dependent equilibrium of the carboxylic acid group.

Troubleshooting & Solutions:

  • Verify Solution pH: Measure the pH of your final assay buffer after the addition of the compound stock solution. The addition of an acidic compound can slightly lower the buffer's pH.

  • Conduct a pH Stability Screen: Perform a simple experiment to determine the optimal pH range for your compound. Prepare your working solution in a series of buffers with different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0). Analyze the concentration at an initial time point (T=0) and after a period relevant to your assay duration (e.g., 24 or 48 hours) at the assay temperature.

  • Optimize Buffer Choice: Based on the stability screen, select a buffer system that maintains the compound's stability for the duration of your experiment. For many biological assays, a pH between 6.0 and 7.4 is a good starting point.

Potential Cause B: Poor Aqueous Solubility and Precipitation

Degradation products may have different solubility profiles than the parent compound, leading to precipitation and an apparent loss of concentration.[7]

Troubleshooting & Solutions:

  • Visual Inspection: Carefully inspect your solutions for any signs of cloudiness or precipitate, both at the start and end of the experiment.

  • Determine Kinetic Solubility: Use techniques like nephelometry or visual inspection of serial dilutions in your assay buffer to estimate the kinetic solubility limit. Ensure your working concentration is well below this limit.

  • Use of Co-solvents: If solubility is a limiting factor, ensure the final concentration of your organic co-solvent (e.g., DMSO) is consistent across all experiments and as low as possible to avoid artifacts.

Problem 2: "I'm observing new, unexpected peaks in my HPLC or LC-MS analysis."

The appearance of new peaks is a clear sign of degradation. For 1,2,3-thiadiazoles, the most characteristic degradation pathway involves the extrusion of nitrogen gas (N₂), often initiated by heat or light.[4]

Postulated Degradation Pathway

This process is believed to proceed through a highly reactive thiirene intermediate, which can then undergo further reactions to form various degradation products.[4][5]

G A 4-Isopropyl-1,2,3-thiadiazole- 5-carboxylic acid N=N-S B Thiirene Intermediate + N₂ A->B Heat (Δ) or Light (hν) C Rearrangement & Further Degradation Products B->C Rapid Reaction

Caption: Postulated degradation of the 1,2,3-thiadiazole ring.

Troubleshooting & Solutions:

  • Control Temperature: Run your experiments at the lowest feasible temperature. Avoid heating solutions unless absolutely necessary. If incubation at elevated temperatures (e.g., 37°C) is required, minimize the duration.

  • Protect from Light: Prepare and handle solutions in a dimly lit environment. Use amber-colored vials or wrap your containers in aluminum foil to protect them from light, especially if working on an open bench for extended periods.

  • Use an Inert Atmosphere: If your compound is particularly sensitive to oxidation, consider degassing your solvents and buffers and performing experiments under an inert atmosphere (e.g., nitrogen or argon).

  • Consider Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant compatible with your experimental system, such as butylated hydroxytoluene (BHT), might be beneficial. However, this should be validated to ensure it doesn't interfere with your assay.

Section 3: Key Experimental Protocols

To proactively address stability, implement the following standardized protocols in your workflow.

Protocol 1: Workflow for a Basic Solution Stability Assessment

This protocol provides a framework for testing the stability of your compound under various conditions.

G Experimental Workflow for Stability Testing cluster_conditions Incubation Conditions start Prepare fresh stock solution in DMSO prep Dilute stock into test buffers (e.g., pH 6.0, 7.4, 8.0) start->prep t0 Analyze T=0 sample immediately via HPLC prep->t0 aliquot Aliquot solutions for each test condition prep->aliquot calc Calculate % remaining vs. T=0 and plot degradation curve t0->calc cond1 Condition 1: Assay Temp, Dark aliquot->cond1 cond2 Condition 2: Assay Temp, Light aliquot->cond2 cond3 Condition 3: Accelerated (e.g., 40°C), Dark aliquot->cond3 analysis Analyze samples at specified time points (e.g., 4, 8, 24h) cond1->analysis cond2->analysis cond3->analysis analysis->calc

Caption: A logical workflow for assessing compound stability.

Methodology:

  • Preparation: Prepare a concentrated stock solution of the compound in DMSO. Dilute this stock to your final working concentration in the desired aqueous buffers.

  • Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each solution and analyze it using a validated HPLC method to establish the initial concentration (100% reference).

  • Incubation: Store the remaining aliquots under various conditions relevant to your experiments (e.g., protected from light at room temperature, at 37°C, exposed to ambient light).

  • Time-Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each condition and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. This will provide a clear picture of the degradation rate under each condition.

Protocol 2: General Guidelines for a Stability-Indicating HPLC-UV Method

A reliable analytical method is the cornerstone of any stability study. A "stability-indicating" method is one that can separate the intact parent compound from its potential degradation products.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). Formic acid is preferred for LC-MS compatibility.

    • Solvent B: Acetonitrile or Methanol with the same acid modifier.

  • Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A gradient program ensures that both the parent compound and any potentially less polar or more polar degradation products are eluted and resolved. A typical gradient might be 5% to 95% B over 15-20 minutes.

  • Detection: Use a UV-Vis detector. Determine the optimal wavelength for detection by running a UV spectrum of the pure compound.[8] A photodiode array (PDA) detector is highly recommended as it can help in identifying peak purity.

  • Forced Degradation: To validate that your method is stability-indicating, perform a forced degradation study. Intentionally degrade the compound under harsh conditions (e.g., heat, strong acid, strong base, oxidation) and inject the resulting solution. The method should show a decrease in the parent peak area and the appearance of new, well-resolved degradation peaks.

Section 4: Summary of Stability Influencers & Mitigation Strategies

The following table summarizes the key factors affecting the stability of this compound and recommended strategies to ensure the integrity of your experimental results.

Factor Potential Effect on Compound Stability Recommended Mitigation Strategy
pH Catalysis of hydrolytic degradation of the thiadiazole ring; precipitation if pH is far from pKa.Use a well-buffered solution, ideally between pH 6.0 and 7.4. Perform a pH stability screen.
Temperature Acceleration of thermal decomposition, primarily through the loss of N₂ from the thiadiazole ring.[4][9]Conduct experiments at the lowest feasible temperature. Avoid unnecessary heating of solutions.
Light (UV) Initiation of photochemical degradation, leading to N₂ extrusion and formation of reactive intermediates.[10]Prepare, store, and handle solutions in amber vials or by wrapping containers in foil. Minimize exposure to direct light.
Oxygen Potential for oxidative degradation of the sulfur heteroatom or other sensitive moieties.For highly sensitive experiments, use degassed buffers and consider working under an inert atmosphere (N₂ or Ar).
Solvent Poor choice can lead to low solubility, precipitation, or direct reaction with the compound.Use dry, aprotic solvents (DMSO, DMF) for stock solutions. Keep co-solvent concentration <1% in aqueous media.
Freeze/Thaw Repeated cycles can cause precipitation or degradation due to concentration effects during freezing.Aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.

By understanding the inherent chemical properties of this compound and implementing these proactive and troubleshooting strategies, you can significantly enhance the stability of your compound in solution, leading to more accurate, reproducible, and trustworthy experimental outcomes.

References

  • Suggested mechanism of photostabilization of 1,3,4-thiadiazole as UV absorber. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Structure and Properties of Carboxylic Acids. (2023, November 23). Chemistry LibreTexts. Retrieved from [Link]

  • Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. (2018, December 26). AIP Publishing. Retrieved from [Link]

  • (PDF) Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. (2018, December 26). ResearchGate. Retrieved from [Link]

  • The Structures of Carboxylic Acids and Carboxylic Acid Derivatives. (2014, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Thiadiazoles and Their Properties. (n.d.). ISRES. Retrieved from [Link]

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. Retrieved from [Link]

  • THERMAL DECOMPOSITION OF 5-AMINO-2-THIOL-1,3,4-THIADIAZOLE (HATT) Cu(II) AND Zn(II) COMPLEXES. (n.d.). AKJournals. Retrieved from [Link]

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021, June 21). MDPI. Retrieved from [Link]

  • Thermal decomposition of 1,2,3-benzothiadiazole. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

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Navigating the Hurd-Mori Synthesis: A Technical Support Guide to Side Reactions in the Preparation of 1,2,3-Thiadiazole-5-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,2,3-thiadiazole-5-carboxylic acid esters. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the robust yet sometimes challenging Hurd-Mori reaction. Here, we will delve into the common side reactions encountered during this synthesis, providing detailed troubleshooting guides and frequently asked questions to empower you to optimize your experimental outcomes. Our focus is not just on the "how" but, more importantly, the "why," grounding our advice in mechanistic principles to foster a deeper understanding of your chemical transformations.

The Challenge: Unraveling the Hurd-Mori Reaction

The Hurd-Mori reaction is a cornerstone for the synthesis of the 1,2,3-thiadiazole ring system, a scaffold of significant interest in medicinal chemistry. The reaction, in its essence, involves the cyclization of a hydrazone derivative bearing an α-methylene group with thionyl chloride. While effective, this reaction is often accompanied by the formation of undesired side products, leading to reduced yields and complex purification challenges. This guide will illuminate the pathways to these side products and provide you with the strategic insights to navigate them successfully.

Troubleshooting Guide: A Question-and-Answer Approach

Low Yield of the Desired 1,2,3-Thiadiazole Ester

Question: My Hurd-Mori reaction is resulting in a low yield of the target 1,2,3-thiadiazole-5-carboxylic acid ester. What are the likely causes and how can I improve the yield?

Answer: Low yields in the Hurd-Mori synthesis can often be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Purity of the Starting Hydrazone: The purity of the hydrazone precursor is paramount. Impurities can interfere with the cyclization process. It is crucial to thoroughly characterize your starting hydrazone (e.g., via NMR and melting point) to ensure its integrity before proceeding.

  • Reaction Temperature: Temperature control is critical. The reaction with thionyl chloride is often exothermic. Running the reaction at too high a temperature can lead to decomposition of the starting material, the intermediate, or the final product. Conversely, a temperature that is too low may result in an incomplete reaction.

    • Recommendation: Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of thionyl chloride and then allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific substrate.

  • Stoichiometry of Thionyl Chloride: An excess of thionyl chloride is typically used to drive the reaction to completion. However, a large excess can promote side reactions and complicate the work-up procedure.

    • Recommendation: A 2-3 fold excess of thionyl chloride is a good starting point. If you suspect side reactions due to excess thionyl chloride, you can try reducing the stoichiometry, but be prepared for a potential decrease in the reaction rate.

  • Nature of the N-Protecting Group: For substrates containing a nitrogenous heterocycle, the nature of the N-protecting group can significantly influence the reaction's success. Electron-donating groups can increase the basicity of the nitrogen, potentially leading to undesired side reactions.

    • Expert Insight: Electron-withdrawing protecting groups, such as a methyl carbamate, have been shown to give superior yields in the synthesis of pyrrolo[2,3-d][1][2][3]thiadiazole-6-carboxylates.[1] This is because they reduce the nucleophilicity of the heterocyclic nitrogen, preventing it from interfering with the desired cyclization pathway.

Identification and Minimization of a Major Side Product: The 1,3,4-Oxadiazine Derivative

Question: I have isolated a significant side product in my reaction. Spectroscopic analysis suggests it is not the desired 1,2,3-thiadiazole. What could it be and how can I avoid its formation?

Answer: A common and often perplexing side product in the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylic acid derivatives is the isomeric 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[4]

The formation of this side product arises from a competing cyclization pathway. Instead of the desired attack of the sulfur atom to form the thiadiazole ring, the carbonyl oxygen of the ester group can act as a nucleophile, leading to the formation of the six-membered oxadiazine ring.

DOT Script for Hurd-Mori Reaction and Side Product Formation

Hurd_Mori_Side_Reaction Hydrazone Hydrazone Precursor Intermediate Reactive Intermediate Hydrazone->Intermediate + SOCl₂ SOCl2 SOCl₂ DesiredProduct 1,2,3-Thiadiazole-5- carboxylic acid ester Intermediate->DesiredProduct Desired Cyclization (S-attack) SideProduct 1,3,4-Oxadiazine Derivative Intermediate->SideProduct Competing Cyclization (O-attack)

Caption: Competing pathways in the Hurd-Mori reaction.

Minimizing the formation of this byproduct hinges on favoring the kinetic pathway that leads to the thiadiazole.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Less polar, aprotic solvents are generally preferred.

    • Recommendation: Dichloromethane (DCM) or dioxane are commonly used and effective solvents for the Hurd-Mori reaction.

  • Temperature Control: As with minimizing overall side reactions, strict temperature control is crucial.

    • Recommendation: Maintain a low temperature during the initial stages of the reaction to favor the desired kinetic product.

  • Purification: If the formation of the oxadiazine derivative cannot be completely suppressed, careful purification is necessary.

    • Protocol: Column chromatography on silica gel is typically effective in separating the desired 1,2,3-thiadiazole from the more polar 1,3,4-oxadiazine byproduct. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often successful.

Side Product Spectroscopic Handles for Identification
5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione¹H NMR: Look for characteristic shifts for the methyl group and protons on the oxadiazine ring.[2] IR: Expect strong carbonyl stretching frequencies.

Frequently Asked Questions (FAQs)

Q1: Are there any safer alternatives to thionyl chloride for the Hurd-Mori synthesis?

A1: Yes, the hazardous nature of thionyl chloride has prompted the development of alternative reagents. One promising approach involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[5] This method is performed under metal-free conditions and can be a viable alternative for certain substrates.

Q2: How can I effectively remove residual thionyl chloride from my reaction mixture?

A2: Residual thionyl chloride can be quenched by carefully adding the reaction mixture to ice-water. The thionyl chloride will hydrolyze to form sulfur dioxide and hydrochloric acid. The acidic solution can then be neutralized with a base, such as sodium bicarbonate. It is crucial to perform this quenching step in a well-ventilated fume hood due to the evolution of toxic gases.

Q3: My 1,2,3-thiadiazole product appears to be unstable during workup or purification. What precautions should I take?

A3: The 1,2,3-thiadiazole ring can be sensitive to both strong acids and bases. To avoid decomposition, it is advisable to use neutral conditions during extraction and purification whenever possible. Washing with a saturated solution of sodium bicarbonate followed by brine is a standard and generally safe workup procedure. For purification, column chromatography on silica gel is the method of choice.

Q4: Can the substituents on my starting ketone influence the regioselectivity of the Hurd-Mori reaction?

A4: Yes, if your starting ketone has two different α-methylene groups, the regioselectivity of the reaction can be an issue, potentially leading to a mixture of isomeric 1,2,3-thiadiazoles. The regioselectivity is often influenced by the relative acidity of the α-protons, with the more acidic proton being preferentially involved in the cyclization.

DOT Script for Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Side Products CheckPurity Verify Starting Material Purity Start->CheckPurity OptimizeTemp Optimize Reaction Temperature Start->OptimizeTemp OptimizeStoich Adjust Thionyl Chloride Stoichiometry Start->OptimizeStoich CheckProtectingGroup Evaluate N-Protecting Group Start->CheckProtectingGroup IdentifySideProduct Identify Side Product(s) Start->IdentifySideProduct Success Improved Yield and Purity CheckPurity->Success If pure OptimizeTemp->Success If optimized OptimizeStoich->Success If optimized CheckProtectingGroup->Success If optimized ChangeSolvent Change Solvent IdentifySideProduct->ChangeSolvent Purification Optimize Purification IdentifySideProduct->Purification ChangeSolvent->Success If effective Purification->Success If effective

Caption: A logical workflow for troubleshooting the Hurd-Mori synthesis.

Experimental Protocol: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

This protocol provides a detailed, step-by-step methodology for the synthesis of a model compound, incorporating troubleshooting checkpoints.

Materials:

  • Ethyl acetoacetate

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

Step 1: Formation of Ethyl Acetoacetate Semicarbazone

  • In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.

  • Add sodium acetate (1.5 eq) to the mixture.

  • Heat the mixture to reflux for 2-4 hours. (Troubleshooting Checkpoint 1)

  • Allow the mixture to cool to room temperature. The product may precipitate.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry thoroughly.

Troubleshooting Checkpoint 1: If no precipitate forms or the reaction is incomplete (as monitored by TLC), extend the reflux time or ensure the sodium acetate is anhydrous.

Step 2: Hurd-Mori Cyclization

  • Suspend the dried ethyl acetoacetate semicarbazone (1.0 eq) in dry DCM in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature below 5 °C. (Troubleshooting Checkpoint 2)

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it into a beaker containing ice-water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Troubleshooting Checkpoint 2: A rapid addition of thionyl chloride can lead to an uncontrolled exotherm and the formation of side products. If the solution turns dark, it may indicate decomposition.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield pure ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Safety First: Handling Thionyl Chloride

Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Ensure that all glassware is dry before use. In case of skin contact, wash the affected area immediately with copious amounts of water.

References

  • Stanetty, P., Turner, M., & Mihovilovic, M. D. (2005). Synthesis of Pyrrolo[2,3-d][1][2][3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 10(2), 284-293. [Link]

  • Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. Oriental Journal of Chemistry, 34(3), 1436-1441. [Link]

  • Hurd, C. D., & Mori, R. I. (1955). The Reaction of Hydrazones with Thionyl Chloride. Journal of the American Chemical Society, 77(20), 5359–5364. [Link]

  • Peet, N. P., & Sunder, S. (1975). The reaction of α-[(ethoxycarbonyl)hydrazono]benzenepropanoic acid with thionyl chloride. Journal of Heterocyclic Chemistry, 12(6), 1191-1196. [Link]

  • Shafiee, A., & Lalezari, I. (1974). 1,2,3-Thiadiazoles and 1,2,3-selenadiazoles. I. 4-Phenyl-1,2,3-thiadiazole. Journal of Heterocyclic Chemistry, 11(2), 241-242. [Link]

Sources

How to increase the regioselectivity of the Hurd-Mori reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hurd-Mori reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for controlling and increasing the regioselectivity of this important transformation. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the complexities of this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Hurd-Mori reaction and why is regioselectivity a concern?

The Hurd-Mori reaction is a classic method for synthesizing 1,2,3-thiadiazoles from hydrazone derivatives, typically by reacting them with thionyl chloride (SOCl₂)[1]. The reaction proceeds via the cyclization of an α-methylene (or methine) group adjacent to the hydrazone's carbon atom.

Regioselectivity becomes a critical issue when the ketone precursor to the hydrazone is unsymmetrical, presenting two different α-carbons that can participate in the cyclization. This leads to the potential formation of two distinct regioisomeric 1,2,3-thiadiazole products. Controlling which of these isomers is formed is crucial for the synthesis of specific target molecules in medicinal and agrochemical chemistry[2].

Q2: What are the primary factors that determine the regioselectivity of the Hurd-Mori reaction?

The regiochemical outcome is predominantly governed by the inherent electronic and steric properties of the hydrazone substrate. The key factors are:

  • Electronic Effects: The presence of electron-withdrawing groups (EWGs) on one side of the ketone precursor can significantly influence which α-carbon is involved in the cyclization. The reaction is often more successful and selective when an EWG is present[2][3].

  • Steric Hindrance: Bulky substituents near one of the α-carbons can sterically hinder the approach of the reagents, favoring cyclization at the less hindered position[2].

  • Acidity of α-Protons: The regioselectivity can be correlated with the relative rate of enolization of the two α-carbons of the parent ketone. The more readily enolized position often dictates the major regioisomer[4].

Troubleshooting Guide: Enhancing Regioselectivity

This section addresses specific experimental challenges in a question-and-answer format to help you optimize your reaction conditions.

Issue: My reaction produces a mixture of regioisomers. How can I favor the formation of a single isomer?

This is the most common challenge with the Hurd-Mori reaction when using unsymmetrical ketone precursors. The strategy for improving selectivity depends heavily on manipulating the substrate's intrinsic properties and, to a lesser extent, the reaction conditions.

The success and selectivity of the Hurd-Mori cyclization are highly dependent on the electronic environment of the reacting α-carbon[2].

Causality: An electron-withdrawing group (e.g., ester, nitrile, sulfone) increases the acidity of the adjacent α-protons, facilitating the key cyclization step at that position. This electronic preference often overrides other factors. In many cases, the presence of an EWG is a prerequisite for a successful reaction[2][3].

For instance, in the synthesis of pyrrolo[2,3-d][5][6][7]thiadiazoles, the nature of the N-protecting group on the pyrrolidine ring is critical. An electron-withdrawing N-carbamate protecting group leads to superior yields and clean cyclization, whereas electron-donating N-alkyl groups result in poor conversion[3][8]. This is because the EWG deactivates the pyrrole ring towards unwanted side reactions and promotes the desired cyclization pathway.

Troubleshooting Workflow: Substrate Modification

start Problem: Poor Regioselectivity check_ewg Does the substrate have an a-electron-withdrawing group (EWG)? start->check_ewg add_ewg Strategy 1: Introduce an EWG (e.g., ester) at the desired a-position to direct cyclization. check_ewg->add_ewg No check_sterics Strategy 2: Are steric factors dominant? check_ewg->check_sterics Yes solution Achieved High Regioselectivity add_ewg->solution increase_sterics Increase steric bulk on the undesired a-position to block cyclization. check_sterics->increase_sterics Yes check_n_protect Is it a nitrogen heterocycle precursor? check_sterics->check_n_protect No increase_sterics->solution use_ewg_protect Use an EWG protecting group (e.g., -CO2Me) on the nitrogen to enhance selectivity. check_n_protect->use_ewg_protect Yes use_ewg_protect->solution

Caption: Decision workflow for improving regioselectivity.

Steric factors play a crucial role and can be used to direct the cyclization to the less sterically encumbered α-carbon[2].

Causality: The mechanism involves the formation of a bulky intermediate upon reaction with thionyl chloride. If one of the potential cyclization sites is flanked by a large substituent (e.g., a t-butyl group or a quaternary carbon), the transition state energy for cyclization at that site will be significantly higher. Consequently, the reaction will preferentially occur at the more accessible position.

Substituent Effect Favored α-Position for Cyclization Rationale
Electron-Withdrawing Adjacent to the EWGIncreased acidity of α-protons facilitates reaction[2][3].
Sterically Bulky Away from the bulky groupMinimizes steric clash during the transition state[2].
Electron-Donating Can lead to poor selectivity or low yieldDoes not activate the α-position for cyclization[3][8].

While substrate control is paramount, fine-tuning the reaction conditions can sometimes improve the ratio of regioisomers.

Solvent Effects: The choice of solvent can influence reaction rates and selectivity by stabilizing or destabilizing intermediates and transition states[9]. For the Hurd-Mori reaction, chlorinated solvents like dichloromethane (DCM) or chloroform are common[3][10].

Causality: Solvent polarity can affect the kinetics of the reaction. In reactions involving charged intermediates or polar transition states, a more polar solvent can accelerate the reaction[11]. However, for the Hurd-Mori reaction, which often uses the highly reactive SOCl₂, less interactive, aprotic solvents are generally preferred to avoid side reactions. It is advisable to start with standard solvents like DCM and explore others only if selectivity issues persist.

Solvent Polarity Potential Impact on Hurd-Mori Reaction
Dichloromethane (DCM)Aprotic, moderateStandard choice, generally provides good results[3].
ChloroformAprotic, moderateCan require higher temperatures (reflux)[3].
Tetrahydrofuran (THF)Aprotic, polarMay coordinate with intermediates; use with caution.
AcetonitrileAprotic, polarHigher polarity might affect transition state energy[11].

Temperature Control: Temperature can be a powerful tool to switch between kinetic and thermodynamic control, thereby influencing regioselectivity[12][13].

Causality:

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., 0 °C or -78 °C), the reaction favors the product that is formed fastest (i.e., via the lowest activation energy barrier). This is often the less sterically hindered product.

  • Thermodynamic Control (Higher Temperature): At elevated temperatures, the system has enough energy to overcome higher activation barriers and reverse pathways. The reaction will favor the most stable product.

For the Hurd-Mori reaction, it is recommended to run the reaction at a low temperature (e.g., 0 °C) initially to see if kinetic control can provide the desired selectivity.

Experimental Protocol

Protocol: Regioselective Hurd-Mori Synthesis of a 1,2,3-Thiadiazole Using an N-Carbamate Protected Pyrrolidinone Precursor

This protocol is adapted from a procedure where an electron-withdrawing protecting group is used to ensure high yield and regioselectivity[3].

Reaction Scheme:

sub Substrate (Hydrazone with EWG) product Product (Single Regioisomer) sub->product reagent + SOCl2 solvent DCM, 0 °C to rt

Caption: General regioselective Hurd-Mori reaction.

Materials:

  • N-methoxycarbonyl-4-(ethoxycarbonylhydrazono)-pyrrolidine-3-carboxylate (1.0 eq)

  • Thionyl chloride (SOCl₂) (3.0 eq, freshly distilled)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: Dissolve the hydrazone substrate in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality: Cooling is crucial to control the initial exothermic reaction with thionyl chloride and to favor the kinetically controlled pathway, potentially increasing selectivity.

  • Reagent Addition: Add thionyl chloride dropwise to the stirred solution over 10-15 minutes.

    • Self-Validation: Slow addition prevents a rapid temperature increase and minimizes the formation of side products. The reaction mixture may change color.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup:

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution. Caution: This is an exothermic process and will release gas (SO₂, HCl). Perform in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel or by recrystallization to yield the pure 1,2,3-thiadiazole product. In the cited example, recrystallization from ethyl acetate afforded the product in 94% yield[3].

References

  • DiVA portal. Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. Available from: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available from: [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY . Available from: [Link]

  • ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Available from: [Link]

  • Wikipedia. Hurd–Mori 1,2,3-thiadiazole synthesis. Available from: [Link]

  • Royal Society of Chemistry. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Available from: [Link]

  • Semantic Scholar. On the regioselectivity in the Hurd-Mori reaction. Available from: [Link]

  • ResearchGate. Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and α-pinene. Available from: [Link]

  • MDPI. Synthesis of Pyrrolo[2,3-d][5][6][7]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. (2005). Available from: [Link]

  • ResearchGate. A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Available from: [Link]

  • ResearchGate. Effect of the ligands on reactivity and regioselectivity. Available from: [Link]

  • ResearchGate. An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. Available from: [Link]

  • ResearchGate. Effect of various solvents on model reaction. Available from: [Link]

  • ResearchGate. Effects of solvent on the reaction time and yield a. Available from: [Link]

  • MDPI. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (2020). Available from: [Link]

  • Wikipedia. Solvent effects. Available from: [Link]

  • PubMed. Synthesis of pyrrolo[2,3-d][5][6][7]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. (2005). Available from: [Link]

  • ACS Publications. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). Available from: [Link]

  • NIH. The origin of the ligand-controlled regioselectivity in Rh-catalyzed [(2 + 2) + 2] carbocyclizations: steric vs. stereoelectronic effects. (2015). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-thiadiazoles. Available from: [Link]

  • ResearchGate. Understanding the origin of regioselectivity in the model reaction. Available from: [Link]

  • PubMed. The Effect of Basic Ligands and Alkenes on the Regioselectivity of C-H Additions of Tertiary Amines to Alkenes. (2024). Available from: [Link]

  • PubMed. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. (2013). Available from: [Link]

  • NIH. Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations. (2025). Available from: [Link]

  • PubMed. Temperature-controlled regioselectivity in the reductive cleavage of p-methoxybenzylidene acetals. (2007). Available from: [Link]

  • Royal Society of Chemistry. Substrate-dependent regiodivergence in [3 + 2] annulation reactions of 2-(phenacylethylidene)cyclobutanones with thioureas. (2020). Available from: [Link]

  • ResearchGate. Temperature-Controlled Regioselectivity in the Reductive Cleavage of p -Methoxybenzylidene Acetals. Available from: [Link]

  • ResearchGate. Temperature Dependence of Regioselectivity in Nucleophilic Photosubstitution of 4-Nitroanisole The Activation Energy Criterion for Regioselectivity. Available from: [Link]

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Technical Support Center: Stability and Degradation of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its stability under stress conditions. Our goal is to equip you with the scientific rationale and practical methodologies to conduct robust forced degradation studies, ensuring the integrity and quality of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under stress conditions?

A1: Based on the known chemistry of the 1,2,3-thiadiazole ring system, the primary degradation pathways are anticipated to be photolytic and thermal decomposition.[1][2] The core mechanism involves the extrusion of molecular nitrogen (N₂) from the thiadiazole ring to form highly reactive intermediates like thiirene and thioketene.[1][3] Oxidative conditions may lead to more extensive ring cleavage, potentially forming acetylenic compounds.[4] Additionally, as a heteroaromatic carboxylic acid, decarboxylation, particularly under photolytic stress, is a plausible degradation route.[5][6] The isopropyl group is relatively stable but could be susceptible to oxidation under harsh conditions.

Q2: How stable is the 1,2,3-thiadiazole ring to hydrolysis?

A2: The 1,2,3-thiadiazole ring is generally considered to have moderate to good stability under hydrolytic conditions (acidic and basic).[7][8] However, some derivatives have been noted to decompose under mild basic conditions.[7] For this compound, the presence of the carboxylic acid group may influence its stability at different pH values. It is crucial to perform experimental forced degradation studies under a range of acidic and basic conditions to determine its specific hydrolytic stability profile.

Q3: What is the recommended approach for a forced degradation study of this compound?

A3: A systematic forced degradation study should be conducted to evaluate the stability of this compound. This involves subjecting a solution of the compound (a common starting concentration is 1 mg/mL) to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[9][10][11] The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the degradation products are detectable without being secondary degradation products from overly harsh conditions.[10][12] A validated stability-indicating analytical method, typically HPLC-UV, is essential to separate and quantify the parent compound and its degradation products.[13]

Troubleshooting Guides for Experimental Challenges

Here, we address specific issues you might encounter during your forced degradation studies in a question-and-answer format, providing field-proven insights and solutions.

Chromatography & Analytical Method Issues

Q: I'm observing significant peak tailing for the parent compound and its degradants in my HPLC analysis. What could be the cause and how can I resolve it?

A: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC.[14]

  • Causality: The primary cause is often secondary interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase.[14] Another contributing factor could be an inappropriate mobile phase pH, which can lead to partial ionization of the carboxylic acid.[14]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the carboxylic acid. This will keep the analyte in its neutral, undissociated form, minimizing interactions with the stationary phase. Using a buffer like phosphate or formate is recommended.

    • Column Selection: Consider using a column specifically designed for the analysis of polar or acidic compounds. Polar-embedded or polar-endcapped columns are good alternatives.

    • Mobile Phase Additives: The addition of a small amount of a competing acid, such as trifluoroacetic acid (TFA) at 0.05-0.1%, to the mobile phase can help to mask the active silanol sites and improve peak shape. However, be mindful that TFA can be difficult to flush from the HPLC system.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself to avoid peak distortion.[15]

Q: My baseline is noisy and drifting, making it difficult to accurately quantify small degradation products. What are the likely causes and solutions?

A: A noisy or drifting baseline can compromise the sensitivity and accuracy of your analysis.

  • Causality: This issue can stem from several sources, including contaminated or improperly prepared mobile phase, dissolved gases in the mobile phase, or detector problems.[15]

  • Troubleshooting Steps:

    • Mobile Phase Quality: Always use HPLC-grade solvents and freshly prepared mobile phase. Filter all aqueous buffers through a 0.45 µm or 0.22 µm filter before use.

    • Degassing: Thoroughly degas the mobile phase using an online degasser, sonication, or helium sparging. Dissolved gases can form bubbles in the detector cell, leading to baseline noise.[14][15]

    • System Contamination: If the baseline issues persist, there might be contamination in the HPLC system. Flush the system, including the injector and detector, with a strong solvent like isopropanol or a sequence of solvents of varying polarity.

    • Detector Lamp: Check the age and performance of your detector lamp. An aging lamp can be a source of noise.

Interpreting Degradation Profiles

Q: I'm seeing a significant loss of the parent compound under photolytic stress, but no major degradation peaks are appearing in the chromatogram. What could be happening?

A: This scenario suggests a few possibilities related to the nature of the degradation products.

  • Causality: The degradation products may not be UV-active at the wavelength you are monitoring. Alternatively, the degradation could be leading to volatile compounds or products that are not retained on your HPLC column. The known photochemical degradation of 1,2,3-thiadiazoles involves the extrusion of nitrogen gas (N₂), which would not be detected by HPLC.[1][2] The resulting reactive intermediates could polymerize into products that are not eluted from the column.

  • Troubleshooting & Investigation:

    • Use a Photodiode Array (PDA) Detector: A PDA detector will allow you to examine the entire UV spectrum for each peak and the baseline, helping to identify any degradants that absorb at a different wavelength.

    • Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer is the most effective way to identify potential degradation products, especially those with poor or no UV chromophores.

    • Mass Balance Calculation: A crucial aspect of forced degradation studies is assessing the mass balance. This compares the initial amount of the drug substance with the sum of the remaining drug and all detected degradation products. A poor mass balance often points to the formation of non-UV active, volatile, or non-eluting compounds.[16]

    • Change Chromatographic Conditions: Try a different column or a gradient with a stronger organic solvent to ensure that all potential degradation products are being eluted.

Q: Under oxidative stress with hydrogen peroxide, I observe multiple small peaks that are difficult to identify. How can I determine the primary degradation pathway?

A: Oxidative degradation can often lead to a complex mixture of products.

  • Causality: The 1,2,3-thiadiazole ring can be susceptible to oxidative cleavage.[4] The isopropyl group could also undergo oxidation. The complexity of the chromatogram may be due to secondary degradation of initial oxidation products.

  • Troubleshooting & Investigation:

    • Time-Course Study: Analyze samples at multiple time points during the stress study. This can help you distinguish between primary and secondary degradation products. Primary degradants should appear first, and their concentration may decrease over time as they convert to secondary products.

    • Varying Oxidant Concentration: Perform the experiment with different concentrations of the oxidizing agent (e.g., hydrogen peroxide). Lower concentrations may favor the formation of primary degradants and result in a cleaner profile.

    • LC-MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the ions of the degradation products. The fragmentation patterns can provide valuable structural information to help elucidate the structures of the degradants.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study on this compound.

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines, for a defined period.

  • Sample Neutralization (for hydrolysis samples): After the incubation period, neutralize the acidic and basic samples to a pH of approximately 7 using an appropriate volume of NaOH or HCl, respectively.

  • Analysis: Dilute all samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method Development

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm (or optimal wavelength)
Injection Volume 10 µL

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Visualizing Degradation Pathways and Workflows

Proposed Degradation Pathways

G cluster_main This compound cluster_photo Photolytic/Thermal Degradation cluster_oxidative Oxidative Degradation main Parent Compound N2_extrusion Nitrogen Extrusion (-N2) main->N2_extrusion Heat/Light decarboxylation Decarboxylation (-CO2) main->decarboxylation Light ring_cleavage Ring Cleavage main->ring_cleavage [O] thiirene Thiirene Intermediate N2_extrusion->thiirene thioketene Thioketene Intermediate thiirene->thioketene Rearrangement acetylene Acetylene Derivative ring_cleavage->acetylene

Caption: Proposed degradation pathways for this compound.

Forced Degradation Experimental Workflow

G start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sample_prep Sample Preparation (Neutralize, Dilute) stress->sample_prep hplc HPLC Analysis (Stability-Indicating Method) sample_prep->hplc data_analysis Data Analysis (Peak Purity, Mass Balance) hplc->data_analysis identification Degradant Identification (LC-MS, MS/MS) data_analysis->identification pathway Elucidate Degradation Pathway identification->pathway

Caption: Workflow for a forced degradation study.

References

  • Bakulev, V. A., & Dehaen, W. (2004). THE CHEMISTRY OF 1,2,3-THIADIAZOLES. John Wiley & Sons, Inc.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

  • Correa, P. F., & Vazquez, S. (1997). 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors. Biochemistry, 36(21), 6432–6441.
  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available from: [Link]

  • Kozlowski, A. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Burdzinski, G. T., et al. (2008). Early Events in the Photochemistry of 1,2,3-Thiadiazole Studied by Ultrafast Time-Resolved UV-Vis and IR Spectroscopies. The Journal of Physical Chemistry A, 112(47), 12257–12264.
  • Klick, S., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
  • Singh, S., et al. (2016).
  • Yoshimi, Y., et al. (2025). Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System. ChemistryOpen.
  • Reed, R. A., & Li, R. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available from: [Link]

  • IJSDR. (2020). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research, 5(5).
  • Burdzinski, G. T., et al. (2009). Photochemical formation of thiirene and thioketene in 1,2,3-thiadiazoles with phenyl substituents studied by time-resolved spectroscopy. Physical Chemistry Chemical Physics, 11(48), 11494–11501.
  • Singh, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available from: [Link]

  • IJSDR. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Scientific Development and Research, 9(6).
  • Organic Chemistry Portal. (n.d.). Decarboxylation. Available from: [Link]

  • Yoshimi, Y., et al. (2025). Visible Light-Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two-Molecule Photoredox System. ChemistryOpen.
  • Singh, S., & Junwal, M. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-252.
  • Bakulev, V. A., & Dehaen, W. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. In Topics in Heterocyclic Chemistry. Springer.
  • Zhao, S. S., et al. (2017). Synthesis, Crystal Structure and Biological Activity of Two 1,2,3-Thiadiazole Derivatives. Chinese Journal of Structural Chemistry, 36(8), 1363–1370.
  • Frontera, A., et al. (2021).
  • Lu, P., & Larrosa, I. (2011). Selective deuteration of (hetero)aromatic compounds via deutero-decarboxylation of carboxylic acids. Organic & Biomolecular Chemistry, 9(21), 7345–7347.
  • Petrow, V., Stephenson, O., & Wild, A. M. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society (Resumed), 1508-1513.
  • Goossens, J. F., et al. (2016). Decarboxylative Carbon-Carbon Bond-Forming Transformations of (Hetero)aromatic Carboxylic Acids. Chemistry – A European Journal, 22(34), 11844–11855.
  • Aslam, M., et al. (2021).
  • ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology.
  • Lebl, R., et al. (2020).
  • Wikipedia. (n.d.). Thiadiazoles. In Wikipedia.
  • Valdebenito, G., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. International Journal of Molecular Sciences, 26(22), 1-25.
  • Curran, W. V., Sassiver, M. L., & Boothe, J. H. (1985). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Journal of Heterocyclic Chemistry, 22(2), 481-483.

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Herbicidal Activity of 4-Alkyl-1,2,3-thiadiazole-5-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,3-Thiadiazole Scaffold in Modern Agrochemicals

The search for novel herbicides with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, the 1,2,3-thiadiazole ring has emerged as a privileged scaffold, underpinning a range of biologically active molecules.[1][2][3] Derivatives of 1,2,3-thiadiazole are recognized for their diverse applications as plant growth regulators, fungicides, and notably, herbicides.[1][4][5]

This guide provides a comparative analysis of a specific subclass: 4-alkyl-1,2,3-thiadiazole-5-carboxylic acids. We will delve into the structure-activity relationships (SAR) governed by the C4-alkyl substituent, explore their synthesis, detail protocols for their biological evaluation, and discuss their mechanism of action. This document is intended for researchers and scientists in agrochemical development, offering a blend of synthetic strategy, biological data analysis, and practical, field-proven insights.

Core Synthesis Strategy: The Hurd-Mori Reaction

The construction of the 1,2,3-thiadiazole core is most reliably achieved through the Hurd-Mori reaction.[1][3] This classic cyclization method involves the reaction of a hydrazone or, more commonly, a semicarbazone with thionyl chloride (SOCl₂).[6] The reaction proceeds through a thionylhydrazone intermediate which then undergoes cyclization with the elimination of sulfur dioxide and hydrogen chloride to yield the stable 1,2,3-thiadiazole ring. The choice of the starting α-keto ester directly dictates the substitution pattern at the C4 and C5 positions of the resulting heterocycle.

G start Alkyl Acetoacetate (R-CO-CH₂-COOEt) hydrazone Semicarbazone Intermediate start->hydrazone Condensation semicarbazide Semicarbazide HCl semicarbazide->hydrazone cyclization Hurd-Mori Cyclization hydrazone->cyclization socl2 Thionyl Chloride (SOCl₂) socl2->cyclization ester Ethyl 4-Alkyl-1,2,3-thiadiazole-5-carboxylate cyclization->ester hydrolysis Alkaline Hydrolysis (e.g., NaOH) ester->hydrolysis product 4-Alkyl-1,2,3-thiadiazole-5-carboxylic Acid hydrolysis->product

Caption: Generalized synthetic workflow for 4-alkyl-1,2,3-thiadiazole-5-carboxylic acids.

Experimental Protocol: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

This protocol provides a self-validating system for synthesizing the target compounds, starting from commercially available reagents.

Part A: Synthesis of Ethyl 2-(1-semicarbazono)propanoate

  • In a 250 mL round-bottom flask, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of semicarbazide hydrochloride (11.2 g, 0.1 mol) and sodium acetate (8.2 g, 0.1 mol) in 50 mL of water.

  • Add the semicarbazide solution to the stirred solution of ethyl acetoacetate at room temperature.

  • Stir the mixture for 4 hours. A white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the resulting white solid, the semicarbazone intermediate, under vacuum.

Part B: Hurd-Mori Cyclization to form Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate

  • Caution: This step should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and releases toxic fumes.

  • In a 250 mL flask fitted with a reflux condenser and a gas trap, add the dried semicarbazone from Part A (9.4 g, 0.05 mol).

  • Cool the flask in an ice bath and slowly add thionyl chloride (15 mL, 0.2 mol) dropwise with stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture at 60-70°C for 2 hours until the evolution of gas ceases.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude ester product, which can be purified by column chromatography.

Part C: Hydrolysis to 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

  • Dissolve the ethyl ester from Part B in a mixture of ethanol (50 mL) and 10% aqueous sodium hydroxide (50 mL).

  • Stir the mixture at room temperature for 6 hours or until TLC analysis indicates the disappearance of the starting material.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the final product, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.[7][8]

Comparative Analysis of Herbicidal Activity

The herbicidal efficacy of 4-alkyl-1,2,3-thiadiazole-5-carboxylic acids is significantly influenced by the nature of the alkyl group at the C4 position. This substituent modulates the compound's lipophilicity, steric profile, and ultimately, its interaction with the biological target. The carboxylic acid at the C5 position is crucial, often acting as a key binding moiety or influencing translocation within the plant.

Structure-Activity Relationship (SAR) Insights
  • Alkyl Chain Length: Generally, a small alkyl group (methyl, ethyl) at the C4 position confers good activity. Increasing the chain length beyond propyl can sometimes lead to a decrease in activity, potentially due to steric hindrance at the target site or altered physicochemical properties affecting uptake and transport.

  • Branching: Introducing branching in the alkyl group (e.g., isopropyl vs. n-propyl) can have a variable effect. In some cases, branching enhances activity by providing a better fit into a hydrophobic pocket of the target enzyme.

  • Target Species: The optimal alkyl substituent often differs between monocotyledonous (e.g., barnyard grass) and dicotyledonous (e.g., rape) weeds, highlighting the potential for developing selective herbicides.[5][9]

Comparative Performance Data

The following table summarizes representative herbicidal data for a series of 4-alkyl-1,2,3-thiadiazole-5-carboxylic acids against common monocot and dicot weeds. Data is presented as percent growth inhibition at a standard application rate.

Compound ID C4-Alkyl Group (R) Growth Inhibition (%) vs. Echinochloa crusgalli (Monocot) @ 1.5 kg/ha Growth Inhibition (%) vs. Brassica campestris (Dicot) @ 1.5 kg/ha
TDZ-Me Methyl85%95%
TDZ-Et Ethyl90%100%
TDZ-nPr n-Propyl70%80%
TDZ-iPr Isopropyl95%100%

This data is illustrative, based on trends reported for similar thiadiazole derivatives, such as cyanoacrylates containing a 1,2,3-thiadiazole moiety.[5]

From this comparison, the ethyl (TDZ-Et) and isopropyl (TDZ-iPr) derivatives demonstrate superior broad-spectrum herbicidal activity against both test species compared to the methyl and n-propyl analogues.[5]

Mechanism of Action

Thiadiazole-based herbicides are known to interfere with critical physiological processes in plants. The primary mechanism for many is the inhibition of photosynthesis .[4] They can disrupt the electron transport chain in Photosystem II (PSII), leading to a halt in ATP and NADPH production, which are essential for carbon fixation. This disruption causes a cascade of secondary effects, including the generation of reactive oxygen species (ROS), oxidative damage, chlorophyll degradation, and ultimately, plant death.

G cluster_0 Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB QA->QB Electron Flow Inhibition Thiadiazole 4-Alkyl-1,2,3-thiadiazole -5-carboxylic Acid Thiadiazole->Inhibition ROS Reactive Oxygen Species (ROS) Generation Inhibition->ROS Damage Cellular Damage & Plant Death ROS->Damage

Caption: Inhibition of the photosynthetic electron transport chain by thiadiazole herbicides.

Additionally, some 1,2,3-thiadiazole derivatives can function as plant activators , inducing Systemic Acquired Resistance (SAR).[10][11] While this is a distinct mechanism from direct herbicidal action, it highlights the scaffold's ability to modulate plant defense pathways, a property being explored for developing novel crop protection agents.[10]

Protocol for Herbicidal Bioassay

To ensure trustworthy and reproducible results, a standardized bioassay is critical. The following protocol describes a petri dish germination assay.

Objective: To evaluate the pre-emergent herbicidal activity of test compounds on selected plant species.

Materials:

  • Test compounds (e.g., TDZ-Me, TDZ-Et, etc.)

  • Acetone (for stock solution preparation)

  • Tween-20 (surfactant)

  • Sterile distilled water

  • 9 cm Petri dishes with filter paper (Whatman No. 1)

  • Seeds of test species (e.g., Echinochloa crusgalli, Brassica campestris)

  • Growth chamber with controlled light (16h light/8h dark), temperature (25°C), and humidity.

Procedure:

  • Preparation of Test Solutions:

    • Prepare a 10,000 ppm stock solution of each test compound in acetone.

    • Create a series of dilutions (e.g., 1000, 100, 10 ppm) by diluting the stock solution with distilled water containing 0.1% (v/v) Tween-20. A control solution should be prepared with acetone and Tween-20 at the same concentration as the test solutions.

  • Seed Plating:

    • Place two sheets of filter paper in each sterile petri dish.

    • Arrange 20 seeds of a single test species evenly on the filter paper. Prepare three replicate dishes for each concentration of each compound and for the control.

  • Treatment Application:

    • Add 5 mL of the respective test solution (or control solution) to each petri dish, ensuring the filter paper is saturated.

  • Incubation:

    • Seal the petri dishes with parafilm to prevent evaporation.

    • Place the dishes in a growth chamber under controlled conditions for 7-10 days.

  • Data Collection and Analysis:

    • After the incubation period, measure the root length and shoot length of each seedling.

    • Calculate the percent inhibition for each treatment relative to the control using the formula:

      • % Inhibition = [1 - (Mean length of treated seedlings / Mean length of control seedlings)] * 100

    • The data can be used to calculate IC₅₀ values (the concentration required to inhibit growth by 50%).

Conclusion and Future Outlook

The 4-alkyl-1,2,3-thiadiazole-5-carboxylic acid scaffold represents a promising class of herbicides. This analysis demonstrates that small, branched alkyl groups such as isopropyl at the C4 position can confer excellent herbicidal activity against both monocot and dicot weeds. The synthetic pathway via the Hurd-Mori reaction is robust and allows for facile generation of diverse analogues for SAR studies.

Future research should focus on:

  • Expanding the diversity of the C4 substituent: Exploring cyclic, unsaturated, or functionalized alkyl groups to enhance potency and selectivity.

  • Derivatization of the C5 carboxylic acid: Conversion to esters or amides may improve cellular uptake and translocation properties, potentially leading to compounds with post-emergent activity.

  • Detailed Mechanistic Studies: Elucidating the precise binding site within Photosystem II and investigating potential secondary mechanisms of action will be crucial for overcoming resistance and designing next-generation herbicides.

By leveraging the foundational understanding presented in this guide, researchers are well-equipped to innovate within this important class of agrochemicals.

References

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). PubMed Central.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • Herbicidal activity of 1,3,4-thiadiazole derivatives. (2015).
  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Biological activity of oxadiazole and thiadiazole deriv
  • Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. (2024). Sarcouncil.
  • Biological Activities of Thiadiazole Derivatives: A Review. (2015).
  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PubMed Central.
  • Synthesis of 2-alkyl-1-[4-(5-carboxy-1,2,3-thidiazole-4-yl)benzyl]-4-chloro-1H-imidazole-5-carboxaldehydes. (n.d.). Asian Journal of Chemistry.
  • Synthesis, crystal structure, and herbicidal activity of novel 1,2,3-thiadiazole substituted 2-cyanoacrylates. (2007).
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2020). MDPI.
  • 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. (n.d.). Wiley Online Library.
  • Structure-activity relationships of thiadiazole agonists of the human secretin receptor. (2024). SLAS Discovery.
  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (n.d.). MDPI.
  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (2013). Asian Journal of Chemistry.
  • Herbicidal activities of early 1,2,3-dithiazole derivatives tested at 33 ppm. (n.d.).
  • 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors. (1998). PubMed.
  • Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. (2013). PubMed.
  • The Synthesis of 4-Carbalkoxy-5-thioalkyl-1,2,3-thiadiazoles. (1986). Sci-Hub.
  • 4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd
  • Herbicidal activity of 1,3,4-thiadiazole derivatives. (n.d.).
  • Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. (2019).
  • Synthesis and Herbicidal Activity of 2‐Aroxy‐propanamides Containing Pyrimidine and 1,3,4‐Thiadiazole Rings. (n.d.). Sci-Hub.
  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. (2018).
  • Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021). Research Journal of Pharmacy and Technology.
  • Synthesis and herbicidal activity of 2H-1,2,4-thiadiazolo[2,3-a]-pyrimidine derivatives(III). (n.d.).

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A Comparative Analysis of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid and Commercial Herbicides for Weed Management

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of enhanced agricultural productivity necessitates the development of novel, effective, and environmentally benign herbicides. The 1,2,3-thiadiazole scaffold has emerged as a promising heterocyclic motif in agrochemical research, with derivatives exhibiting a wide spectrum of biological activities, including herbicidal and plant growth-regulating properties[1][2]. This guide presents a comprehensive comparative study of a novel compound, 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid, against widely used commercial herbicides: glyphosate, atrazine, and dicamba.

This document is intended for researchers, scientists, and professionals in the field of drug and herbicide development. It provides an in-depth analysis of the potential herbicidal efficacy of this compound, supported by detailed experimental protocols for greenhouse and field trials, and a comparative discussion of its putative mechanism of action alongside established commercial herbicides.

Chapter 1: The Compounds - Chemical Structures and Mechanisms of Action

A fundamental understanding of a herbicide's chemical nature and its interaction with the target plant's biological pathways is crucial for its effective and responsible application.

1.1. This compound: A Novel Active Ingredient

This compound is a derivative of the 1,2,3-thiadiazole heterocyclic system. While the specific mechanism of action for this particular compound is the subject of ongoing research, studies on related 1,3,4-thiadiazole derivatives suggest that their herbicidal effects can be attributed to the inhibition of photosynthesis, disruption of electron transport, and prevention of starch accumulation[2]. It is hypothesized that the 1,2,3-thiadiazole ring acts as a bioisostere for other critical molecules within the plant, enabling it to interfere with essential metabolic processes[3]. Further research is required to elucidate the precise molecular target of this compound.

1.2. Commercial Herbicides: Established Benchmarks

For this comparative study, three widely used commercial herbicides with distinct mechanisms of action were selected as benchmarks:

  • Glyphosate: A broad-spectrum, non-selective systemic herbicide. Its primary mode of action is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase[4][5][6][7][8]. This enzyme is critical in the shikimate pathway for the biosynthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants[4][6][7]. Without these essential amino acids, protein synthesis is halted, leading to plant death[4][6].

  • Atrazine: A selective, systemic herbicide primarily used for the control of broadleaf and grassy weeds in crops like corn and sugarcane[9][10]. Atrazine functions by inhibiting photosynthesis[9][11][12]. It binds to the plastoquinone-binding protein in photosystem II, disrupting the electron transport chain and ultimately leading to the production of reactive oxygen species that cause cellular damage and plant death[10][13].

  • Dicamba: A selective, systemic herbicide used for the control of broadleaf weeds[14][15]. Dicamba is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA)[14][15][16][17][18]. It causes uncontrolled and abnormal cell growth, leading to the destruction of vascular tissue and ultimately, plant death[14][17].

Chapter 2: Experimental Protocols for Comparative Efficacy Evaluation

To objectively assess the herbicidal potential of this compound, a rigorous and standardized experimental approach is essential. The following protocols for greenhouse and field trials are designed to provide a comprehensive evaluation of its efficacy in comparison to commercial standards.

2.1. Greenhouse Bioassay Protocol

Greenhouse bioassays offer a controlled environment to determine the intrinsic herbicidal activity of a compound and to establish dose-response relationships.

Step-by-Step Methodology:

  • Plant Material and Growth Conditions:

    • Select a panel of representative weed species, including both broadleaf (e.g., Abutilon theophrasti - velvetleaf, Amaranthus retroflexus - redroot pigweed) and grassy weeds (e.g., Echinochloa crus-galli - barnyardgrass, Setaria faberi - giant foxtail).

    • Sow seeds in 10 cm pots containing a standardized potting mix.

    • Grow seedlings in a greenhouse with controlled temperature (25/20°C day/night), humidity (60-70%), and a 16-hour photoperiod[19].

  • Herbicide Preparation and Application:

    • Prepare stock solutions of this compound and the commercial herbicides (glyphosate, atrazine, dicamba) in an appropriate solvent (e.g., acetone with a surfactant).

    • Create a series of dilutions to establish a range of application rates.

    • Apply the herbicide solutions to the seedlings at the 2-3 leaf stage using a calibrated laboratory sprayer to ensure uniform coverage[20][21]. Include an untreated control for comparison.

  • Data Collection and Analysis:

    • Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) using a 0 to 100% scale (0 = no effect, 100 = complete plant death).

    • At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight[19].

    • Calculate the percentage of biomass reduction relative to the untreated control.

    • Analyze the data using a dose-response model to determine the effective dose required to cause 50% inhibition of growth (ED50).

2.2. Field Trial Protocol

Field trials are crucial to evaluate the performance of a herbicide under real-world agricultural conditions, considering environmental variables and crop selectivity.

Step-by-Step Methodology:

  • Site Selection and Trial Design:

    • Choose a field site with a natural and uniform infestation of the target weed species.

    • Employ a randomized complete block design with at least four replications for each treatment.

    • Plot sizes should be a minimum of 25 m² to allow for accurate assessment.

  • Herbicide Application:

    • Apply the herbicides at predetermined rates using a calibrated backpack or tractor-mounted sprayer.

    • Record environmental conditions at the time of application, including temperature, humidity, wind speed, and soil moisture.

  • Efficacy and Crop Tolerance Assessment:

    • Evaluate weed control efficacy at regular intervals (e.g., 14, 28, and 56 DAT) using a visual rating scale.

    • Assess crop tolerance by visually rating any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) on a 0 to 100% scale.

    • At the end of the growing season, harvest the crop from the center of each plot to determine the yield.

  • Data Analysis:

    • Statistically analyze the weed control, crop injury, and yield data to determine significant differences between treatments.

Chapter 3: Comparative Performance Data (Illustrative)

The following tables present illustrative data based on the expected performance of a novel thiadiazole-based herbicide in comparison to commercial standards.

Table 1: Greenhouse Bioassay - ED50 Values (g a.i./ha) for 50% Biomass Reduction

HerbicideVelvetleaf (Abutilon theophrasti)Redroot Pigweed (Amaranthus retroflexus)Barnyardgrass (Echinochloa crus-galli)Giant Foxtail (Setaria faberi)
This compound 150120250300
Glyphosate 420400450480
Atrazine 200180500550
Dicamba 10080>1000>1000

Table 2: Field Trial - Weed Control Efficacy (%) at 28 Days After Treatment

HerbicideApplication Rate (g a.i./ha)Velvetleaf Control (%)Redroot Pigweed Control (%)Barnyardgrass Control (%)Giant Foxtail Control (%)
This compound 20085907570
Glyphosate 84095989290
Atrazine 112090928078
Dicamba 2809598<20<20

Chapter 4: Discussion and Future Directions

The illustrative data suggests that this compound exhibits promising herbicidal activity, particularly against broadleaf weeds, with a performance profile that could be competitive with existing commercial products. Its potential for a different mode of action compared to the benchmark herbicides could make it a valuable tool for managing herbicide-resistant weed populations.

Further research should focus on:

  • Elucidating the precise mechanism of action to understand its molecular target and potential for cross-resistance.

  • Optimizing the formulation to enhance its efficacy and broaden its weed control spectrum.

  • Conducting comprehensive toxicological and environmental fate studies to ensure its safety profile meets regulatory standards.

Chapter 5: Visualizing the Workflow

Diagram 1: Greenhouse Bioassay Workflow

Greenhouse_Bioassay cluster_prep Preparation cluster_app Application cluster_eval Evaluation seed Weed Seed Sowing growth Seedling Growth (2-3 leaf stage) seed->growth spray Herbicide Application (Calibrated Sprayer) growth->spray herb_prep Herbicide Solution Prep. herb_prep->spray assess Visual Assessment (7, 14, 21 DAT) spray->assess harvest Biomass Harvest & Dry Weight assess->harvest data_analysis Data Analysis (ED50 Calculation) harvest->data_analysis

Caption: Workflow for greenhouse bioassay of herbicidal compounds.

Diagram 2: Field Trial Experimental Design

Field_Trial cluster_setup Trial Setup cluster_treatment Treatment Application cluster_assessment Data Collection & Analysis site_selection Site Selection (Uniform Weed Infestation) rcbd Randomized Complete Block Design (4 Reps) site_selection->rcbd app Herbicide Application (Calibrated Sprayer) rcbd->app weed_control Weed Control Assessment (Visual Ratings) app->weed_control crop_tol Crop Tolerance (Phytotoxicity Rating) app->crop_tol analysis Statistical Analysis weed_control->analysis crop_tol->analysis yield Crop Yield Measurement yield->analysis

Caption: Experimental design for field efficacy trials.

References

  • AN OVERVIEW OF GLYPHOSATE MODE OF ACTION: WHY IS IT SUCH A GREAT HERBICIDE - North Central Weed Science Society. [Link]

  • Phytotoxic mechanism of action of glyphosate: inhibition of the enzyme EPSP synthase. [Link]

  • Glyphosate - Wikipedia. [Link]

  • Dicamba | C8H6Cl2O3 | CID 3030 - PubChem - NIH. [Link]

  • Dicamba basics | Bayer Crop Science Canada. [Link]

  • The herbicide glyphosate - PubMed. [Link]

  • Dicamba 101: Everything Farmers Need to Know About Dicamba - FBN. [Link]

  • Atrazine Fact Sheet - National Pesticide Information Center - Oregon State University. [Link]

  • Dicamba - General Information | Minnesota Department of Agriculture. [Link]

  • Everything Farmers Need to Know About Atrazine - FBN. [Link]

  • Dicamba: concerns about cancer and crop damage - USRTK.org. [Link]

  • Atrazine - Wikipedia. [Link]

  • What is Atrazine's mechanism of action? - Homework.Study.com. [Link]

  • Conducting a Bioassay For Herbicide Residues | NC State Extension Publications. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. [Link]

  • Atrazine – Knowledge and References - Taylor & Francis. [Link]

  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. [Link]

  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. [Link]

  • (PDF) Herbicide bioassays - ResearchGate. [Link]

  • Whole-Plant and Seed Bioassays for Resistance Confirmation - Cambridge University Press & Assessment. [Link]

  • General guidelines for sound, small-scale herbicide efficacy research - Aquatic Plant Management Society. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC - PubMed Central. [Link]

  • Guidelines for Herbicide Registration Trials: Cotton - Department of Agriculture. [Link]

  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators - à . [Link]

  • Focus on Field Trials 2025 - SGS. [Link]

  • Herbicidal activity of 1,3,4-thiadiazole derivatives - ResearchGate. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. [Link]

  • Synthesis and herbicidal activities of 1,3,4-thiadiazole derivatives of 5-(fluoro-substituted phenyl)-2-furamide - ResearchGate. [Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. [Link]

  • Synthesis and herbicidal activity of substituted 2-( 1-( 3-chloropyridin-2-yl )-3 , 5-dimethyl-1 H-pyrazol-4-yl ) acetic acid derivatives containing 1 , 3 , 4-thiadiazole | Semantic Scholar. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - MDPI. [Link]

  • Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides - ResearchGate. [Link]

  • Comparison of Generic and Proprietary Aquatic Herbicides for Control of Invasive Vegetation : Part 2. Emergent Plants - DTIC. [Link]

  • COMPARATIVE ASSESSMENT OF THE EFFECT OF DIFFERENT HERBICIDES ON WEEDS REPORTED IN CULTIVATION OF NATURAL SWEETENER PLANT. [Link]

  • Comparative Efficacy of Common Broad Leaf Herbicides against an Invasive Weed: Parthenium hysterophorus L. - Scirp.org. [Link]

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Comparative Guide to the Structure-Activity Relationship of 4-Substituted-1,2,3-Thiadiazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

<Step_2>

The 1,2,3-thiadiazole scaffold is a five-membered aromatic heterocycle of significant interest in medicinal and agricultural chemistry due to its wide range of biological activities.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-substituted-1,2,3-thiadiazole-5-carboxylic acid derivatives, offering insights for researchers, scientists, and drug development professionals. Its mesoionic character facilitates passage across cellular membranes, and it can act as a bioisostere for other significant heterocycles like pyrimidine and oxadiazole, allowing for potent interactions with a variety of biological targets.[1] Derivatives of 1,2,3-thiadiazole have shown a broad spectrum of pharmacological effects, including anticancer, antiviral, antimicrobial, insecticidal, and herbicidal properties.[1][2][3]

General Synthesis Strategies

The most prevalent and adaptable method for synthesizing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[1] This reaction entails the cyclization of α-methylene ketone hydrazones or their derivatives using thionyl chloride (SOCl₂).[1]

Below is a generalized workflow for the Hurd-Mori synthesis:

cluster_start Starting Materials cluster_reaction1 Step 1: Hydrazone Formation cluster_reaction2 Step 2: Cyclization cluster_reaction3 Step 3: Hydrolysis alpha_methylene_ketone α-Methylene Ketone hydrazone α-Methylene Ketone Hydrazone alpha_methylene_ketone->hydrazone Condensation hydrazine_derivative Hydrazine Derivative (e.g., Hydrazine Hydrate) hydrazine_derivative->hydrazone thiadiazole_ester 4-Substituted-1,2,3-Thiadiazole-5-Carboxylate Ester hydrazone->thiadiazole_ester Hurd-Mori Reaction thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->thiadiazole_ester final_product 4-Substituted-1,2,3-Thiadiazole-5-Carboxylic Acid thiadiazole_ester->final_product Saponification hydrolysis Alkaline Hydrolysis (e.g., NaOH or KOH) hydrolysis->final_product

Caption: General workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Structure-Activity Relationship (SAR) Analysis

The substituent at the 4-position of the 1,2,3-thiadiazole-5-carboxylic acid core plays a pivotal role in determining the biological activity and potency of the molecule. The following sections compare the effects of different substituents on various biological activities.

Antimicrobial Activity

Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been investigated for their antimicrobial properties.[4][5] The general observation is that these compounds exhibit more potent activity against Gram-positive bacteria.[4][5]

A study involving the synthesis of a series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid revealed that a compound bearing a 5-nitro-2-furoyl moiety displayed the highest bioactivity.[4][5] This suggests that the presence of a nitro group and a furan ring can significantly enhance the antimicrobial effect.

Key SAR Insights for Antimicrobial Activity:

  • Electron-withdrawing groups: The presence of a nitro group, as seen in the 5-nitro-2-furoyl derivative, appears to be crucial for high antimicrobial potency.

  • Heterocyclic moieties: The incorporation of a furan ring contributes positively to the biological activity.

  • Lipophilicity: While not extensively detailed in the provided search results, lipophilicity is a known factor that can influence the ability of a compound to cross bacterial cell membranes.

The following diagram illustrates the key structural features influencing antimicrobial activity:

cluster_substituents Substituents at the Carboxylic Acid Group cluster_activity Antimicrobial Activity Core 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid Nitro_Furoyl 5-Nitro-2-furoyl moiety Core->Nitro_Furoyl Leads to Highest Activity Other_Aryl Other Aryl/Heteroaryl groups Core->Other_Aryl Variable Activity High_Activity High Potency (e.g., MIC = 1.95–15.62 µg/mL) Nitro_Furoyl->High_Activity Moderate_Activity Moderate to Low Potency Other_Aryl->Moderate_Activity

Caption: SAR of 4-substituted 1,2,3-thiadiazoles for antimicrobial activity.

Anticancer Activity

Thiadiazole derivatives have demonstrated notable anticancer activity against various human cancer cell lines.[6] For instance, a series of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles were synthesized and evaluated for their anticancer properties.[6]

Key SAR Insights for Anticancer Activity:

  • Substitution on the phenyl ring: The position and nature of substituents on the phenyl ring at the 4-position of the thiadiazole can significantly impact cytotoxicity.

  • Fused ring systems: Dehydroepiandrosterone (DHEA) derivatives with a fused 1,2,3-thiadiazole ring have shown potent antitumor activity against human breast cancer T47D cells, with IC50 values comparable to the reference drug adriamycin.[6]

Herbicidal and Plant Growth Regulatory Activity

1,2,3-Thiadiazole derivatives have also been explored for their applications in agriculture as herbicides and plant growth regulators.[7][8]

  • Combination of bioactive substructures: The combination of the thiadiazole ring with other heterocyclic moieties, such as thiazoles or oxadiazoles, has been a successful strategy for developing novel elicitors with high systemic acquired resistance in plants.[7][9]

  • Substituents on associated rings: In a study of 5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-oxadiazole-2-thiol and its derivatives, the nature of the substituent on the oxadiazole ring was shown to influence herbicidal activity against species like Brassica campestris and Echinochloa crusgalli.[8]

Comparative Biological Data

The following table summarizes the antimicrobial activity of selected 4-substituted-1,2,3-thiadiazole-5-carboxylic acid derivatives.

Compound ID4-Substituent5-Substituent MoietyTarget OrganismMIC (µg/mL)Reference
15 Methyl5-nitro-2-furoylGram-positive bacteria1.95–15.62[4][5]

Key Experimental Protocols

General Procedure for the Synthesis of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide Derivatives

This protocol is adapted from the synthesis of novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide.[4]

  • Dissolution: Dissolve 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (0.01 mol) in 15 mL of 96% ethanol in a round-bottomed flask.

  • Addition: To the dissolved hydrazide, add the appropriate substituted aldehyde (0.01 mol).

  • Reflux: Heat the resulting solution under reflux for 3 hours.

  • Cooling and Crystallization: Allow the reaction mixture to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate precipitation.

  • Filtration and Recrystallization: Filter the formed precipitate and recrystallize it from ethanol to obtain the pure product.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start: Dissolve Hydrazide in Ethanol add_aldehyde Add Substituted Aldehyde start->add_aldehyde reflux Reflux for 3 hours add_aldehyde->reflux cool Cool to Room Temperature reflux->cool refrigerate Refrigerate for 24 hours cool->refrigerate filter Filter Precipitate refrigerate->filter recrystallize Recrystallize from Ethanol filter->recrystallize end End: Pure Product recrystallize->end

Caption: Experimental workflow for the synthesis of hydrazide derivatives.

Antimicrobial Activity Screening (Microdilution Method)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate with an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 4-substituted-1,2,3-thiadiazole-5-carboxylic acid scaffold represents a versatile platform for the development of novel therapeutic and agrochemical agents. The structure-activity relationship studies highlight that the nature of the substituent at the 4-position and modifications at the 5-carboxylic acid group are critical for determining the biological activity profile. Specifically, the incorporation of electron-withdrawing groups and other heterocyclic moieties can significantly enhance the antimicrobial and anticancer potency of these compounds. Further exploration of diverse substituents and the use of combinatorial chemistry approaches could lead to the discovery of new derivatives with improved efficacy and selectivity.

References

  • BenchChem. (n.d.). biological activity of 1,2,3-thiadiazole derivatives.
  • Paruch, K., Popiołek, Ł., Biernasiuk, A., Berecka-Rycerz, A., Malm, A., Gumieniczek, A., & Wujec, M. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.
  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. (n.d.). ACS Publications.
  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI.
  • An overview of biological activities of thiadiazole derivatives. (2024). bepls.
  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. (2025). ResearchGate.
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). ResearchGate.
  • Thiadiazole derivatives as anticancer agents. (n.d.). PMC - NIH.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025). MDPI.
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). PMC - PubMed Central.

Sources

A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity for 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Small Molecule Immunoassays

In the landscape of drug development and bioanalysis, immunoassays stand as a cornerstone for quantifying analytes in complex biological matrices.[1] Their high sensitivity and throughput are invaluable. However, the reliability of any immunoassay hinges on its specificity—the ability of the assay's antibody to bind exclusively to the target analyte.[2][3] This guide focuses on a specific small molecule, 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid , a member of the thiadiazole class of heterocyclic compounds. Thiadiazole derivatives are of significant interest in medicinal and agricultural chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7][8]

When developing an immunoassay for a compound like this compound, the primary analytical challenge is not just detection, but selective detection. The potential for the antibody to bind to structurally similar molecules—metabolites, precursors, or analogs—is a critical vulnerability known as cross-reactivity .[9][10][11] Undetected cross-reactivity can lead to a significant overestimation of the analyte's concentration, resulting in flawed pharmacokinetic data, incorrect dose-response assessments, and potentially compromised clinical decisions.[12]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, experimentally assessing, and quantifying the cross-reactivity of immunoassays for small molecules, using this compound as our central case study. We will delve into the mechanistic basis of antibody binding, compare suitable immunoassay formats, provide a detailed experimental protocol, and present a logical framework for interpreting the resulting data in accordance with regulatory expectations.[13][14][15]

The Mechanistic Basis of Cross-Reactivity

At its core, an immunoassay leverages the highly specific, non-covalent interaction between an antibody's antigen-binding site (paratope) and a specific molecular feature of the antigen (epitope).[16][17] While often described with a "lock-and-key" analogy, the interaction is more accurately represented by the "induced-fit" model, where both paratope and epitope undergo conformational adjustments to achieve optimal binding.[16]

Cross-reactivity occurs when an antibody's paratope binds to an epitope on a non-target molecule.[18][19] This is particularly prevalent with small molecule analytes (haptens) for two primary reasons:

  • Structural Similarity: Metabolites or synthetic analogs often share the core structure of the parent drug, presenting epitopes that are chemically and sterically similar to the target.[9][10]

  • Limited Epitope Surface: Small molecules offer a limited surface area for antibody recognition. A single modification outside the primary epitope recognized by the antibody may not be sufficient to prevent binding.

The degree of cross-reactivity is influenced by several factors, including the structural homology between the analyte and interfering substance, the affinity of the antibody for each molecule, and the specific conditions of the assay (e.g., pH, temperature, ionic strength).[18]

Comparative Analysis of Immunoassay Formats for Small Molecule Quantification

The choice of immunoassay format is critical and is dictated by the analyte's physical properties. For small molecules like this compound, the options are fundamentally limited.

  • Sandwich (Non-Competitive) Immunoassay: This format, which requires the simultaneous binding of two different antibodies to the analyte, is the gold standard for large molecules like proteins. It is generally unsuitable for small molecules because they are too small to accommodate two antibodies binding at once without steric hindrance.[20][21]

  • Competitive Immunoassay: This is the preferred and most common format for detecting small molecules.[21][22] The underlying principle involves competition. The analyte present in a sample competes with a fixed amount of a labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. This format is inherently more susceptible to cross-reactivity, as any molecule that can compete with the labeled analyte for antibody binding will affect the final signal.[9][19]

Given its suitability, the remainder of this guide will focus exclusively on the competitive ELISA (Enzyme-Linked Immunosorbent Assay) format.

G cluster_0 Competitive Immunoassay Principle cluster_1 Low Analyte Concentration cluster_2 High Analyte Concentration plate Microplate Well (Coated with Antibody) sample_low Sample Analyte (Unlabeled) plate->sample_low Few bind tracer_low Tracer (Enzyme-Labeled Analyte) plate->tracer_low Many bind sample_high Sample Analyte (Unlabeled) plate->sample_high Many bind tracer_high Tracer (Enzyme-Labeled Analyte) plate->tracer_high Few bind signal_high High Signal tracer_low->signal_high Generates signal_low Low Signal tracer_high->signal_low Generates

Caption: Principle of a competitive immunoassay for small molecule detection.

Designing a Robust Cross-Reactivity Assessment Study

A systematic study is required to validate the specificity of an immunoassay. This involves testing a panel of structurally related compounds to determine the extent to which they interfere.

Selection of Potential Cross-Reactants

The choice of compounds to test is a critical experimental design step. This panel should be guided by the known or predicted metabolic pathways of the analyte and its synthetic route. For this compound (CAS 183302-68-3)[][24], a logical panel would include:

  • Known Metabolites: If identified, metabolites (e.g., hydroxylated or glucuronidated forms) are the highest priority for testing.

  • Synthetic Precursors & Intermediates: Molecules used in the synthesis of the final compound may be present as impurities.

  • Structural Analogs: Compounds with minor chemical modifications, such as isomers or molecules with different alkyl groups, should be included.

  • Structurally Unrelated Compounds: A negative control, such as a compound from a different chemical class, should be included to confirm baseline non-reactivity.

Example Panel for this compound:

  • Analyte: this compound

  • Potential Cross-Reactant 1 (Isomer): 5-Isopropyl-1,2,3-thiadiazole-4-carboxylic acid[25]

  • Potential Cross-Reactant 2 (Ester Prodrug/Precursor): Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate

  • Potential Cross-Reactant 3 (Related Core): 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid[26][27]

  • Negative Control: A structurally distinct compound (e.g., Ibuprofen).

Experimental Workflow

The workflow for assessing cross-reactivity is systematic, culminating in a quantitative comparison of each potential cross-reactant against the primary analyte.

Caption: Workflow for quantitative assessment of immunoassay cross-reactivity.

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a self-validating method for determining the IC50 values necessary to calculate percent cross-reactivity. It adheres to principles outlined in regulatory guidance on bioanalytical method validation.[28][29][30][31][32][33]

Materials and Reagents
  • Microplate: 96-well high-binding ELISA plate

  • Antibody: Specific monoclonal or polyclonal antibody against this compound

  • Analyte Standard: High-purity this compound

  • Potential Cross-Reactants: High-purity samples of each compound to be tested

  • Tracer: this compound conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP)

  • Buffers:

    • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

    • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

    • Assay/Blocking Buffer (e.g., PBST with 1% BSA)

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄)

  • Equipment: Microplate reader (450 nm), precision pipettes, microplate washer (optional)

Step-by-Step Procedure
  • Plate Coating: a. Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. b. Add 100 µL of the diluted antibody to each well of the 96-well plate. c. Incubate overnight at 4°C or for 2 hours at room temperature.

  • Blocking: a. Aspirate the coating solution from the wells. b. Wash the plate 3 times with 200 µL of Wash Buffer per well. c. Add 200 µL of Blocking Buffer to each well. d. Incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Preparation of Standards and Test Compounds: a. Prepare a stock solution of the primary analyte and each potential cross-reactant in an appropriate solvent (e.g., DMSO), then dilute into Assay Buffer. b. Create a serial dilution series for the analyte standard (e.g., from 1000 ng/mL to 0.1 ng/mL) in Assay Buffer. This will be used to generate the standard curve. c. Create a separate, broad serial dilution series for each potential cross-reactant (e.g., from 10,000 ng/mL to 0.1 ng/mL) in Assay Buffer.

  • Competitive Reaction: a. Wash the blocked plate 3 times with Wash Buffer. b. In a separate dilution plate, add 50 µL of each standard or test compound dilution to respective wells. c. Add 50 µL of the HRP-conjugated tracer (diluted in Assay Buffer to a pre-determined optimal concentration) to each well. d. Mix gently and transfer 100 µL of this mixture to the corresponding wells of the antibody-coated and blocked ELISA plate. e. Incubate for 1-2 hours at room temperature with gentle shaking.

  • Signal Development: a. Aspirate the solution and wash the plate 5 times with Wash Buffer. b. Add 100 µL of TMB Substrate Solution to each well. c. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stopping and Reading: a. Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow. b. Read the absorbance (Optical Density, OD) of each well at 450 nm within 30 minutes.

Data Analysis and Calculation
  • Generate Standard Curve: Plot the OD450 values for the analyte standards against the logarithm of their concentrations. Use a four-parameter logistic (4PL) curve fit to model the data.

  • Determine IC50 Values: The IC50 is the concentration of a given compound that produces 50% of the maximum inhibition of signal. This value is calculated directly from the 4PL curve fit for the primary analyte and for each cross-reactant that shows inhibition.

  • Calculate Percent Cross-Reactivity (%CR): Use the following formula to quantify cross-reactivity:

    %CR = (IC50 of Analyte / IC50 of Cross-Reactant) x 100

Hypothetical Data Presentation and Interpretation

To illustrate the application of this protocol, consider the following hypothetical results for our target analyte and the selected panel of potential cross-reactants.

Table 1: Hypothetical Cross-Reactivity Data for an Immunoassay Targeting this compound

Compound NameStructural Modification vs. AnalyteIC50 (nM)% Cross-ReactivityInterpretation
This compound (Analyte) 15.2 100% Reference Compound
5-Isopropyl-1,2,3-thiadiazole-4-carboxylic acidIsomer (position of COOH and Isopropyl)304.55.0%Low cross-reactivity. The antibody is highly specific to the substitution pattern on the thiadiazole ring.
Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylateCarboxylic acid is esterified18.183.9%High cross-reactivity. The carboxylic acid moiety is not a key recognition point for the antibody.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acidIsopropyl group replaced with Methyl175.88.6%Low cross-reactivity. The bulky isopropyl group is a critical part of the epitope recognized by the antibody.
IbuprofenStructurally Unrelated>100,000<0.01%Negligible cross-reactivity. Confirms assay specificity.

Interpretation of Results:

  • The high cross-reactivity (83.9%) of the methyl ester suggests that the antibody's paratope primarily recognizes the isopropyl and thiadiazole ring structures, and that the free carboxylic acid is not essential for binding. This is a critical finding, as a prodrug strategy using this ester would lead to inaccurate measurements with this assay.

  • The low cross-reactivity of the isomer and the methyl-substituted analog demonstrates that the antibody is highly specific to both the substitution pattern on the ring and the size/shape of the alkyl group at position 4. This is a desirable characteristic, indicating a well-designed antibody.

  • The negligible reactivity of Ibuprofen confirms the overall specificity of the assay.

Caption: Relationship between structural similarity and cross-reactivity risk.

Conclusion and Best Practices

The specificity of an immunoassay is not an assumption but a parameter that must be rigorously and quantitatively validated. For small molecules like this compound, where metabolites and analogs are common, a systematic cross-reactivity assessment is a non-negotiable component of method validation.

As demonstrated, a competitive ELISA format, coupled with a well-designed panel of test compounds, provides a robust framework for this evaluation. The calculation of percent cross-reactivity based on relative IC50 values offers a clear, quantitative measure of specificity that is aligned with the expectations of regulatory bodies such as the FDA and the principles of the ICH M10 guideline on bioanalytical method validation.[13][15][34]

By investing in this foundational work, researchers can ensure the generation of accurate, reliable, and defensible concentration data, thereby upholding the scientific integrity of their preclinical and clinical studies.

References

  • FDA. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. U.S. Food and Drug Administration. [Link]

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Benchmarking the Antifungal Efficacy of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid Against Known Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections, the exploration of new chemical scaffolds is paramount. This guide provides a comprehensive technical overview and a comparative framework for evaluating the antifungal potential of a novel compound, 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid. We will benchmark its hypothetical efficacy against established classes of fungicides, namely azoles, polyenes, and echinocandins. This document is intended for researchers, scientists, and drug development professionals, offering a robust, scientifically grounded methodology for such comparative analyses.

Introduction to the Antifungal Candidates

Fungal pathogens present a significant and evolving challenge to public health, necessitating the continuous development of new and effective antifungal agents.[1][2] Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties.[1][2][3] This guide focuses on this compound, a novel molecule whose antifungal efficacy is yet to be widely reported. To contextualize its potential, we will compare it against three cornerstone classes of clinically utilized fungicides.

  • This compound: This is a novel synthetic compound. While the precise mechanism of action for this specific molecule is under investigation, related thiadiazole compounds have been suggested to interfere with crucial fungal cellular processes.[1][2] A plausible hypothesis for its antifungal activity could be the disruption of ergosterol biosynthesis, a common target for antifungal drugs.[1]

  • Azoles (e.g., Fluconazole): This class of fungicides inhibits the enzyme lanosterol 14-α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4]

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and ultimately cell death.[4]

  • Echinocandins (e.g., Caspofungin): This class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall, leading to osmotic instability and cell lysis.[4]

Experimental Framework for Efficacy Benchmarking

To ensure a rigorous and reproducible comparison, a standardized methodology is crucial. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is the gold standard for in vitro antifungal susceptibility testing and will be the foundation of our experimental design.[5][6][7][8] This method allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[4][9][10]

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Protocol

This protocol outlines the steps for determining the MIC of the test compounds against a panel of clinically relevant fungal pathogens.

Materials:

  • This compound, Fluconazole, Amphotericin B, Caspofungin

  • Fungal isolates (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline

  • 0.5 McFarland standard

Procedure:

  • Preparation of Antifungal Stock Solutions: Dissolve each antifungal agent in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Fungal Inoculum: Culture the fungal isolates on appropriate agar plates. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density. Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Serial Dilution in Microtiter Plates: In a 96-well plate, perform a two-fold serial dilution of each antifungal agent in RPMI 1640 medium. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents. Include a growth control well (no antifungal) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[7][9]

  • MIC Determination: After incubation, visually inspect the plates for fungal growth. The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control. For azoles and echinocandins against yeasts, the endpoint is often defined as a 50% reduction in growth.[9] For Amphotericin B, the endpoint is complete inhibition of growth.[9]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Prepare Antifungal Stock Solutions C Serial Dilution of Antifungals in 96-well Plate A->C B Prepare Fungal Inoculum (0.5 McFarland) D Inoculate Wells with Fungal Suspension B->D C->D E Incubate at 35°C for 24-48h D->E F Visually or Spectrophotometrically Determine MIC E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Comparative Efficacy Data (Hypothetical)

The following table presents a hypothetical but plausible set of MIC values for this compound and the comparator fungicides against a panel of common fungal pathogens. This data is for illustrative purposes to demonstrate how a comparative analysis would be presented.

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans210.50.125
Candida glabrata43210.25
Aspergillus fumigatus8>6410.5
Cryptococcus neoformans180.25>16

Mechanistic Insights and Comparative Analysis

Understanding the mode of action is crucial for evaluating the potential of a new antifungal agent.[11] The following diagrams illustrate the established mechanisms of the comparator fungicides and a hypothesized mechanism for this compound.

Mechanisms of Action of Known Fungicides

MoA_Comparison cluster_azoles Azoles (e.g., Fluconazole) cluster_polyenes Polyenes (e.g., Amphotericin B) cluster_echinocandins Echinocandins (e.g., Caspofungin) A1 Inhibit Lanosterol 14-α-demethylase A2 Disrupt Ergosterol Biosynthesis A1->A2 A3 Altered Cell Membrane Fluidity A2->A3 B1 Bind to Ergosterol in Cell Membrane B2 Formation of Membrane Pores B1->B2 B3 Leakage of Ions and Macromolecules B2->B3 C1 Inhibit β-(1,3)-D-glucan Synthase C2 Disrupt Cell Wall Synthesis C1->C2 C3 Osmotic Instability and Cell Lysis C2->C3

Caption: Simplified mechanisms of action for major antifungal drug classes.

Hypothesized Mechanism of Action for this compound

Hypothesized_MoA cluster_thiadiazole Hypothesized: 4-Isopropyl-1,2,3-thiadiazole- 5-carboxylic acid D1 Inhibition of a Key Enzyme in Ergosterol Biosynthesis Pathway (e.g., Squalene Epoxidase) D2 Accumulation of Toxic Sterol Intermediates D1->D2 D3 Disruption of Fungal Cell Membrane Integrity D2->D3

Caption: A plausible hypothesized mechanism of action for the novel thiadiazole compound.

Discussion and Future Directions

The hypothetical data suggests that this compound exhibits promising in vitro activity against a range of fungal pathogens. Its notable hypothetical efficacy against Candida glabrata, a species known for its intrinsic resistance to azoles, and Cryptococcus neoformans warrants further investigation.[4] The broad-spectrum activity against both yeasts and molds in this hypothetical scenario would position it as a compound of significant interest.

Further research should focus on:

  • Elucidation of the precise mechanism of action: Detailed enzymatic assays and molecular docking studies are necessary to confirm the hypothesized target and understand the molecular interactions.

  • In vivo efficacy studies: Animal models of fungal infections are essential to evaluate the compound's therapeutic potential in a physiological setting.

  • Toxicity and pharmacokinetic profiling: A comprehensive assessment of the compound's safety profile and its absorption, distribution, metabolism, and excretion (ADME) properties is critical for its development as a potential drug candidate.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound can lead to the identification of more potent and selective antifungal agents.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for the initial evaluation and benchmarking of a novel antifungal candidate, this compound. By employing standardized methodologies and comparing against established fungicides, researchers can effectively assess the potential of new compounds and make informed decisions for further development. The journey from a promising molecule to a clinically approved drug is long and arduous, but it begins with robust and well-designed preclinical evaluations as described herein.

References

  • Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. (n.d.).
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Sources

A Comparative Guide to the Plant Growth Regulating Effects of Thiadiazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agricultural science, the quest for novel, potent plant growth regulators (PGRs) is a continuous endeavor. Among the heterocyclic compounds, thiadiazoles have emerged as a "privileged scaffold," a core molecular structure that serves as a versatile foundation for a wide range of biologically active molecules.[1] This guide provides an in-depth, objective comparison of the plant growth regulating effects of derivatives stemming from two prominent thiadiazole isomers: 1,2,3-thiadiazole and 1,3,4-thiadiazole. While data on 1,2,4- and 1,2,5-thiadiazole isomers in this context is limited, this guide will focus on the well-documented effects of the former two, supported by experimental data and mechanistic insights.

Introduction to Thiadiazole Isomers as Plant Growth Regulators

Thiadiazole is a five-membered aromatic ring containing one sulfur and two nitrogen atoms.[2] There are four possible isomers depending on the relative positions of the heteroatoms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[3][4] The biological activity of thiadiazole derivatives is not inherent to the core isomer itself but is profoundly influenced by the nature and position of the functional groups attached to the ring structure.[1] These derivatives can elicit a wide array of physiological responses in plants, often mimicking the effects of natural plant hormones like cytokinins and auxins.

The 1,2,3- and 1,3,4-thiadiazole cores, in particular, have been the basis for the development of numerous compounds with significant plant growth regulating properties. Their unique physicochemical characteristics and their ability to act as bioisosteres of other vital biological structures contribute to their efficacy. For instance, the 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids, suggesting a potential mechanism of action involving interference with cellular processes like DNA replication.[1]

Comparative Efficacy: A Data-Driven Overview

The following sections and data tables summarize the known plant growth regulating effects of derivatives of 1,2,3- and 1,3,4-thiadiazole. It is important to note that direct comparative studies of the isomers themselves are scarce in scientific literature. The data presented here is a synthesis of findings from various studies on different derivatives.

1,2,3-Thiadiazole Derivatives: Potent Cytokinin-Like Activity

The most prominent and widely studied plant growth regulator from this class is Thidiazuron (TDZ), a phenyl-substituted 1,2,3-thiadiazolyl urea.[5] TDZ is known for its exceptionally strong cytokinin-like effects, often exceeding those of natural cytokinins.[6]

Key Effects of 1,2,3-Thiadiazole Derivatives (Primarily TDZ):

  • Stimulation of Cell Division and Callus Induction: TDZ is highly effective at inducing callus formation from various explants, even in species that are recalcitrant to other PGRs.[7][8]

  • Shoot Proliferation and Organogenesis: It promotes the development of adventitious shoots and is widely used in micropropagation to multiply elite plant varieties.[5]

  • Delayed Senescence: TDZ can delay the natural aging process in leaves and flowers by inhibiting the breakdown of chlorophyll and other cellular components.[6][9]

  • Fruit Set and Development: In some fruit crops, TDZ application can enhance fruit size and improve uniform ripening.[6]

Table 1: Experimental Data on 1,2,3-Thiadiazole Derivatives

DerivativePlant SpeciesExperimental SystemObserved EffectConcentrationReference
Thidiazuron (TDZ)Caladium × hortulanumLeaf explants in vitro100% callus induction and subsequent shoot regeneration1-2 mg/L (in combination with NAA)[7]
Thidiazuron (TDZ)Fragaria vesca (Wild Strawberry)Leaf explants in vitro100% callus induction rate2.27 µM (in combination with 2,4-D)[8]
1,2,3-thiadiazol-5-ylimidazolidine-2,4-dionesCucumis sativus (Cucumber)Seed germination and seedling growthInhibition of lateral root growth and retardation of primary root elongation5 mg/L[5]
N-(substituted-phenyl)-N'-(4-methyl-1,2,3-thiadiazole-5-yl)-thioureaCucumberCotyledon growthLow growth-regulating activityNot specified[10]
1,3,4-Thiadiazole Derivatives: A Spectrum of Growth-Promoting and Inhibitory Activities

Derivatives of 1,3,4-thiadiazole have demonstrated a broader range of biological activities, including antifungal, antibacterial, and plant growth-regulating effects.[1][11][12] Unlike the consistent cytokinin-like activity of TDZ, the effects of 1,3,4-thiadiazole derivatives can vary from growth promotion to inhibition, depending on the specific compound and its concentration.

Key Effects of 1,3,4-Thiadiazole Derivatives:

  • Plant Growth Stimulation: Certain derivatives have been shown to significantly increase plant growth, in some cases outperforming natural auxins like heteroauxin.[3]

  • Antiviral and Photosynthesis Regulation: Some novel 1,3,4-thiadiazole derivatives have exhibited protective activity against Tobacco Mosaic Virus (TMV) and have been shown to improve the photosynthetic efficiency of infected leaves.[13]

  • Fungicidal and Insecticidal Activity: Many 1,3,4-thiadiazole derivatives have been developed as fungicides and insecticides, which indirectly impacts plant health and growth.[3][12]

Table 2: Experimental Data on 1,3,4-Thiadiazole Derivatives

DerivativePlant SpeciesExperimental SystemObserved EffectEfficacy/ConcentrationReference
Unspecified 1,3,4-thiadiazole derivativeBeanSeed germination and growth100% stimulation in growth compared to heteroauxinNot specified[3]
1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amineTobaccoIn vivo antiviral assayExcellent protective activity against TMVEC50 = 203.5 µg/mL[13]
5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione derivativesC6 rat glioma and A549 human lung adenocarcinoma cellsIn vitro cytotoxicity assayPotent anticancer activity (indirectly related to plant growth)Not applicable[14]

Mechanistic Insights: Signaling Pathways and Modes of Action

The plant growth regulating effects of thiadiazole derivatives are rooted in their interaction with complex signaling pathways. The cytokinin-like activity of TDZ, for example, is attributed to its ability to both directly activate cytokinin receptors and inhibit cytokinin oxidase/dehydrogenase, the enzyme responsible for cytokinin degradation.[15] This leads to an accumulation of endogenous cytokinins and a strong, sustained cytokinin response. TDZ is also known to interfere with auxin transport and metabolism.[9]

Cytokinin Signaling Pathway

Cytokinin signaling is primarily mediated by a two-component system. The binding of cytokinin to its receptor (a histidine kinase) initiates a phosphorelay cascade that ultimately leads to the activation of transcription factors (Type-B ARRs) and the expression of cytokinin-responsive genes.

Cytokinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK) AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorylates TypeB_ARR Type-B ARR (Transcription Factor) AHP->TypeB_ARR Phosphorylates Gene_Expression Cytokinin-Responsive Gene Expression TypeB_ARR->Gene_Expression Activates TypeA_ARR Type-A ARR (Negative Regulator) TypeA_ARR->Receptor Inhibits Gene_Expression->TypeA_ARR Induces TDZ Thidiazuron (TDZ) TDZ->Receptor Binds & Activates Cytokinin Cytokinin Cytokinin->Receptor Binds

Caption: Simplified Cytokinin Signaling Pathway and the Action of TDZ.

Auxin Signaling Pathway

Auxin signaling involves the degradation of Aux/IAA transcriptional repressors. In the presence of auxin, the TIR1/AFB receptor complex targets Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. This releases auxin response factors (ARFs) to activate the transcription of auxin-responsive genes.

Auxin_Signaling cluster_nucleus Nucleus TIR1_AFB TIR1/AFB Receptor Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Auxin Auxin Auxin->TIR1_AFB Binds

Caption: Simplified Auxin Signaling Pathway.

Experimental Protocols

The reproducibility of scientific claims hinges on detailed methodologies. Below are step-by-step protocols for key bioassays to assess the plant growth regulating effects of thiadiazole isomers.

Protocol 1: Callus Induction and Proliferation Assay

This assay is particularly relevant for assessing cytokinin-like activity.

Objective: To evaluate the efficacy of different thiadiazole isomers in inducing and sustaining callus growth from leaf explants.

Materials:

  • Sterile leaf explants (e.g., from tobacco, Nicotiana tabacum)

  • Murashige and Skoog (MS) basal medium

  • Sucrose

  • Agar

  • Test compounds (different thiadiazole isomers and their derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes, forceps, and scalpels

  • Laminar flow hood

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a stock solution of each test compound at a concentration of 1 mg/mL in the appropriate solvent.[16]

  • Prepare MS medium supplemented with 30 g/L sucrose and 8 g/L agar. Autoclave the medium.

  • Cool the medium to approximately 50-60°C and add the test compounds to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mg/L). Pour the medium into sterile petri dishes.

  • Excise leaf discs (approximately 1 cm²) from sterile young leaves under a laminar flow hood.

  • Place the leaf discs on the surface of the solidified MS medium in the petri dishes.

  • Seal the petri dishes with parafilm and incubate in a growth chamber at 25 ± 2°C with a 16-hour light/8-hour dark photoperiod.

  • Observe the explants weekly for signs of callus formation.

  • After 4-6 weeks, record the percentage of explants forming callus and the fresh weight of the callus.

Protocol 2: Seed Germination and Seedling Growth Assay

This assay provides insights into the overall effect of the compounds on early plant development.

Objective: To compare the effects of different thiadiazole isomers on seed germination and seedling morphology.

Materials:

  • Seeds of a model plant (e.g., cucumber, Cucumis sativus, or Arabidopsis thaliana)

  • Test compounds

  • Sterile filter paper

  • Sterile petri dishes

  • Growth chamber

Procedure:

  • Prepare solutions of the test compounds at various concentrations (e.g., 1, 5, 10 mg/L) in sterile distilled water.

  • Surface sterilize the seeds by rinsing with 70% ethanol for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite solution, and then three rinses with sterile distilled water.

  • Place two layers of sterile filter paper in each petri dish and moisten with 5 mL of the respective test solution or sterile water (as a control).

  • Place a known number of seeds (e.g., 20) on the filter paper in each petri dish.

  • Seal the petri dishes and place them in a growth chamber under controlled conditions.

  • After a set period (e.g., 7-10 days), measure the germination percentage, primary root length, and shoot length of the seedlings.

Bioassay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Data Collection & Analysis A1 Prepare Stock Solutions of Thiadiazole Isomers A2 Prepare Sterile Growth Medium A1->A2 B1 Inoculate Explants/Seeds on Medium with Test Compounds A2->B1 A3 Prepare Sterile Plant Material (Explants/Seeds) A3->B1 B2 Incubate under Controlled Conditions B1->B2 C1 Measure Growth Parameters (e.g., Callus weight, Root length) B2->C1 C2 Statistical Analysis C1->C2 C3 Compare Efficacy of Isomers C2->C3

Caption: General workflow for comparative bioassays of thiadiazole isomers.

Conclusion and Future Directions

The available evidence strongly suggests that the 1,2,3- and 1,3,4-thiadiazole scaffolds are highly promising for the development of novel plant growth regulators. Derivatives of 1,2,3-thiadiazole, exemplified by Thidiazuron, are potent cytokinin mimics with significant applications in plant tissue culture and agriculture. In contrast, 1,3,4-thiadiazole derivatives exhibit a more diverse range of biological activities, including plant growth stimulation and crop protection.

The lack of comprehensive comparative studies on all four thiadiazole isomers highlights a significant research gap. Future investigations should focus on a systematic, side-by-side evaluation of the plant growth regulating effects of these isomers and their derivatives. Such studies would provide a clearer understanding of the structure-activity relationships and pave the way for the rational design of more effective and selective plant growth regulators.

References

  • What Makes Thidiazuron a Powerful Plant Growth Regulator in Agriculture. (2025, June 12). Google Search.
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  • Nisler, J. (2018). TDZ: Mode of Action, Use and Potential in Agriculture.
  • How Plant Growth Regulator Thidiazuron Transforms Plant Growth? (2023, August 21). Knowledge.
  • What are the functions of the Plant Growth Regulator Thidiazuron in plant growth regul
  • Ahmad, N., et al. (2010). Thidiazuron: A multi-dimensional plant growth regulator.
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  • Glukhareva, T. V., et al. (2023). Discovery and Biological Evaluation of 3-(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators.
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A Comparative In Vivo Analysis of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid as a Novel Herbicidal Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid (designated here as TDZ-4iP) as a potential herbicidal compound. We will objectively compare its putative performance against established commercial herbicides, supported by detailed experimental protocols and illustrative data. This document is intended for researchers and professionals in the fields of agrochemical discovery and development.

The selection of 1,2,3-thiadiazole derivatives as a scaffold for novel herbicides is predicated on their known biological activities, which often involve the induction of systemic acquired resistance (SAR) in plants. Compounds based on this heterocycle can act as functional analogs of salicylic acid, a key signaling molecule in plant defense pathways. The core hypothesis is that TDZ-4iP, through its unique isopropyl substitution, may exhibit enhanced herbicidal efficacy or a novel mode of action compared to existing compounds.

Experimental Design: A Multi-Tiered Approach to In Vivo Validation

A robust in vivo validation strategy necessitates a tiered approach, progressing from controlled laboratory and greenhouse environments to more variable field conditions. This ensures that the observed herbicidal effects are reproducible and translatable to real-world agricultural settings.

Tier 1: Greenhouse Efficacy Trials

The initial phase of testing involves dose-response studies on a panel of representative weed species under controlled greenhouse conditions. This allows for the precise determination of the minimum effective dose and the herbicidal spectrum of TDZ-4iP.

Experimental Workflow: Greenhouse Trials

cluster_0 Preparation cluster_1 Application cluster_2 Data Collection & Analysis A Seed Germination & Seedling Growth D Post-Emergence Foliar Spray Application A->D B Synthesis & Formulation of TDZ-4iP B->D C Preparation of Commercial Herbicide Standards C->D E Visual Injury Assessment (0-100% scale) D->E F Biomass Measurement (Fresh & Dry Weight) D->F G Statistical Analysis (ANOVA, Dose-Response Curves) E->G F->G

Caption: Workflow for Greenhouse-Based In Vivo Herbicide Validation.

Detailed Protocol: Greenhouse Post-Emergence Assay

  • Plant Material: Sow seeds of selected monocot and dicot weed species (e.g., Avena fatua, Echinochloa crus-galli, Amaranthus retroflexus, Chenopodium album) in 10 cm pots containing a standard potting mix. Grow seedlings in a controlled environment greenhouse (25/18°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: Treat seedlings at the 2-3 leaf stage. Prepare stock solutions of TDZ-4iP and comparator herbicides (e.g., Glyphosate, Atrazine) in an appropriate solvent system (e.g., acetone with 0.5% Tween® 20). Apply herbicides as a foliar spray at a range of doses (e.g., 0, 50, 100, 200, 400 g a.i./ha).

  • Data Collection: At 7, 14, and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). At 21 DAT, harvest the above-ground biomass, record the fresh weight, and then dry the tissue at 70°C for 72 hours to determine the dry weight.

  • Data Analysis: Analyze the data using analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Tukey's HSD) to compare treatment means. Calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) for each herbicide on each species.

Tier 2: Field Trials

Upon successful completion of greenhouse trials, field trials are conducted to evaluate the efficacy of TDZ-4iP under real-world environmental conditions and in the presence of a natural weed population.

Comparative Performance Analysis

The following tables present a hypothetical comparative analysis of TDZ-4iP against two widely used commercial herbicides, Glyphosate (a non-selective, systemic herbicide) and Atrazine (a selective, pre-emergence herbicide).

Table 1: Greenhouse Efficacy of TDZ-4iP and Comparator Herbicides on Selected Weed Species (21 DAT)

Weed SpeciesHerbicideApplication Rate (g a.i./ha)Visual Injury (%)Dry Weight Reduction (%)
Avena fatua TDZ-4iP20085 ± 578 ± 6
Glyphosate20095 ± 392 ± 4
Atrazine20010 ± 28 ± 3
Amaranthus retroflexus TDZ-4iP20092 ± 488 ± 5
Glyphosate20098 ± 295 ± 3
Atrazine20090 ± 585 ± 6

Data are presented as mean ± standard deviation.

Table 2: GR₅₀ Values (g a.i./ha) for TDZ-4iP and Comparator Herbicides

Weed SpeciesTDZ-4iPGlyphosateAtrazine
Avena fatua 11085> 1000
Amaranthus retroflexus 9570120

Putative Mechanism of Action

While the precise molecular target of TDZ-4iP requires further investigation, its structural similarity to other 1,2,3-thiadiazole derivatives suggests a potential mode of action involving the disruption of plant hormonal signaling pathways, possibly through the induction of systemic acquired resistance (SAR). This is distinct from the mechanisms of Glyphosate (inhibition of EPSP synthase) and Atrazine (inhibition of photosystem II).

Proposed Signaling Pathway for TDZ-4iP

cluster_0 Herbicidal Action A TDZ-4iP Application B Uptake & Translocation A->B C Interaction with Putative Target Protein B->C D Disruption of Hormonal Balance (e.g., Auxin, Ethylene) C->D E Induction of Oxidative Stress C->E F Inhibition of Growth & Development D->F G Cell Death & Necrosis E->G F->G

Caption: Hypothetical Mechanism of Action for TDZ-4iP.

Conclusion and Future Directions

The hypothetical in vivo data presented in this guide suggest that this compound (TDZ-4iP) exhibits significant post-emergence herbicidal activity against both monocot and dicot weed species. While its overall efficacy in this simulation is slightly lower than the non-selective herbicide Glyphosate, it demonstrates a broader spectrum of activity than the selective herbicide Atrazine, particularly against grassy weeds like Avena fatua.

The unique chemical scaffold of TDZ-4iP and its potential alternative mode of action make it a compelling candidate for further development, especially in the context of managing herbicide-resistant weed populations. Future research should focus on:

  • Elucidation of the precise molecular target and mechanism of action.

  • Pre-emergence efficacy trials to assess its soil activity.

  • Crop selectivity studies to identify potential use patterns in agriculture.

  • Toxicological and environmental fate studies to evaluate its safety profile.

By following a rigorous, multi-tiered validation process, the true potential of novel herbicidal candidates like TDZ-4iP can be thoroughly assessed, paving the way for the development of new and effective weed management solutions.

References

  • Iwai, T., et al. (2007). Probenazole-induced accumulation of salicylic acid is dependent on an alternative pathway involving isochorismate synthase in rice. Bioscience, Biotechnology, and Biochemistry, 71(10), 2490-2498. [Link]

  • Takahashi, H., et al. (2001). A new signaling pathway for rice defense against rice blast disease. The Plant Cell, 13(10), 2267-2280. [Link]

A Comparative Efficacy Analysis: 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid versus its Methyl Ester Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the meticulous evaluation of structurally related compounds is paramount to identifying lead candidates with optimal pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparative analysis of the putative biological efficacy of 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid and its corresponding methyl ester, methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate. The 1,2,3-thiadiazole scaffold is a recurring motif in compounds exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties[1][2][3]. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential therapeutic advantages of a carboxylic acid moiety versus its ester prodrug form.

The central hypothesis of this comparative study is that the methyl ester analog may function as a prodrug, enhancing cell permeability and bioavailability, while the carboxylic acid represents the active form of the molecule, responsible for target engagement. The conversion of the ester to the carboxylic acid in vivo by cellular esterases is a common strategy in drug design to improve the pharmacokinetic properties of a lead compound[4][5].

I. Rationale for Comparison: The Prodrug Strategy

The inclusion of a carboxylic acid functional group can significantly impact a molecule's physicochemical properties, often leading to increased water solubility and the potential for ionic interactions with biological targets[5]. However, the ionized state of a carboxylic acid at physiological pH can hinder its ability to cross cellular membranes, thereby limiting its bioavailability[6]. Esterification of the carboxylic acid to its methyl ester analog is a well-established prodrug approach to circumvent this limitation. The more lipophilic ester can more readily diffuse across cell membranes. Once inside the cell, ubiquitous intracellular esterases can hydrolyze the ester, releasing the active carboxylic acid derivative at the site of action[4]. This guide outlines the experimental methodologies required to rigorously test this hypothesis for the this compound series.

II. Experimental Protocols

A. Synthesis of Target Compounds

The synthesis of this compound and its methyl ester can be achieved through established synthetic routes for 1,2,3-thiadiazole derivatives[7][8]. A general synthetic scheme is presented below. The synthesis begins with the reaction of an appropriate β-ketoester with a hydrazine derivative, followed by cyclization with thionyl chloride to form the 1,2,3-thiadiazole ring system.

Protocol 1: Synthesis of Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate

  • Step 1: Synthesis of the β-ketoester. Isobutyryl chloride is reacted with Meldrum's acid in the presence of pyridine to yield the corresponding β-ketoester.

  • Step 2: Formation of the Imine. The resulting β-ketoester is then reacted with mono-Boc-hydrazine in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) to form the imine.

  • Step 3: Cyclization. The imine is cyclized using thionyl chloride to yield the methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate.

  • Purification. The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

  • Step 1: Hydrolysis of the Ester. Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate is subjected to acid-catalyzed hydrolysis to yield the corresponding carboxylic acid.

  • Purification. The resulting carboxylic acid is purified by recrystallization.

B. In Vitro Efficacy Assessment

The in vitro efficacy of both compounds will be evaluated to determine their cytotoxic or inhibitory activity against a panel of relevant cancer cell lines. The choice of cell lines should be guided by the known biological activities of thiadiazole derivatives, which have shown promise in various cancer types[1][9].

Protocol 3: Cell Viability Assay (MTT Assay)

  • Cell Seeding. A panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, and a non-cancerous control cell line) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment. The cells are treated with a range of concentrations of this compound and its methyl ester analog for 48-72 hours.

  • MTT Addition. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization. The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement. The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis. The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

C. In Vivo Efficacy Evaluation

Based on the in vitro results, the most promising compound(s) will be evaluated for their in vivo antitumor efficacy in a relevant animal model. Xenograft models in immunodeficient mice are a standard approach for preclinical in vivo efficacy testing[10][11].

Protocol 4: Xenograft Tumor Model

  • Tumor Cell Implantation. Human cancer cells (e.g., A549) are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth Monitoring. Tumor growth is monitored regularly by measuring the tumor volume.

  • Compound Administration. Once the tumors reach a palpable size, the mice are randomized into treatment groups and administered with either the carboxylic acid, the methyl ester, a vehicle control, or a positive control drug. The route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the physicochemical properties of the compounds.

  • Efficacy Assessment. Tumor volume and body weight are measured throughout the study. At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

III. Data Presentation

The quantitative data from the in vitro and in vivo studies should be summarized in a clear and concise tabular format for easy comparison.

CompoundCell LineIn Vitro IC50 (µM)In Vivo Tumor Growth Inhibition (%)
This compoundA549[Insert Value][Insert Value]
Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylateA549[Insert Value][Insert Value]
This compoundMCF-7[Insert Value]Not Tested
Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylateMCF-7[Insert Value]Not Tested

IV. Visualization of Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the comparative efficacy study.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Synthesis_Acid Synthesis of Carboxylic Acid Cell_Culture Cell Line Panel Selection Synthesis_Acid->Cell_Culture Test Compound Synthesis_Ester Synthesis of Methyl Ester Synthesis_Ester->Cell_Culture Test Compound MTT_Assay MTT Viability Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Xenograft_Model Xenograft Model Establishment IC50_Determination->Xenograft_Model Select Candidate(s) Compound_Admin Compound Administration Xenograft_Model->Compound_Admin Tumor_Measurement Tumor Growth Measurement Compound_Admin->Tumor_Measurement Efficacy_Analysis Efficacy Analysis Tumor_Measurement->Efficacy_Analysis

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid: A Framework for Comprehensive Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, field-proven safety protocols for handling 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid. The principles outlined here are designed to be a self-validating system of safety, moving beyond a simple checklist to explain the causality behind each recommendation.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is limited, a thorough risk assessment can be constructed by examining its known hazards and those of structurally similar compounds, such as other thiadiazole derivatives and heterocyclic carboxylic acids.

The primary known hazard is its potential to act as a skin sensitizer.[1] An allergic skin reaction can be triggered upon contact, making vigilant skin protection paramount.[1] Furthermore, analogous compounds consistently exhibit a range of hazards that we must assume could be present until proven otherwise.

Table 1: Summary of Potential Hazards

Hazard CategoryGHS Hazard StatementPotential Effects & Rationale
Skin Sensitization H317: May cause an allergic skin reaction[1]Direct contact may lead to an allergic response. Repeated exposure can increase the severity of the reaction.
Skin Corrosion / Irritation H315: Causes skin irritation[2][3]The acidic nature and heterocyclic structure can irritate and damage skin upon contact.
Serious Eye Damage / Irritation H319: Causes serious eye irritation[2][3][4]The compound, particularly in powdered form, can cause significant and potentially lasting eye damage if splashed or transferred to the eyes.
Respiratory Irritation H335: May cause respiratory irritation[2][3][4]Inhalation of dust or aerosols can irritate the nose, throat, and lungs. The precautionary statement P261 (Avoid breathing dust) reinforces this risk.[1]
Acute Toxicity (Oral) H302: Harmful if swallowed[2]Ingestion of the compound could lead to toxic effects.

The Hierarchy of Controls: Safety Beyond PPE

Personal Protective Equipment (PPE) is the final, and least reliable, barrier between you and a chemical hazard.[5] A robust safety culture prioritizes the "Hierarchy of Controls," an established framework for mitigating risk at its source. Before you even select your gloves, you must consider these preceding steps.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

  • Engineering Controls: The most critical step for this compound is to handle it only within a certified chemical fume hood. This isolates the material, preventing inhalation of dust and containing any potential spills.[6][7] Ensure eyewash stations and safety showers are nearby and operational.[4][6]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Minimize the quantity of material on the bench and ensure all personnel are trained on its specific hazards and emergency procedures.

Core PPE Protocol: A Head-to-Toe Approach

When engineering and administrative controls are in place, the correct PPE provides the final layer of protection.

Eye and Face Protection
  • Mandatory: Chemical splash goggles that form a seal around the eyes are required at all times. Standard safety glasses with side shields are insufficient as they do not protect against dust and splashes from all angles.[5]

  • Recommended for High-Risk Operations: When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[8][9]

Hand Protection
  • Glove Selection: Due to the risk of skin sensitization, proper glove selection is critical. Nitrile gloves are a suitable initial choice for incidental contact, offering good resistance to a range of chemicals.[9]

  • Glove Technique:

    • Always inspect gloves for tears or punctures before use.[10]

    • For procedures with a high risk of contamination, consider "double-gloving" (wearing two pairs of nitrile gloves). This allows the outer glove to be removed immediately after a contamination event without exposing the skin.

    • Gloves should be changed regularly (every 30-60 minutes is a good practice) and immediately if contamination is suspected.[5]

    • Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2][7] Dispose of used gloves in the designated hazardous waste container.[7]

Body Protection
  • A flame-resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down.

  • For procedures involving larger quantities, a chemically impervious apron should be worn over the lab coat.

  • Do not wear shorts or open-toed shoes in the laboratory. Full-length pants and closed-toed, non-absorbent shoes are required.[8]

Respiratory Protection
  • Primary Control: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][7]

  • Secondary Control: If engineering controls are not feasible or during a large spill clean-up, a NIOSH-approved respirator with a particulate filter (e.g., N95) or an acid gas cartridge may be necessary.[5][9][11] All respirator use must comply with your institution's respiratory protection program, including fit-testing and training.[5]

Operational Plan: Safe Handling and Disposal

Step-by-Step Handling Procedure
  • Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

  • PPE Donning: Don all required PPE before bringing the chemical into the work area.

  • Weighing: If weighing the solid, do so within the fume hood. Use a tared weigh boat and handle the container with care to avoid generating dust.

  • Dissolution: Add solvents to the solid slowly to avoid splashing.

  • Post-Handling: After the procedure, decontaminate any non-disposable equipment. Wipe down the work surface in the fume hood.

  • PPE Doffing: Remove PPE in the correct order (gloves first), avoiding self-contamination, and dispose of it in the appropriate waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[3][7]

Waste Disposal Plan

Improper chemical disposal poses a significant risk to personnel and the environment. Adhere strictly to institutional and local regulations.[12][13]

  • Waste Segregation: Maintain separate, clearly labeled, and compatible waste containers.[12][14][15]

    • Solid Waste: All contaminated solid waste (e.g., used gloves, weigh boats, bench paper) must be placed in a designated solid hazardous waste container.[12]

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a hazardous liquid waste container. Do not mix incompatible waste streams; for example, keep acidic waste separate from basic or cyanide-containing waste.[15]

    • Sharps: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.[12]

  • Container Management:

    • Waste containers must be kept closed except when adding waste.[14][15][16]

    • Store waste in a designated "Satellite Accumulation Area" at or near the point of generation.[14][15]

    • Ensure all containers are properly labeled with the full chemical names of the contents.[14]

  • Empty Containers: An empty container that held the compound must be managed as hazardous waste. It may require triple rinsing with a suitable solvent; the rinseate must be collected and disposed of as hazardous liquid waste.[16]

References

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  • Safety Data Sheet for 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid. Chemical Supplier.
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  • Safety Data Sheet for 4-methyl-1,2,5-thiadiazole-3-carboxylic acid. CymitQuimica. (2024-12-19).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.